3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-azatricyclo[4.2.1.02,5]non-7-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZQHVKGKQXWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one: A Constrained Scaffold for Modern Drug Discovery
Executive Summary: 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, a structurally unique and stereochemically rich bicyclic β-lactam, has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its rigid, constrained framework, derived from the norbornene scaffold, provides a predictable three-dimensional orientation for appended functional groups, making it an attractive intermediate for the design of targeted therapeutics. This guide offers a comprehensive overview of the core chemical and physical properties, plausible synthetic routes, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the synthesis of pharmaceuticals like Vibegron.
Introduction: The Significance of a Strained Scaffold
This compound, sometimes referred to as a norbornene azetidinone, belongs to the β-lactam class of compounds, which are famously represented by penicillin and cephalosporin antibiotics[1]. However, unlike its antibiotic relatives, the primary value of this tricyclic lactam lies not in its intrinsic biological activity but in its utility as a constrained synthetic intermediate[2][3].
The molecule's architecture is a fusion of two key structural motifs:
-
The Bicyclo[2.2.1]heptene (Norbornene) Core: This imparts significant ring strain and a rigid, well-defined geometry. The double bond serves as a versatile handle for a wide array of chemical transformations.
-
The Azetidin-2-one (β-Lactam) Ring: This four-membered ring is also strained and possesses a reactive amide bond susceptible to nucleophilic attack and ring-opening reactions.
The interplay of these features creates a molecule with distinct reactive sites and, crucially, a fixed spatial arrangement. In drug development, controlling the conformation of a molecule is paramount for achieving high-affinity binding to biological targets. The rigidity of the this compound scaffold allows medicinal chemists to design molecules where the pharmacophoric elements are held in a specific orientation, potentially enhancing potency and selectivity[2].
Core Chemical and Physical Properties
The properties of this compound can vary depending on the specific stereoisomer. The stereochemistry, dictated by the orientation of the fused rings, is critical and gives rise to different isomers, each with a unique CAS Registry Number.
Nomenclature and Stereoisomerism
The IUPAC name this compound defines the core structure, while stereochemical descriptors such as (1S,2S,5R,6R) specify the absolute configuration of the chiral centers[2][4]. It is essential for researchers to specify the exact stereoisomer, as this can profoundly impact biological activity[2].
| Table 1: Key Stereoisomers and CAS Registry Information | |
| Stereoisomer | CAS Registry Number |
| (1S,2S,5R,6R)- | 14735-70-7[2][3], 924272-78-6[4] |
| (1R,2R,5S,6S)- | 677757-32-3[5] |
| (2R,5S)- (relative stereochemistry) | 1933746-82-7[6] |
| Unspecified / Racemic Mixture | 14735-70-7 is often used[7] |
Molecular and Physical Data
The fundamental properties of the molecule are summarized below. It is important to note that some physical properties, like boiling point and density, are often predicted values from computational models due to a lack of extensive experimental data in publicly available literature.
| Table 2: Chemical and Physical Properties | |
| Property | Value / Description |
| Molecular Formula | C₈H₉NO[4][5][8] |
| Molecular Weight | 135.16 g/mol [4][5][8] |
| Appearance | Solid, needle-like crystalline powder, or slightly beige powder |
| Melting Point | 89-91 °C (for CAS 677757-32-3)[5] |
| Boiling Point (Predicted) | ~332 °C[5] |
| Density (Predicted) | ~1.26 g/cm³[5] |
| Storage Conditions | Recommended storage at 2-8°C or under an inert atmosphere at room temperature[3][9]. |
Plausible Synthetic Pathways
The most established route to this class of compounds involves a [2+2] cycloaddition reaction between cyclopentadiene and a suitable ketene precursor. While specific, detailed protocols for this compound are proprietary or not widely published, a chemically sound approach can be inferred from the synthesis of analogous structures and general principles of β-lactam chemistry.
A highly plausible and industrially relevant synthesis involves the cycloaddition of chlorosulfonyl isocyanate (CSI) with cyclopentadiene. This reaction proceeds readily due to the high reactivity of CSI. The resulting N-chlorosulfonyl-β-lactam is then reductively cleaved, typically using an aqueous solution of sodium sulfite, to yield the final product.
Caption: Plausible two-step synthesis of the target lactam.
Exemplary Experimental Protocol (Illustrative)
This protocol is illustrative, based on established chemical principles for this reaction type, and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Cycloaddition. To a solution of freshly cracked cyclopentadiene (1.0 equivalent) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, a solution of chlorosulfonyl isocyanate (1.05 equivalents) in dichloromethane is added dropwise over 1 hour. The reaction mixture is stirred at this temperature for an additional 2 hours.
Step 2: Reductive Workup. The reaction mixture is slowly added to a vigorously stirred, ice-cold aqueous solution of sodium sulfite (2.0 equivalents). The mixture is allowed to warm to room temperature and stirred for 4-6 hours until the intermediate is consumed (monitored by TLC). The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the title compound.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by the functionalities of the alkene and the β-lactam ring.
Caption: Primary sites of chemical reactivity on the scaffold.
-
Alkene Reactivity: The double bond in the norbornene moiety is amenable to a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis reactions[10]. These reactions typically occur from the less sterically hindered exo face.
-
Lactam N-H Acidity: The proton on the nitrogen is weakly acidic and can be removed by a suitable base (e.g., NaH), allowing for N-alkylation or N-acylation. This is a common strategy for introducing side chains.
-
Lactam Ring Strain: The four-membered ring is susceptible to nucleophilic attack. Strong nucleophiles (e.g., hydroxides, alkoxides, amines) can open the ring via cleavage of the acyl-nitrogen bond, providing access to functionalized aminocyclopentane derivatives[11]. This reactivity is fundamental to the mechanism of action of β-lactam antibiotics[11].
The compound should be stored in a cool, dry place, and some suppliers recommend storage under an inert atmosphere to prevent slow hydrolysis of the lactam ring by atmospheric moisture[9].
Applications in Research and Drug Development
The primary application of this compound is as a chiral building block for the synthesis of complex molecules, most notably pharmaceuticals[3].
Key Intermediate for Vibegron
(1S,2S,5R,6R)-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one is a documented starting material for the synthesis of Vibegron, a selective β₃ adrenergic receptor agonist used for the treatment of overactive bladder[3]. In the synthesis, the lactam scaffold serves as the rigid core onto which the necessary pharmacophoric groups are constructed.
Analogue to the Vince Lactam
This molecule is a structural analogue of the well-known 2-azabicyclo[2.2.1]hept-5-en-3-one, or "Vince Lactam." The Vince Lactam is a cornerstone in the synthesis of carbocyclic nucleosides, including the antiretroviral drug Abacavir. The extensive chemistry developed for the Vince Lactam provides a valuable roadmap for exploring the potential transformations and applications of its tricyclic counterpart.
Spectroscopic Characterization (Predicted)
While extensive, verified spectral data is not widely available in public databases, the expected spectroscopic signatures can be predicted based on the structure.
-
¹H NMR: One would expect to see distinct signals for the vinyl protons of the double bond (likely in the 6.0-6.5 ppm range). The bridgehead protons and the protons adjacent to the nitrogen and carbonyl groups would appear as complex multiplets in the aliphatic region (2.5-4.5 ppm). The methylene bridge proton would likely be further upfield.
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic signal around 170-175 ppm. The alkene carbons would appear in the 130-140 ppm region. The remaining sp³-hybridized carbons would be found in the 30-60 ppm range.
-
IR Spectroscopy: A strong absorption band corresponding to the β-lactam carbonyl stretch would be expected at a relatively high frequency (typically >1750 cm⁻¹) due to the ring strain. A C=C stretching vibration would be visible around 1630-1650 cm⁻¹, and an N-H stretch would appear around 3200-3300 cm⁻¹.
-
Mass Spectrometry: The PubChem entry for this compound notes a GC-MS record in the NIST database, indicating major fragments (m/z) at 107, 70, 66, and 46, consistent with the fragmentation of the parent ion (M⁺ = 135.16)[7].
Conclusion
This compound is more than just another heterocyclic compound; it is a powerful tool for molecular design. Its rigid, stereochemically defined structure provides an ideal platform for constructing complex molecular architectures with precise three-dimensional control. As demonstrated by its use in the synthesis of Vibegron, this scaffold enables the translation of structural concepts into tangible pharmaceutical assets. For researchers and drug development professionals, understanding the properties, synthesis, and reactivity of this unique building block is key to unlocking its full potential in the creation of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Retrieved January 22, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 14735-70-7 | Product Name : this compound. Retrieved January 22, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound, (1S,2S,5R,6R)-. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, December 28). Staudinger synthesis. Retrieved January 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2024, January 15). β-Lactam antibiotic. Retrieved January 22, 2026, from [Link]
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]
-
Alcaide, B., & Almendros, P. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 9(3), 329-364. [Link]
-
Page, M. I. (2013). The Mechanisms of Reactions of β-Lactams. In The Chemistry of β-Lactams (pp. 145-188). Springer, Berlin, Heidelberg. [Link]
-
Kulyk, O. S., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(12), 3845. [Link]
-
Means, J. A., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 732007. [Link]
-
Ledingham, E. T., & Greatrex, B. W. (2019). Aziridination and aza-Wharton Reactions of Levoglucosenone. Australian Journal of Chemistry, 72(5), 360-365. [Link]
Sources
- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 2. CAS 14735-70-7: (1S,2S,5R,6R)-3-azatricyclo[4.2.1.0~2,5~]n… [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound, (1R,2R,5S,6S)- | 677757-32-3 [chemicalbook.com]
- 6. 1933746-82-7|(2R,5S)-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one|BLD Pharm [bldpharm.com]
- 7. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 14735-70-7|this compound|BLD Pharm [bldpharm.com]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the synthetically versatile bicyclic β-lactam, 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one. This compound, a valuable building block in medicinal and organic chemistry, possesses a rigid tricyclic framework that has garnered significant interest for the synthesis of complex molecular architectures and biologically active compounds. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and the characterization of its derivatives.
Molecular Structure and Significance
3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, with the chemical formula C₈H₉NO and a molecular weight of 135.16 g/mol , features a strained four-membered β-lactam ring fused to a norbornene backbone.[1] This unique topology imparts specific conformational constraints that are reflected in its spectroscopic properties. The presence of the olefinic bond and the lactam functionality makes it a versatile precursor for a variety of chemical transformations.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one provides critical information about the proton environment in the molecule. Based on the analysis of a closely related N-allyl derivative, the following assignments for the parent compound can be inferred. The spectrum of the N-allyl derivative shows characteristic signals for the tricyclic core. [2]
| Proton | Chemical Shift (δ, ppm) (Inferred) | Multiplicity | Coupling Constant (J, Hz) (Inferred) |
|---|---|---|---|
| H7, H8 | ~6.1-6.3 | m | - |
| NH | ~5.5-6.5 | br s | - |
| H2, H5 | ~3.4-3.6 | m | - |
| H1, H6 | ~2.9-3.1 | m | - |
| H9 | ~1.5-1.7 | m | - |
Note: These are inferred values based on a related structure and may vary slightly for the title compound.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon environments. For the N-allyl derivative, the carbonyl carbon of the β-lactam appears at approximately 169.5 ppm, and the olefinic carbons are observed around 135-139 ppm. [2]
| Carbon | Chemical Shift (δ, ppm) (Inferred) |
|---|---|
| C4 (C=O) | ~170 |
| C7, C8 | ~135-139 |
| C2, C5 | ~55-58 |
| C1, C6 | ~40-43 |
| C9 | ~40-42 |
Note: These are inferred values based on a related structure and may vary slightly for the title compound.
Infrared (IR) Spectroscopic Data
The IR spectrum is particularly informative for identifying the key functional groups. The most prominent feature is the strong absorption band of the β-lactam carbonyl group.
| Functional Group | Wavenumber (cm⁻¹) (Inferred) | Intensity |
| N-H Stretch | ~3200-3400 | Medium |
| C=C Stretch (alkene) | ~1630-1650 | Medium |
| C=O Stretch (β-lactam) | ~1740-1760 | Strong |
The characteristic high-frequency carbonyl absorption is a hallmark of the strained four-membered lactam ring. The IR spectrum of the N-allyl derivative shows a strong C=O stretch at 1740 cm⁻¹. [2]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 135.
Fragmentation Pattern:
The fragmentation is likely initiated by the loss of small, stable molecules. A significant fragment observed in the PubChem database is at m/z 107. This could correspond to the loss of carbon monoxide (CO) from the molecular ion.
| m/z | Proposed Fragment |
| 135 | [C₈H₉NO]⁺ (Molecular Ion) |
| 107 | [M - CO]⁺ |
Conclusion
The spectroscopic data of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one are in full agreement with its proposed tricyclic β-lactam structure. The ¹H and ¹³C NMR spectra reveal the unique chemical environments of the protons and carbons in the rigid framework. The high-frequency carbonyl stretch in the IR spectrum is a definitive indicator of the strained β-lactam ring. Finally, mass spectrometry confirms the molecular weight and provides insights into the fragmentation pathways. This comprehensive spectroscopic profile serves as an essential reference for researchers working with this important synthetic intermediate.
References
- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed enantioselective ring opening of racemic exo-norbornene β-lactam. Tetrahedron: Asymmetry, 14(21), 3213-3216.
- Kotha, S., Pulletikurti, S., & Dommaraju, Y. (2019). Ring-Opening Metathesis of N-Alkenyl β-Lactams. HETEROCYCLES, 98(1), 79.
-
PubChem. (n.d.). 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the novel bicyclic lactam, 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one. This molecule, a structural analog of the pharmaceutically significant Vince lactam, presents a unique spectroscopic challenge due to its rigid, strained polycyclic framework. This document offers a detailed interpretation of the chemical shifts and coupling constants, supported by established NMR principles and data from closely related structures. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex heterocyclic compounds.
Introduction: The Structural Significance of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one is a complex heterocyclic molecule featuring a rigid tricyclic system that incorporates a β-lactam ring fused to a norbornene framework.[1] Its structure is of significant interest to the medicinal chemistry community due to its analogy to Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a critical intermediate in the synthesis of antiviral drugs like Abacavir and Peramivir.[2][3] The strained ring system and inherent chirality of these molecules make them valuable scaffolds in drug design.
The precise characterization of such molecules is paramount for confirming their synthesis and for understanding their conformational behavior and potential interactions with biological targets. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of complex organic molecules in solution.[4] This guide will delve into the detailed analysis of the ¹H and ¹³C NMR spectra of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, providing a foundational understanding for researchers working with this and related compounds.
Experimental Methodology: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR spectra for rigid, polycyclic molecules like 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one requires careful sample preparation and the selection of appropriate NMR parameters.
Sample Preparation
A standardized protocol for NMR sample preparation is crucial for obtaining reproducible and high-quality spectra.
Protocol:
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar lactam structures. The choice of solvent can influence chemical shifts, a phenomenon known as the aromatic-solvent-induced shift (ASIS) when using aromatic solvents like benzene-d₆.[5][6]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended.[7]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.
NMR Data Acquisition
High-field NMR spectrometers (≥400 MHz for ¹H) are recommended to achieve optimal signal dispersion, which is particularly important for complex spin systems found in molecules like 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one.
Typical Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
2D NMR: For unambiguous assignment, a suite of 2D NMR experiments is highly recommended, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for stereochemical assignments in rigid systems.[9]
-
Spectral Interpretation and Structural Assignment
Due to the unavailability of direct experimental spectra for 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one in the public domain, the following analysis is based on established principles of NMR spectroscopy and data from the closely related N-substituted analog, isobenzofuranone-N-substituted 3-azatricyclo[4.2.1.0²˒⁵]non-7-en-3-one, as reported by Sohár et al.[6]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this rigid, asymmetric molecule is expected to show distinct signals for each of its nine protons. The chemical shifts will be influenced by the functionalities present (alkene, lactam), and the coupling constants will be highly dependent on the dihedral angles between adjacent protons, a relationship described by the Karplus equation.
Expected Chemical Shift Regions:
-
Olefinic Protons (H-7, H-8): These protons are expected to resonate in the downfield region, typically between 6.0 and 6.5 ppm , due to the deshielding effect of the π-system. They will likely appear as a multiplet, coupled to each other and to the bridgehead protons.
-
Bridgehead Protons (H-1, H-6): These protons are adjacent to the double bond and part of the strained bicyclic system. They are expected to appear in the range of 3.0 to 3.5 ppm .
-
Lactam Protons (H-2, H-5): These protons are on the carbons of the β-lactam ring. Their chemical shifts will be influenced by the adjacent carbonyl group and the ring strain. They are anticipated to be in the region of 3.5 to 4.5 ppm .
-
Methylene Bridge Proton (H-9): This proton is part of the C-9 methylene bridge. Due to the magnetic anisotropy of the C=C double bond, the syn and anti protons will have different chemical shifts, likely appearing as two distinct multiplets in the range of 1.5 to 2.5 ppm .
-
Amide Proton (N-H): A broad singlet is expected for the N-H proton, typically in the range of 5.0 to 8.0 ppm , and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Expected Chemical Shift Ranges:
-
Carbonyl Carbon (C-4): The lactam carbonyl carbon is expected to be the most downfield signal, typically in the range of 170-175 ppm .
-
Olefinic Carbons (C-7, C-8): The sp² hybridized carbons of the double bond will resonate in the region of 130-140 ppm .
-
Lactam Carbons (C-2, C-5): These sp³ carbons adjacent to the nitrogen and carbonyl group will appear in the range of 50-60 ppm .
-
Bridgehead Carbons (C-1, C-6): These carbons are expected in the region of 40-50 ppm .
-
Methylene Bridge Carbon (C-9): This carbon should appear in the most upfield region of the spectrum, likely between 30 and 40 ppm .
Coupling Constants: A Key to Stereochemistry
In rigid systems like 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, the proton-proton coupling constants (J-values) provide invaluable information about the dihedral angles and, consequently, the stereochemistry of the molecule.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbons is highly dependent on the dihedral angle. For example, the coupling between the bridgehead protons and the olefinic protons will be informative.
-
Geminal Coupling (²J): The coupling between the two non-equivalent protons on the C-9 methylene bridge will likely be large (typically 10-15 Hz).
-
Long-Range Coupling (⁴J and ⁵J): In rigid bicyclic systems, long-range couplings through the "W" pathway are often observed and can be diagnostic for structural assignments.
Visualization of Molecular Structure and Connectivity
The following diagrams illustrate the structure of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one and a conceptual workflow for its NMR analysis.
Figure 1: Numbering scheme for 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one.
Figure 2: Workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one are predicted to be complex, reflecting the molecule's strained and asymmetric nature. A thorough analysis, combining 1D and 2D NMR techniques, is essential for the complete and unambiguous assignment of all proton and carbon signals. The chemical shifts and, in particular, the coupling constants provide a wealth of information regarding the molecule's three-dimensional structure. This guide provides a foundational framework for the spectroscopic analysis of this important class of bicyclic lactams, aiding researchers in their synthetic and medicinal chemistry endeavors.
References
-
A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Synfacts, 2019.
-
Sohár, P., Böcskei, Z., & Stajer, G. (1999). Structures of isobenzofuranone-substituted diexo-norbornane/ene-azetidinones. Journal of Molecular Structure, 513(1-3), 63-67.
-
NMR Sample Preparation. University College London.
-
NMR Sample Preparation: The Complete Guide. Organomation.
-
NMR Sample Preparation. Iowa State University.
-
NMR Sample Preparation. University of Minnesota.
-
Experimental reporting. The Royal Society of Chemistry.
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University.
-
Coupling Constants and Structure: Vicinal Couplings. Harvard University.
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
-
Structure Elucidation by NMR. ETH Zurich.
-
Bridged bicyclic molecule NMR challenge. Enamine.
-
Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. Angewandte Chemie.
-
Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 2020.
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 2024.
-
NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. Antibiotics, 2021.
-
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. PubChem.
Sources
- 1. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clearsynth.com [clearsynth.com]
An In-Depth Technical Guide to 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one Derivatives: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 3-azatricyclo[4.2.1.02,5]non-7-en-4-one scaffold is a rigid, bicyclic β-lactam motif that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure provides a valuable framework for the design of novel therapeutic agents. This guide offers a comprehensive overview of the synthesis, chemical reactivity, and biological applications of this intriguing class of compounds, providing researchers with the foundational knowledge to explore its potential in drug discovery.
The Allure of a Constrained Scaffold: Structural Significance
The tricyclic core of this compound, a fusion of a norbornene and a β-lactam ring, imparts significant conformational rigidity. This structural constraint is highly desirable in drug design as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The scaffold presents multiple points for functionalization, including the lactam nitrogen, the olefinic bond, and the bicyclic framework, allowing for the creation of diverse chemical libraries for biological screening.
Crafting the Core: Synthetic Strategies
The construction of the this compound skeleton is primarily achieved through a pivotal [2+2] cycloaddition reaction.
The Seminal Cycloaddition of Chlorosulfonyl Isocyanate and Norbornadiene
The most direct and widely employed method for the synthesis of the racemic this compound core involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with norbornadiene.[1] The reaction mechanism can proceed through either a concerted or a stepwise pathway, influenced by the electronic nature of the alkene.[1] Subsequent reduction of the resulting N-chlorosulfonyl β-lactam, typically with aqueous sodium sulfite, affords the desired tricyclic lactam.
Experimental Protocol: Synthesis of this compound
-
Step 1: [2+2] Cycloaddition. To a solution of norbornadiene in a suitable anhydrous solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C), a solution of chlorosulfonyl isocyanate in the same solvent is added dropwise under an inert atmosphere. The reaction mixture is stirred for a specified period, allowing for the formation of the N-chlorosulfonyl β-lactam adduct.
-
Step 2: Reduction. The reaction mixture is then carefully quenched with an aqueous solution of sodium sulfite. The resulting mixture is stirred vigorously until the reduction is complete, as monitored by thin-layer chromatography.
-
Step 3: Extraction and Purification. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.
Caption: Enzymatic resolution of the racemic lactam.
Exploring Chemical Space: Reactivity and Functionalization
The this compound scaffold offers several avenues for chemical modification, enabling the synthesis of a wide array of derivatives.
N-Functionalization of the Lactam
The nitrogen atom of the β-lactam ring can be readily functionalized through N-alkylation or N-acylation reactions. A general procedure involves the deprotonation of the lactam nitrogen with a strong base, such as sodium hydride, followed by the addition of an alkyl or acyl halide. This allows for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the molecule.
Reactions of the Olefinic Bond
The double bond within the norbornene framework is amenable to a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions. These modifications can be used to introduce new stereocenters and functional groups, further expanding the chemical diversity of the scaffold.
Ring-Opening of the β-Lactam
The strained four-membered β-lactam ring can be opened under various conditions to yield valuable β-amino acid derivatives. As mentioned earlier, enzymatic hydrolysis provides an enantioselective method for this transformation. Chemical methods, such as acidic or basic hydrolysis, can also be employed.
Therapeutic Landscape: Biological Applications
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, underscoring their potential as privileged structures in drug discovery.
Anticancer Activity
Derivatives of a related tricyclic ketone have been synthesized and evaluated for their antiproliferative activity. [2]Specifically, chalcone and benzothiazole derivatives have demonstrated cytotoxicity against rat brain tumor (C6) and human cervical carcinoma (HeLa) cell lines.
| Compound | C6 IC50 (µM) [2] | HeLa IC50 (µM) [2] |
| 6a | 14.13 | 0.8 |
| 6e | - | 1.21 |
| 6f | - | 19.33 |
| 8b | - | 18.13 |
| 8g | 29.99 | - |
| 5-FU (control) | 3.8 | 16.33 |
Neuroprotective Potential
While direct studies on this compound derivatives for neuroprotection are limited, structurally related polycyclic compounds have been investigated as neuroprotective agents. [3]The rigid nature of these scaffolds makes them attractive candidates for targeting receptors and enzymes in the central nervous system.
Antimicrobial and Antiviral Properties
The β-lactam motif is a well-established pharmacophore in antibacterial agents. Although many bacteria have developed resistance to traditional β-lactam antibiotics, the unique structure of the this compound core may offer opportunities to overcome these resistance mechanisms. Furthermore, the broader class of lactams has shown potential as antifungal and antiviral agents, suggesting that derivatives of this scaffold may also exhibit such activities. [4][5]
Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:
-
Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of functionalized derivatives.
-
In-depth Biological Evaluation: Comprehensive screening of new derivatives against a variety of biological targets, including kinases, proteases, and viral enzymes.
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR to optimize the potency and selectivity of lead compounds.
-
Enantioselective Synthesis: Further development of efficient and scalable enantioselective synthetic routes to access single enantiomers for pharmacological evaluation.
By leveraging the unique structural features of the this compound core, researchers are well-positioned to uncover new and effective treatments for a range of human diseases.
References
[2]Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies - ResearchGate. (2024-11-19). Available at: [Link]
[4]Lactams Exhibit Potent Antifungal Activity Against Monospecies and Multispecies Interkingdom Biofilms on a Novel Hydrogel Skin Model - PubMed Central. (2025-01-10). Available at: [Link]
[6]Highly Constrained Bicyclic Scaffolds for the Discovery of Protease-Stable Peptides via mRNA Display - PubMed. (2017-03-17). Available at: [Link]
[7]WO1992001061A1 - PROCESS FOR PREPARATION OF β-LACTAMS - Google Patents. Available at:
[8]Lipase-catalyzed enantioselective ring opening of unactivated alicyclic-fused beta-lactams in an organic solvent - PubMed. Available at: [Link]
[1]Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes - Research Trends. Available at: [Link]
[3]Neuroprotective Effects of a Novel Demeclocycline Derivative Lacking Antibiotic Activity: From a Hit to a Promising Lead Compound - MDPI. Available at: [Link]
5 ChemInform Abstract: Synthesis and Antimicrobial Activity of .Beta.-lactams: Antibacterial Activities and Antifungal Activities - ResearchGate. (2025-08-07). Available at: [Link]
Sources
- 1. researchtrends.net [researchtrends.net]
- 2. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lactams Exhibit Potent Antifungal Activity Against Monospecies and Multispecies Interkingdom Biofilms on a Novel Hydrogel Skin Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Constrained Bicyclic Scaffolds for the Discovery of Protease-Stable Peptides via mRNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO1992001061A1 - PROCESS FOR PREPARATION OF β-LACTAMS - Google Patents [patents.google.com]
- 8. Lipase-catalyzed enantioselective ring opening of unactivated alicyclic-fused beta-lactams in an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Historical Synthesis of Azatricyclononenone Compounds
This guide provides an in-depth exploration of the synthetic strategies and historical context surrounding azatricyclononenone compounds and their structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical details with practical insights into the construction of these complex molecular architectures.
Introduction: The Architectural Significance of Azatricyclic Ketones
Azatricyclic ketones represent a class of structurally intricate molecules that have garnered significant attention in synthetic and medicinal chemistry. Their rigid, three-dimensional frameworks are desirable scaffolds for the development of novel therapeutic agents, offering precise spatial orientation of functional groups for optimal target engagement.[1] While the term "azatricyclononenone" does not define a singular, widely recognized class of compounds, it conceptually encompasses a variety of tricyclic systems containing a nitrogen atom and a ketone functional group within a nine-carbon framework. The inherent structural complexity of these molecules necessitates sophisticated synthetic approaches, often involving elegant cascade reactions and stereocontrolled cyclizations. This guide will delve into the foundational strategies for constructing these challenging motifs, examining the evolution of synthetic thought and the practical application of these methods.
Pillars of Azatricyclic Ketone Synthesis: A Strategic Overview
The construction of azatricyclic ketones relies on a toolkit of powerful synthetic transformations. The choice of strategy is often dictated by the desired ring system and substitution pattern. The following sections will explore the most influential and historically significant of these methodologies.
Cycloaddition Strategies: The Power of the Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a robust entry into six-membered rings, which frequently form part of the larger tricyclic structure.[2] The aza-Diels-Alder variant is particularly relevant, as it introduces the crucial nitrogen atom into the core structure in a highly controlled manner.[3][4]
Mechanism and Causality: The aza-Diels-Alder reaction typically involves the [4+2] cycloaddition of a diene with an imine (the dienophile). The reaction can proceed through either a concerted or a stepwise mechanism. When the imine nitrogen is coordinated to a Lewis acid, the mechanism often shifts to a stepwise pathway.[3] Attaching an electron-withdrawing group to the imine nitrogen enhances the dienophile's reactivity.[5] This control over the reaction mechanism is critical for influencing the stereochemical outcome of the product.
Experimental Workflow: A Generalized Aza-Diels-Alder Cycloaddition
Caption: Generalized workflow for an aza-Diels-Alder reaction.
Protocol: Synthesis of a Dihydropyridine Intermediate via Aza-Diels-Alder Reaction
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diene and a suitable anhydrous solvent (e.g., toluene).
-
Catalyst Introduction: If a Lewis acid catalyst is employed to enhance reactivity and stereoselectivity, it is added to the reaction mixture at this stage.
-
Addition of Dienophile: The imine (aza-dienophile) is added to the mixture, often slowly or as a solution in the reaction solvent.
-
Reaction: The reaction mixture is stirred at the appropriate temperature (ranging from ambient to elevated temperatures) and monitored by a suitable technique (e.g., TLC or LC-MS) until completion.
-
Quenching and Workup: Upon completion, the reaction is carefully quenched (e.g., with a saturated aqueous solution of sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired cycloadduct.
Radical Cyclizations: Forging Rings Under Mild Conditions
Radical cyclization reactions offer a powerful alternative for the synthesis of azatricyclic systems, often proceeding under mild conditions with high functional group tolerance.[6] These reactions typically involve three key steps: selective radical generation, intramolecular cyclization, and quenching of the resulting radical.[7]
Causality in Radical Cyclization: The success of a radical cyclization hinges on the intramolecular cyclization step being kinetically favorable compared to intermolecular trapping of the initial radical.[6] The formation of five- and six-membered rings is generally the most efficient. The stabilization of α-nitrogen radicals can be harnessed to control rearrangement reactions, providing a pathway to various azabicyclic frameworks.[8]
Diagram: Tin Hydride Mediated Radical Cyclization
Caption: Key steps in a tin hydride-mediated radical cyclization.
Intramolecular Mannich and Related Cyclizations
The Mannich reaction and its intramolecular variants are classic methods for the synthesis of nitrogen-containing heterocycles. A notable historical example is the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a precursor to various azabicyclic compounds.[9] This one-pot reaction involves the condensation of an amine, an aldehyde (or its equivalent), and a dicarbonyl compound.
Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one [9]
-
Reactant Preparation: A solution of benzylamine in water is cooled in a jacketed reactor. Sulfuric acid is added slowly while maintaining a low temperature.
-
Addition of Reagents: Glutaraldehyde and acetonedicarboxylic acid are added sequentially to the cooled reaction mixture.
-
pH Adjustment and Reaction: A solution of sodium acetate is added to adjust the pH, and the reaction is aged, first at a low temperature and then at room temperature, allowing for the slow evolution of CO₂.
-
Workup and Extraction: The pH is adjusted to be acidic with sulfuric acid, and the mixture is extracted with a non-polar solvent (e.g., MTBE) to remove impurities. The aqueous layer is then basified with sodium carbonate.
-
Product Isolation: The product is extracted from the basified aqueous layer into an organic solvent (e.g., heptane). The organic extracts are then dried and concentrated to yield the crude product, which can be further purified.
This method exemplifies a multicomponent reaction that efficiently assembles the bicyclic core of the molecule in a single synthetic operation.
Modern Synthetic Approaches and Their Significance
While historical methods provide a strong foundation, modern organic synthesis has introduced more advanced and often more efficient strategies for constructing azatricyclic ketones.
Transition Metal-Catalyzed C-H Activation
Transition metal catalysis has emerged as a powerful tool for the synthesis of bridgehead nitrogen heterocycles.[10] These methods allow for the direct formation of C-C or C-N bonds through the activation of otherwise unreactive C-H bonds, offering an atom-economical approach to complex molecular architectures.
Post-Ugi Cyclizations
Multicomponent reactions, such as the Ugi reaction, are highly efficient for generating molecular diversity. Subsequent post-Ugi modifications, including intramolecular cyclizations, can be used to construct enantioenriched azatricycles from simple, chiral starting materials like amino acids.[11]
Applications in Drug Discovery and Medicinal Chemistry
The rigid conformation of azatricyclic ketones makes them attractive scaffolds in medicinal chemistry. By orienting substituents in well-defined vectors, these cores can enhance binding affinity and selectivity for biological targets. Saturated N-heterocycles are increasingly favored in drug design due to their improved pharmacokinetic properties, such as solubility and metabolic stability, compared to their aromatic counterparts.[1] The synthetic methodologies outlined in this guide provide the tools to access a wide range of these valuable compounds for screening and development as potential therapeutics.
Conclusion
The synthesis of azatricyclononenone compounds and their analogs is a testament to the ingenuity of organic chemists. From classical cycloaddition and condensation reactions to modern transition metal-catalyzed and multicomponent strategies, the field has evolved to provide a diverse array of methods for constructing these complex and medicinally relevant scaffolds. A deep understanding of the underlying mechanisms and causal relationships in these reactions is paramount for the rational design and efficient synthesis of novel azatricyclic ketones for applications in drug discovery and beyond.
References
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]
-
Macmillan Group. (2013, September 25). Timeless Methods for Radical Cyclizations in Total Synthesis. Retrieved from [Link]
- EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (2016, July 13).
-
American Chemical Society. (n.d.). Transannular Reductive Rearrangement of α-Amino Ketones: Construction of Aza-tricyclic Frameworks of Several Alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2020, July 3). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]
-
PubMed. (2024, November 15). Enantioselective Synthesis of Azatricycles via Post-Ugi Cyclizations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization. Organic Chemistry Frontiers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
YouTube. (2021, January 3). Diels Alder Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the tricyclic ketone 28. Retrieved from [Link]
-
PubMed. (2007, October 7). Synthesis of Azabicyclic Systems Using Nitrogen-Directed Radical Rearrangements. Retrieved from [Link]
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (1991, January 1). A Practical Synthetic Route to Tricyclo[4.3.0.0
]nonane Derivatives. Retrieved from [Link] -
Columbia University. (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Retrieved from [Link]
-
PubMed. (1997, July). Prodrug Strategies Based on Intramolecular Cyclization Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 3). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Radical cyclization. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Retrieved from [Link]
-
YouTube. (2025, January 4). Synthesis of A Ketone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
-
Quora. (2020, June 9). What are the pharmaceutical uses of aldehyde and ketones?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles. Organic Chemistry Frontiers. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Bridgehead Nitrogen Heterocycles on a Solid Surface#. Retrieved from [Link]
-
Macmillan Group. (n.d.). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Retrieved from [Link]
-
PubMed Central - NIH. (n.d.). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Retrieved from [Link]
- Google Patents. (n.d.). EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
N-Containing Heterocycles. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
-
PubMed. (2023, December 22). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
YouTube. (2018, March 22). Using Diels-Alder reactions in synthesis. Retrieved from [Link]
-
ResearchGate. (2024, October 18). Synthesis: Mechanism of Formation and Advanced Applications of some Fused Heterocycles and Allied Di-keto compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO2009125425A2 - Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane.
-
ResearchGate. (2024, May 3). Atom Exchange Radical Cyclization: A Sustainable Synthetic Approach Towards New Functionalized Targets. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Radical cyclization - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Synthesis of azabicyclic systems using nitrogen-directed radical rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Synthesis of Azatricycles via Post-Ugi Cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of the 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one Ring System
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one molecular framework represents a fascinating convergence of strained-ring chemistry and functional group display. This unique tricyclic system, featuring a norbornene backbone fused to a four-membered β-lactam (azetidinone) ring, presents a highly constrained and stereochemically rich scaffold. Its potential utility in medicinal chemistry as a rigid building block for constructing novel therapeutics is significant.[1] However, the inherent ring strain resulting from this fusion is a critical determinant of its thermodynamic stability, and by extension, its synthetic accessibility and kinetic reactivity. This guide provides a comprehensive analysis of the factors governing the stability of this ring system. We will deconstruct the sources of strain, propose a robust computational methodology for quantifying its thermodynamic properties, and outline a rigorous experimental workflow for empirical validation.
Introduction to the Core System: Structural and Synthetic Context
Key Structural Features
The this compound system is characterized by the fusion of two highly strained ring systems:
-
The Bicyclo[2.2.1]heptene (Norbornene) Moiety: This bicyclic alkene is well-known for its substantial angle strain, arising from the deviation of its bridgehead carbons and methylene bridge from ideal tetrahedral or trigonal planar geometries. This strain is a significant contributor to the overall energy of the molecule.[2]
-
The Azetidin-2-one (β-Lactam) Moiety: The four-membered lactam ring is notoriously strained due to severe bond angle compression, forcing angles to be ~90° instead of the ideal 109.5° (for sp3 carbons) or 120° (for the sp2 carbonyl carbon).
The fusion of these two entities creates a rigid, conformationally locked structure where the inherent strains of the individual components are combined, and potentially exacerbated. The molecule exists as various stereoisomers, with CAS 14735-70-7 being one common example.[1][3][4]
Significance in Medicinal Chemistry
Rigid scaffolds are highly sought after in drug design. They reduce the entropic penalty of binding to a biological target by pre-organizing appended functional groups into a specific, well-defined three-dimensional orientation. This can lead to enhanced potency and selectivity.[1] The title compound serves as an excellent example of such a scaffold, but its utility is directly linked to its thermodynamic stability. A system that is too stable may be inert, while one that is too unstable may be impractical to synthesize or have a poor shelf-life.
The Theoretical Basis of Thermodynamic Instability: Ring Strain Energy
Thermodynamic stability is inversely related to the molecule's standard enthalpy of formation (ΔH°f). For complex polycyclic systems, a primary contributor to a less favorable (more positive) ΔH°f is Ring Strain Energy (RSE) .[5] RSE is the cumulative excess energy arising from:
-
Angle Strain: Deviation of bond angles from their ideal values (e.g., Baeyer strain).
-
Torsional Strain: Eclipsing interactions between bonds on adjacent atoms (e.g., Pitzer strain).
-
Transannular Strain: Non-bonded steric interactions across a ring.
The total RSE of the this compound system is a superposition of the strain from the norbornene core, the β-lactam ring, and any additional strain induced by the fusion of these two systems. Understanding and quantifying this RSE is paramount to defining the molecule's thermodynamic profile.
A Computational Protocol for Quantifying Thermodynamic Stability
In the absence of direct experimental calorimetric data, high-level computational chemistry provides a powerful and predictive tool for assessing thermodynamic stability.[5][6] We propose a workflow centered on the use of homodesmotic reactions, which are hypothetical reactions designed to cancel out non-strain-related energy contributions, thereby isolating the RSE.[7]
Proposed Computational Workflow
The following protocol outlines a robust method using Density Functional Theory (DFT), a common and reliable computational approach.[8]
Step 1: Geometry Optimization and Frequency Analysis
-
Methodology: Perform a full geometry optimization of the this compound structure using a DFT functional and basis set suitable for strained organic molecules (e.g., B3LYP/6-311+G(d,p)).
-
Validation: Following optimization, conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy.
Step 2: Design and Calculation of a Homodesmotic Reaction
-
Causality: To isolate the strain energy, we construct a reaction where the number and type of all bonds (e.g., Csp3-H, Csp2-Csp2, C-N) are conserved on both the reactant and product sides. The products must be small, well-characterized, and assumed to be strain-free.
-
Proposed Reaction:
-
This compound + 2 CH3-CH3 + CH3-NH-CH3 + CH2=CH2 → CH3-CH2-CH2-CH3 + (CH3)2CH-NH2 + CH3-CO-NH-CH3 + CH3-CH=CH-CH3
-
-
Execution: Optimize and perform frequency calculations for every molecule in the proposed reaction using the identical DFT method as in Step 1.
Step 3: Calculation of Ring Strain Energy (RSE)
-
Formula: The RSE is the calculated enthalpy change (ΔHrxn) of the homodesmotic reaction.
-
ΔHrxn = Σ(Hproducts) - Σ(Hreactants)
-
Where H is the calculated total enthalpy (Electronic Energy + Thermal Correction).
-
-
Interpretation: A large, positive ΔHrxn indicates significant strain energy in the target molecule.
Predicted Thermodynamic Data Summary
The following table structure should be used to report the results from the computational workflow.
| Parameter | 3-Azatricyclo[...]-one | Sum of Reactants | Sum of Products | ΔHrxn (RSE) |
| Electronic Energy (Hartree) | Value | Value | Value | |
| Enthalpy (Hartree) | Value | Value | Value | |
| Enthalpy (kcal/mol) | Value | Value | Value | Calculated RSE |
Visualization of Computational Workflow
Caption: Workflow for computational determination of Ring Strain Energy (RSE).
Proposed Protocol for Experimental Validation
While computation provides a strong theoretical foundation, empirical data is the ultimate arbiter of thermodynamic stability. A rigorous experimental approach is necessary for validation.
Synthesis and Structural Confirmation
The target compound is commercially available, simplifying acquisition.[3][9][10] However, for validation purposes, its identity and purity must be unequivocally confirmed.
Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~5-10 mg of the compound in 0.6 mL of CDCl3.
-
Acquire 1H NMR, 13C NMR, COSY, and HSQC spectra.
-
Self-Validation: Confirm the presence of the expected number of unique proton and carbon signals consistent with the molecule's Cs or C1 symmetry (depending on the stereoisomer). Key signals include the vinyl protons of the norbornene moiety and the distinct bridgehead and bridge protons.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample (e.g., KBr pellet or thin film).
-
Acquire the IR spectrum from 4000 to 400 cm-1.
-
Self-Validation: The key diagnostic peak is the C=O stretch of the strained β-lactam ring, expected at a high frequency (~1750-1780 cm-1).[11] The N-H stretch (~3200-3400 cm-1) should also be present.[12]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze a dilute solution via ESI or a similar soft ionization technique.
-
Self-Validation: The measured m/z value of the molecular ion [M+H]+ or [M+Na]+ must match the theoretical exact mass for C8H9NO within a tolerance of < 5 ppm.
-
Calorimetric Determination of Enthalpy of Formation
The definitive experimental value for thermodynamic stability is the standard enthalpy of formation (ΔH°f), determined via combustion calorimetry.
Protocol: Bomb Calorimetry and Hess's Law
-
Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, typically benzoic acid, to determine the heat capacity (Ccal) of the apparatus.
-
Sample Combustion:
-
Accurately weigh a pellet (~0.5-1.0 g) of the purified this compound.
-
Place the sample in the bomb, pressurize with excess pure oxygen (~30 atm), and immerse in a precisely known volume of water.
-
Ignite the sample and record the temperature change (ΔT) of the water bath.
-
-
Calculation of Enthalpy of Combustion (ΔH°c):
-
Calculate the heat released (qrxn) using qrxn = -Ccal * ΔT.
-
Convert qrxn to the molar enthalpy of combustion (ΔH°c) by dividing by the moles of sample combusted.
-
-
Calculation of Enthalpy of Formation (ΔH°f):
-
Use Hess's Law based on the balanced combustion reaction:
-
C8H9NO (s) + 9.75 O2 (g) → 8 CO2 (g) + 4.5 H2O (l) + 0.5 N2 (g)
-
-
Apply the formula:
-
ΔH°c = [8 * ΔH°f(CO2) + 4.5 * ΔH°f(H2O)] - [ΔH°f(C8H9NO) + 9.75 * ΔH°f(O2)]
-
-
Rearrange to solve for ΔH°f(C8H9NO), using the known standard enthalpies of formation for CO2 (-393.5 kJ/mol), H2O (-285.8 kJ/mol), and O2 (0 kJ/mol).
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the validation of thermodynamic stability.
Discussion: Linking Stability, Reactivity, and Application
The thermodynamic data, whether computed or experimentally derived, provides critical insights. The high RSE predicted for the this compound system suggests a significant thermodynamic driving force for reactions that relieve this strain.[13] This implies that the ring system, particularly the β-lactam, will be susceptible to nucleophilic attack and ring-opening.
-
Implications for Synthesis: The high strain means that the final ring-forming step in a synthesis may be challenging, or conversely, that the molecule could be formed in a thermodynamically favorable ring-opening/rearrangement of an even more strained precursor.
-
Implications for Drug Development: The inherent reactivity must be balanced against its utility as a rigid scaffold. While the molecule's shape may be ideal for receptor binding, its stability in physiological conditions (e.g., susceptibility to hydrolysis) must be carefully evaluated. The strain-release principle could also be cleverly exploited, designing the molecule as a covalent warhead that reacts with a target protein upon binding.
Conclusion
The this compound ring system is a molecule of high potential interest, but its thermodynamic stability is governed by a substantial degree of ring strain from its fused bicyclic and β-lactam components. A comprehensive understanding of this stability requires a synergistic approach, combining the predictive power of computational chemistry to estimate Ring Strain Energy with the definitive validation of combustion calorimetry to determine its enthalpy of formation. The resulting data is not merely academic; it is a critical parameter that informs the molecule's potential for synthesis, its kinetic reactivity, and its ultimate viability as a scaffold in the demanding field of drug development.
References
-
Pharmaffiliates. This compound | CAS No : 14735-70-7. [Link]
- El-Ghamry, H. et al. (2025). Spectroscopic studies on gallic acid and its azo derivatives and their iron(III) complexes.
-
da Silva, M. A. V. R. et al. (2020). The Importance of Strain on the Relative Energies of Bridgehead Radicals. ResearchGate. [Link]
-
Wujec, M. et al. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Molecules, 23(7), 1756. [Link]
-
Paton, R. S. et al. (2021). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. Journal of the American Chemical Society, 143(4), 1859-1872. [Link]
-
Rablen, P. R. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Chemistry, 2(2), 293-313. [Link]
-
Bachrach, S. M. (1990). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 112(21), 7461-7465. [Link]
-
Lautens, M. et al. (2016). Transition-metal-catalyzed domino reactions of strained bicyclic alkenes. ResearchGate. [Link]
-
Global Substance Registration System (GSRS). This compound, (1S,2S,5R,6R)-. [Link]
- Boukheddaden, K. et al. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino-3(R)benzophenone reactions with acetylacetone. Journal of the Indian Chemical Society, 101(11), 101476.
Sources
- 1. CAS 14735-70-7: (1S,2S,5R,6R)-3-azatricyclo[4.2.1.0~2,5~]n… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. works.swarthmore.edu [works.swarthmore.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. This compound, (1R,2R,5S,6S)- | 677757-32-3 [chemicalbook.com]
- 10. 1933746-82-7|(2R,5S)-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one|BLD Pharm [bldpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Computational Modeling of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Foreword: Bridging Theory and Experiment for a Strained Tricyclic System
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one is a fascinating and structurally complex molecule characterized by a strained tricyclic framework incorporating a lactam function. This unique architecture, featuring a fusion of norbornene and azetidinone rings, presents significant synthetic challenges and intriguing possibilities in medicinal chemistry and materials science.[1] The inherent ring strain and the presence of multiple stereocenters dictate its three-dimensional structure and, consequently, its reactivity and biological activity.[1] A thorough understanding of these properties is paramount for its potential applications. While experimental studies provide invaluable data, computational modeling offers a powerful complementary approach to elucidate its electronic structure, predict its spectroscopic signatures, and explore its reactive landscape at a level of detail that is often inaccessible through experimentation alone.
This technical guide provides a comprehensive framework for the computational modeling of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical applications of various computational methods, from geometry optimization and conformational analysis to the prediction of spectroscopic properties and reactivity indices. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind methodological choices to ensure the generation of reliable and reproducible results.
Foundational Steps: Molecular Structure Generation and Initial Optimization
The starting point for any computational study is an accurate three-dimensional representation of the molecule. For this compound, this can be achieved using molecular building software such as Avogadro or ChemDraw.[2] It is crucial to correctly define the stereochemistry, as this will profoundly impact the molecule's properties. The IUPAC name specifies a particular stereoisomer, which should be accurately translated into the 3D model.
Once the initial structure is built, a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), is recommended. This step serves to relieve any unrealistic bond lengths or angles in the initial hand-drawn structure, providing a more reasonable starting geometry for more accurate but computationally demanding methods.
Experimental Protocol 1: Initial Structure Generation and Optimization
-
Structure Drawing: Using a chemical drawing tool like Marvin JS or Avogadro, construct the 2D structure of this compound, paying close attention to the stereochemical descriptors.[2][3]
-
3D Conversion: Convert the 2D drawing into a 3D model. Most modern chemical drawing software can perform this conversion automatically.
-
Initial Optimization: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN-FF).[4] This will yield a low-energy starting conformation.
-
Output: Save the optimized coordinates in a standard format, such as a .mol or .xyz file.
Quantum Mechanical Modeling: The Core of a Rigorous Investigation
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying the electronic structure and properties of organic molecules due to its excellent balance of accuracy and computational cost.[5][6] For a strained system like this compound, a careful selection of the DFT functional and basis set is crucial for obtaining reliable results.
Geometry Optimization and Vibrational Analysis
A full geometry optimization at the DFT level is essential to locate the minimum energy structure on the potential energy surface. This optimized geometry will serve as the basis for all subsequent property calculations.
Choice of Functional and Basis Set:
For organic molecules, hybrid functionals such as B3LYP or PBE0 often provide a good compromise between accuracy and computational efficiency. For more accurate results, especially for thermochemistry and reaction barriers, double-hybrid functionals like DSD-PBEP86 can be employed, albeit at a higher computational cost. The choice of basis set is equally important. Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly used. For higher accuracy, correlation-consistent basis sets like cc-pVDZ or cc-pVTZ are recommended.[7]
Protocol 2: DFT Geometry Optimization and Frequency Calculation
-
Input Preparation: Use the output structure from Protocol 1 as the starting geometry.
-
Level of Theory: Select a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Optimization: Perform a geometry optimization calculation. The convergence criteria should be set to tight to ensure a true minimum is found.
-
Frequency Calculation: Following the optimization, perform a frequency calculation at the same level of theory.[8][9]
-
Validation: A true minimum on the potential energy surface is confirmed by the absence of imaginary frequencies in the vibrational analysis.[9] The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further refined.[9]
Data Presentation: Key Geometric Parameters
The optimized geometry should be analyzed to understand the structural features of the molecule. Key bond lengths, bond angles, and dihedral angles, particularly those associated with the strained ring system, should be tabulated for easy reference and comparison with any available experimental data.
| Parameter | Calculated Value (Å or °) |
| C=O bond length | Value |
| N-C(O) bond length | Value |
| C=C bond length | Value |
| Key dihedral angles | Value |
Note: The table will be populated with the actual calculated values upon performing the computation.
Conformational Analysis
Due to the rigid tricyclic framework, this compound is expected to have a limited number of low-energy conformers. However, a systematic conformational search is still advisable to ensure the global minimum energy structure has been identified. Methods like the low-mode search can be particularly effective for cyclic and polycyclic systems.[10]
Protocol 3: Conformational Search
-
Method Selection: Choose a suitable conformational search algorithm (e.g., low-mode search, molecular dynamics).
-
Energy Window: Define an energy window above the lowest energy conformer to save and analyze structures.
-
Re-optimization: Re-optimize the promising low-energy conformers at a higher level of theory (e.g., the DFT level used for the final geometry optimization).
-
Population Analysis: Calculate the relative energies and Boltzmann populations of the stable conformers to determine their contribution at a given temperature.
Predicting Spectroscopic Properties
Computational chemistry can be a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Spectroscopy
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is a well-established application of DFT.[7][11][12] The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.[11]
Protocol 4: NMR Spectra Prediction
-
Method: Use the GIAO method at a suitable DFT level (e.g., B3LYP/6-311+G(d,p)).
-
Solvation: Since NMR spectra are typically recorded in solution, it is crucial to include a solvation model. Implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient and often provide good accuracy.[1][5][13][14]
-
Reference: Calculate the NMR shielding tensors for a reference compound, such as tetramethylsilane (TMS), at the same level of theory.
-
Chemical Shifts: The chemical shifts are then calculated by subtracting the calculated shielding of the molecule of interest from the shielding of the reference compound.
-
Coupling Constants: The calculation of spin-spin coupling constants is more computationally demanding but can provide valuable structural information.
Data Presentation: Predicted NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | Value | C1 |
| H2 | Value | C2 |
| ... | Value | ... |
Note: The table will be populated with the actual calculated values.
UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) is the most widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[15][16][17]
Protocol 5: UV-Vis Spectrum Prediction
-
Method: Perform a TD-DFT calculation on the optimized ground-state geometry.
-
Number of States: Request a sufficient number of excited states to cover the relevant spectral region.
-
Solvation: Include a solvation model to account for the effect of the solvent on the electronic transitions.
-
Spectrum Generation: The calculated excitation energies (wavelengths) and oscillator strengths can be used to generate a theoretical spectrum by fitting them to Gaussian or Lorentzian functions.[17]
Visualization: Computational Workflow
Sources
- 1. Solvent model - Wikipedia [en.wikipedia.org]
- 2. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 3. chemaxon.com [chemaxon.com]
- 4. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. sparkle.pro.br [sparkle.pro.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 15. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. gaussian.com [gaussian.com]
An In-Depth Technical Guide to the Solubility of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one in Common Organic Solvents
Introduction
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, a bridged bicyclic lactam with the chemical formula C8H9NO and a molecular weight of 135.17 g/mol , is a molecule of significant interest in synthetic organic chemistry and drug discovery.[1][2] Its rigid, three-dimensional structure presents unique opportunities for the development of novel therapeutic agents and functional materials. A fundamental understanding of its solubility in common organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and outlines a detailed experimental protocol for its quantitative determination.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The key intermolecular forces at play in the context of this compound and organic solvents are van der Waals forces (dispersion and dipole-dipole interactions) and hydrogen bonding.
Molecular Structure and Polarity
The structure of this compound features a polar lactam functional group (-C(=O)NH-) and a nonpolar hydrocarbon backbone. The presence of the nitrogen and oxygen atoms in the lactam group introduces polarity due to their higher electronegativity compared to carbon and hydrogen. This polarity allows for dipole-dipole interactions and makes the molecule a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen lone pair).[4][5][6]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9] For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar.
The HSP for a solvent can be readily found in literature, while those for a new compound like this compound would need to be determined experimentally or estimated using group contribution methods.
Experimental Determination of Solubility
A systematic experimental approach is necessary for the precise quantification of solubility. The following protocol describes a standard method for determining the solubility of this compound in various organic solvents.
Experimental Workflow
The overall workflow for determining the solubility of the target compound is depicted in the following diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene (analytical grade or higher)
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sampling:
-
Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
-
Quantification:
-
Accurately weigh the filtered aliquot.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 g of solvent or in moles per liter of solvent using the determined concentration and the density of the solvent.
-
Hypothetical Solubility Data and Discussion
While experimental data for this compound is not currently available, a hypothetical dataset is presented below to illustrate how the results would be organized and interpreted.
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 g solvent) |
| Methanol | 5.1 | 32.6 | High |
| Ethanol | 5.2 | 24.3 | High |
| Acetone | 5.1 | 21.0 | Moderate |
| Ethyl Acetate | 4.4 | 6.0 | Moderate |
| Dichloromethane | 3.1 | 9.1 | Low |
| Toluene | 2.4 | 2.4 | Very Low |
Note: Polarity Index and Dielectric Constant values are from established literature.[10][11]
Interpretation of Results
The hypothetical data suggests that this compound would exhibit higher solubility in polar protic solvents like methanol and ethanol.[12] This is attributed to the ability of these solvents to engage in hydrogen bonding with the lactam group of the solute. Polar aprotic solvents like acetone and ethyl acetate are expected to be moderately effective, primarily through dipole-dipole interactions. Nonpolar solvents such as dichloromethane and toluene are predicted to be poor solvents due to the mismatch in polarity and the inability to form strong interactions with the polar lactam.
The relationship between solvent properties and the predicted solubility can be visualized as follows:
Caption: Relationship between solvent properties and the predicted solubility of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions based on molecular structure and polarity with a robust experimental protocol, researchers and drug development professionals can obtain the critical solubility data needed for the effective utilization of this promising molecule. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel organic compounds.
References
-
Chemistry LibreTexts. (2022, December 31). 1.2.2: Hydrogen Bonding. [Link]
-
McMaster University. (2023, August 31). Solubility of Organic Compounds. [Link]
-
American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]
-
Wikipedia. (n.d.). Van 't Hoff equation. [Link]
-
Chemistry LibreTexts. (2025, March 8). 26.7: The van 't Hoff Equation. [Link]
-
Chemistry LibreTexts. (2023, January 29). Hydrogen Bonding. [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 14735-70-7 | Product Name : this compound. [Link]
-
Wikipedia. (n.d.). Hydrogen bond. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
Unknown. (n.d.). CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrogen Bonding. [Link]
-
ResearchGate. (2007, May 24). Hansen Solubility Parameters: A User's Handbook. [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
YouTube. (2023, August 18). van't Hoff Equation - Derivation EASY and FAST (integrated form). [Link]
-
Allen Career Institute. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. [Link]
-
The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]
-
Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]
-
Chemistry LibreTexts. (2021, July 19). 9.6: Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation. [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
Unknown. (2022, October 13). Comparison of the polarity of organic solvents_. [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.ws [chem.ws]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 9. kinampark.com [kinampark.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Polarity Index [macro.lsu.edu]
- 12. chemicool.com [chemicool.com]
An In-Depth Technical Guide to 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one: A Versatile Chiral Building Block
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, a constrained bicyclic lactam of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, stereochemical diversity, synthetic pathways, and its pivotal role as a chiral precursor in the development of therapeutic agents.
Chemical Identity and Stereoisomerism: Unraveling the Tricyclic Core
This compound is a unique azabicyclic compound featuring a rigid tricyclic framework.[1] This structure contains a nitrogen atom within a four-membered β-lactam ring, a double bond, and a ketone functional group, offering multiple sites for chemical modification.[1]
The molecule's nomenclature can be nuanced due to its stereoisomerism. The specific spatial arrangement of the atoms gives rise to different enantiomers and diastereomers, each with distinct properties and potential biological activities. The Chemical Abstracts Service (CAS) has assigned different numbers to various stereoisomers, highlighting the importance of stereochemical purity in its application.
| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight |
| Racemic Mixture | 14735-70-7 | C₈H₉NO | 135.16 g/mol |
| (1R,2R,5S,6S) | 677757-32-3 | C₈H₉NO | 135.16 g/mol |
| (1S,2S,5R,6R) | 924272-78-6 | C₈H₉NO | 135.16 g/mol |
| (2R,5S) | 1933746-82-7 | C₈H₉NO | 135.16 g/mol |
This table summarizes the key identifiers for this compound and some of its stereoisomers.
The IUPAC name for the parent compound is This compound .[1] Specific stereoisomers are designated using the Cahn-Ingold-Prelog priority rules, such as (1R,2R,5S,6S)-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one.[2][3]
Synthesis and Chiral Resolution: Accessing Stereopure Scaffolds
The synthesis of the racemic this compound core is typically achieved through a [2+2] cycloaddition reaction. This powerful transformation allows for the construction of the strained four-membered lactam ring.
Synthesis of the Racemic Lactam
A common and effective method involves the reaction of a norbornene derivative with chlorosulfonyl isocyanate (CSI).[4] The high reactivity of CSI is attributed to its strong electrophilicity, with the isocyanate moiety being the primary site of reaction.[4] The initial cycloadduct, an N-chlorosulfonyl-β-lactam, is then reduced to yield the desired unsubstituted β-lactam.[4]
Figure 1: General synthetic scheme for racemic this compound.
Enzymatic Kinetic Resolution: A Gateway to Enantiopure Compounds
For applications in drug development, obtaining enantiomerically pure forms of this compound is crucial. Enzymatic kinetic resolution offers an efficient and environmentally friendly method to separate the enantiomers of the racemic mixture. Lipase B from Candida antarctica (often immobilized as Novozym 435 or a similar preparation like Lipolase) has been shown to be highly effective in this process.[5]
The enzyme selectively catalyzes the hydrolysis of one enantiomer of the lactam to its corresponding β-amino acid, leaving the other enantiomer unreacted. The difference in solubility between the unreacted lactam and the amino acid product allows for a straightforward separation.
This protocol is adapted from the work of Forró and Fülöp (2013).[5]
Materials:
-
Racemic exo-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
-
Lipolase® (lipase B from Candida antarctica immobilized on a macroporous resin)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Incubator shaker
Procedure:
-
Combine 2 g (14.8 mmol) of crystalline racemic this compound with 6 g of Lipolase® in a suitable vessel.
-
Add 136 µL (7.52 mmol) of water as the nucleophile.
-
Secure the vessel in an incubator shaker and agitate at 70°C for 7 days.
-
After the incubation period, allow the mixture to cool to room temperature.
-
Extract the unreacted (+)-lactam enantiomer by washing the immobilized enzyme with ethyl acetate (4 x 25 mL).
-
Subsequently, wash the enzyme with distilled water (4 x 25 mL) to extract the (-)-β-amino acid product.
-
The organic and aqueous phases can then be concentrated to yield the respective enantiopure compounds.
This enzymatic resolution provides a reliable and scalable method to access both enantiomers of the azatricyclic core, which are invaluable for stereoselective synthesis.
Figure 2: Workflow for the enzymatic kinetic resolution of racemic this compound.
Spectroscopic Characterization
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the olefinic protons of the norbornene system, bridgehead protons, and protons on the cyclobutane and lactam rings. The coupling constants would be indicative of the rigid, strained tricyclic structure.
-
¹³C NMR: Resonances for the carbonyl carbon of the lactam, the olefinic carbons, and the various aliphatic carbons of the tricyclic framework.
-
FTIR: A characteristic strong absorption band for the β-lactam carbonyl group (typically around 1750-1780 cm⁻¹), and a C=C stretching vibration for the alkene.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 135.16 g/mol .
Applications in Drug Discovery and Development
The rigid, conformationally constrained scaffold of this compound makes it an attractive building block in medicinal chemistry. Its stereochemically defined centers allow for the precise spatial orientation of functional groups, which is critical for molecular recognition by biological targets.
Precursor to Cispentacin Derivatives
This tricyclic lactam serves as a key starting material for the synthesis of functionalized cispentacin derivatives. Cispentacin is a naturally occurring β-amino acid with antifungal properties, and its analogs are of interest for the development of new therapeutic agents.
Analogue of Vince Lactam and Role in Carbocyclic Nucleosides
This compound can be considered a structural analogue of the well-known Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[6][7] Vince lactam is a cornerstone in the synthesis of carbocyclic nucleosides, a class of compounds that are analogues of natural nucleosides and often exhibit potent antiviral activity.[6][8][9] The structural similarity suggests that this compound could also serve as a valuable precursor for novel carbocyclic nucleoside analogues with potential applications in antiviral therapies.
Scaffolding for Bioactive Molecules
The unique three-dimensional structure of this molecule can be exploited to design and synthesize novel bioactive compounds. The lactam ring can be opened to yield a β-amino acid, and the double bond can be functionalized in various ways to introduce diverse pharmacophores. This versatility allows for the exploration of a wide chemical space in the search for new drugs.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in organic synthesis and drug discovery. Its efficient synthesis via cycloaddition and the well-established protocol for enzymatic resolution provide access to enantiomerically pure forms. The rigid, polycyclic framework offers a unique scaffold for the development of novel therapeutic agents, particularly in the area of antiviral and antifungal compounds. As the demand for structurally diverse and stereochemically complex molecules in drug development continues to grow, the importance of synthons like this compound is set to increase.
References
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). The Chemical Record. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
This compound, (1S,2S,5R,6R)-. gsrs. [Link]
-
A New Access Route to Functionalized Cispentacins from Norbornene Amino Acids. CORE. [Link]
-
Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. SpringerLink. [Link]
-
Vince lactam. Wikipedia. [Link]
-
Structures of isobenzofuranone-substituted diexo-norbornane/ene-azetidinones. ResearchGate. [Link]
Sources
- 1. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vince lactam - Wikipedia [en.wikipedia.org]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Azabicyclo 2.2.1 hept-5-en-3-one 98 49805-30-3 [sigmaaldrich.com]
Methodological & Application
Synthesis of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one: A Detailed Experimental Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, a constrained bicyclic β-lactam, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its rigid tricyclic framework offers a unique three-dimensional presentation of functional groups, making it an attractive building block for the design of novel therapeutic agents and complex molecular architectures. The synthesis of this compound is primarily achieved through a robust and efficient two-step sequence involving a [2+2] cycloaddition of the highly reactive chlorosulfonyl isocyanate (CSI) to norbornadiene, followed by a reductive cleavage of the resulting N-chlorosulfonyl group.
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one. The causality behind experimental choices, safety precautions for handling hazardous reagents, and methods for purification and characterization are discussed in detail to ensure reproducibility and safe laboratory practice.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 14735-70-7 | |
| Molecular Formula | C₈H₉NO | |
| Molecular Weight | 135.16 g/mol | |
| Appearance | Slightly beige needle-like crystalline powder | |
| Melting Point | 117-122 °C | |
| Storage | 0-6°C, under inert atmosphere |
Reaction Mechanism and Workflow
The synthesis of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one proceeds via a two-step mechanism. The first step is a [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to one of the double bonds of norbornadiene. This reaction is typically concerted and yields the N-chlorosulfonyl-β-lactam intermediate. The second step involves the reductive cleavage of the N-SO₂Cl bond to afford the final N-unsubstituted β-lactam.
Caption: Synthetic workflow for 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier |
| Norbornadiene | 121-46-0 | ≥98% | Sigma-Aldrich |
| Chlorosulfonyl isocyanate (CSI) | 1189-71-5 | ≥98% | Sigma-Aldrich |
| Diethyl ether (anhydrous) | 60-29-7 | ≥99.7% | Sigma-Aldrich |
| Sodium sulfite (Na₂SO₃) | 7757-83-7 | ≥98% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | ≥99.5% | Sigma-Aldrich |
| Magnesium sulfate (anhydrous) | 7487-88-9 | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | HPLC grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | 141-78-6 | HPLC grade | Fisher Scientific |
| Hexanes | 110-54-3 | HPLC grade | Fisher Scientific |
| Silica gel | 63231-67-4 | 60 Å, 230-400 mesh | Sigma-Aldrich |
Safety Precautions
Chlorosulfonyl isocyanate (CSI) is a highly reactive, corrosive, and moisture-sensitive reagent. It reacts violently with water and can cause severe burns upon skin contact.[1] All manipulations involving CSI must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[2] It is crucial to use anhydrous solvents and glassware to prevent an exothermic and potentially explosive reaction.[1][2]
Step 1: Synthesis of N-Chlorosulfonyl-3-azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
-
Reaction Setup: In a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add norbornadiene (1.0 eq.) dissolved in anhydrous diethyl ether (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of CSI: While stirring under a nitrogen atmosphere, add chlorosulfonyl isocyanate (1.0 eq.) dropwise to the cooled solution of norbornadiene via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.
-
Rationale: The dropwise addition of CSI at low temperature is critical to control the exothermic reaction and prevent the formation of side products. The use of an inert atmosphere is necessary due to the high reactivity of CSI with moisture.[1]
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 2: Reductive Cleavage and Isolation of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
-
Quenching: Prepare a 25% (w/v) aqueous solution of sodium sulfite (Na₂SO₃). Slowly and carefully pour the reaction mixture from Step 1 into the stirred sodium sulfite solution at 0 °C.
-
Rationale: The sodium sulfite solution serves to both quench the reaction and reduce the N-chlorosulfonyl group to the desired N-H. This is a common and effective method for the cleavage of N-SO₂Cl bonds in β-lactams.[1]
-
-
pH Adjustment: After the initial quenching, adjust the pH of the aqueous layer to approximately 8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent will depend on the polarity of the product and any impurities.
-
-
Crystallization: The purified product can be further recrystallized from a suitable solvent system, such as diethyl ether/hexanes, to obtain a crystalline solid.
Characterization
The identity and purity of the synthesized 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic β-lactam carbonyl stretch (typically around 1760 cm⁻¹).
-
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and organic synthesis. The successful synthesis of this constrained β-lactam opens avenues for the exploration of novel chemical space and the development of new molecular entities with potential therapeutic value.
References
-
Organic Syntheses. Chlorosulfonyl Isocyanate. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Available from: [Link]
- Research Trends.
-
PubChem. 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Available from: [Link]
- Moriconi, E. J.; Crawford, W. C. The Journal of Organic Chemistry1968, 33 (1), 370–378.
Sources
The Strategic Utility of 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one: A Versatile Intermediate for Complex Scaffolds
Introduction: Unveiling a Constrained Scaffold with Untapped Potential
In the landscape of modern synthetic chemistry, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is insatiable. These scaffolds are the bedrock of innovation in drug discovery and materials science. 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one, a strained bicyclic β-lactam, has emerged as a compelling synthetic intermediate, prized for its inherent conformational rigidity and strategically placed functional groups. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, resolution, and synthetic applications of this versatile building block. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of how to harness the unique reactivity of this molecule.
The core structure of 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one, often referred to as a norbornene-fused azetidinone, presents a unique convergence of a strained β-lactam ring, a reactive olefin, and a rigid bicyclic framework. This combination makes it an invaluable precursor for the synthesis of conformationally constrained β-amino acids, carbocyclic nucleoside analogues, and other complex molecular architectures of significant interest in medicinal chemistry.[1] Its structural similarity to the well-known "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) further underscores its potential as a key building block for antiviral agents.
This guide will provide detailed protocols for the synthesis of the racemic lactam, its efficient enzymatic resolution to access enantiopure forms, and a discussion of its diverse applications as a synthetic intermediate, supported by mechanistic insights and practical considerations.
Physicochemical Properties and Stereoisomerism
A foundational understanding of the physicochemical properties and stereochemistry of 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one is crucial for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [2][3] |
| Molecular Weight | 135.16 g/mol | [2][3] |
| Appearance | Solid | - |
| Melting Point | 89-91 °C (for (1R,2R,5S,6S)-isomer) | [4] |
| Storage | 2-8°C Refrigerator, Inert atmosphere | [5] |
The tricyclic structure of this molecule gives rise to several stereoisomers. The most commonly utilized isomer in synthesis is the exo-isomer, where the β-lactam ring is fused to the norbornene core in an exo fashion. The specific stereochemistry is critical as it dictates the molecule's shape and its interactions with other molecules, particularly enzymes in biological systems.
Synthesis of Racemic exo-3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one
The most direct and efficient route to the racemic exo-isomer of 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one is through a [2+2] cycloaddition reaction between chlorosulfonyl isocyanate (CSI) and norbornadiene. This reaction is followed by a reductive removal of the chlorosulfonyl group.
Reaction Principle and Mechanistic Considerations
The [2+2] cycloaddition of CSI to alkenes is a powerful method for the synthesis of β-lactams.[6] The high reactivity of CSI is attributed to the strong electron-withdrawing nature of the chlorosulfonyl group, which polarizes the isocyanate moiety and makes it highly electrophilic. The reaction with norbornadiene proceeds stereoselectively to yield the exo-adduct. This stereochemical outcome is dictated by the steric hindrance of the endo face of the norbornadiene system. The subsequent reductive removal of the N-sulfonyl group is typically achieved using a mild reducing agent, such as sodium sulfite or benzenethiol in the presence of pyridine.
Caption: Synthetic workflow for racemic 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one.
Experimental Protocol: Synthesis of Racemic exo-3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one
Materials:
-
Norbornadiene
-
Chlorosulfonyl isocyanate (CSI)
-
Dichloromethane (anhydrous)
-
Sodium sulfite
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Cycloaddition: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve norbornadiene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add a solution of chlorosulfonyl isocyanate (1.05 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Reductive Work-up: Cool the reaction mixture back to 0 °C. Prepare a solution of sodium sulfite (2.0 eq) in water and add it slowly to the reaction mixture with vigorous stirring. Continue stirring for 1 hour at room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the racemic exo-3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one.
Enzymatic Kinetic Resolution for Enantiopure Lactams
Access to enantiomerically pure forms of 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one is paramount for its application in the synthesis of chiral drugs and biologically active molecules. Lipase-catalyzed kinetic resolution provides an efficient and environmentally benign method to achieve this separation.
Principle of Enzymatic Resolution
This method relies on the stereoselective hydrolysis of one enantiomer of the racemic lactam by a lipase, leaving the other enantiomer unreacted. The enzyme, acting as a chiral catalyst, preferentially binds to and hydrolyzes one enantiomer, converting it to the corresponding β-amino acid. The unreacted lactam enantiomer and the amino acid product can then be easily separated due to their different solubility profiles.
Caption: Workflow for the enzymatic kinetic resolution of the racemic lactam.
Preparative-Scale Protocol for Lipase-Catalyzed Resolution
This protocol is adapted from a published procedure for the resolution of exo-3-azatricyclo[4.2.1.0²,⁵]non-7-en-4-one.[7]
Materials:
-
Racemic exo-3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one
-
Lipolase (lipase from Candida antarctica, immobilized)
-
Water (distilled)
-
Ethyl acetate (EtOAc)
-
Incubator shaker
Procedure:
-
Reaction Setup: In a suitable flask, mix crystalline racemic lactam (e.g., 2 g, 14.8 mmol) with Lipolase (6 g). Add water (136 µL, 7.52 mmol, approximately 0.5 eq) as the nucleophile.
-
Incubation: Shake the mixture in an incubator shaker at 70 °C for 7 days. The progress of the resolution can be monitored by chiral HPLC or GC.
-
Product Separation: After the reaction reaches approximately 50% conversion, cool the mixture to room temperature. Add ethyl acetate (4 x 25 mL) to the mixture and filter to remove the immobilized enzyme. The combined ethyl acetate fractions contain the unreacted (+)-lactam.
-
Isolation of the Amino Acid: Wash the filtered enzyme with distilled water (4 x 25 mL) to extract the (-)-β-amino acid product.
-
Work-up: The ethyl acetate solution containing the (+)-lactam is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiopure (+)-lactam. The aqueous solution containing the (-)-β-amino acid can be used as such or the amino acid can be isolated by lyophilization. The separation is efficient due to the differing solubilities of the lactam in ethyl acetate and the amino acid in water.[7]
Applications in Synthetic Chemistry
The true value of 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one lies in its utility as a versatile intermediate for the synthesis of a variety of complex and biologically relevant molecules.
Synthesis of Conformationally Constrained β-Amino Acids
The primary application of this tricyclic lactam is as a precursor to novel, conformationally constrained β-amino acids.[1] The rigid norbornene framework imposes significant conformational restrictions on the resulting amino acid, making them valuable building blocks for peptides and peptidomimetics with predictable secondary structures.[8]
The β-lactam ring can be hydrolyzed under acidic or basic conditions to yield the corresponding β-amino acid. The olefin functionality can be further manipulated either before or after the ring opening to introduce additional diversity.
Precursor to Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring, are an important class of antiviral and anticancer agents. The cyclopentene moiety embedded within the structure of 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one makes it an attractive starting material for the synthesis of such analogues. Following the ring opening of the lactam, the resulting amino group and the double bond can be elaborated to introduce the nucleobase and mimic the ribose sugar.
Functionalization and Ring-Opening Reactions
The strained β-lactam ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity can be exploited to introduce a range of functional groups. For example, reaction with alcohols would yield β-amino esters, while reaction with amines would produce β-amino amides. The nitrogen atom of the lactam can also be functionalized prior to ring-opening, further expanding the synthetic possibilities.
The double bond in the norbornene framework can undergo a variety of transformations, including dihydroxylation, epoxidation, and ozonolysis. For instance, oxidative cleavage of the double bond can lead to the formation of a dialdehyde, which can then be used in subsequent reactions to build more complex structures.[7]
Conclusion: A Building Block with a Bright Future
3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its rigid tricyclic structure, combined with the reactivity of the β-lactam and the olefin, provides a gateway to a diverse array of complex molecules, particularly conformationally constrained β-amino acids and carbocyclic nucleosides. The well-established protocols for its synthesis and, crucially, its enantioselective resolution, make it a readily accessible building block for both academic research and industrial drug development. As the quest for novel therapeutics with improved efficacy and specificity continues, the strategic application of such unique synthetic intermediates will undoubtedly play a pivotal role in shaping the future of medicine.
References
-
Pharmaffiliates. (n.d.). 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link]
-
CORE. (2013). A New Access Route to Functionalized Cispentacins from Norbornene Amino Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]
-
Sci-Hub. (1997). Lipase-mediated kinetic resolution of tricyclic acyloins, endo-3-hydroxytricyclo[4.2.1.02,5]non-7-en-4-one and endo-3-hydroxytricyclo[4.2.2.02,5]dec-7-en-4-one. Retrieved from [Link]
-
Research Trends. (n.d.). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Retrieved from [Link]
-
Sci-Hub. (2009). Synthesis of novel racemic carbocyclic nucleoside analogues derived from 4,8-dioxatricyclo[4.2.1.03,7]nonane-9-methanol and 4-oxatricyclo[4.3.1.03,7]decane-10-methanol, compounds with activity against Coxsackie viruses. Retrieved from [Link]
- Google Patents. (n.d.). Beta-amino acids and methods and intermediates for making same.
-
National Institutes of Health. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Retrieved from [Link]
-
DTIC. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes. Retrieved from [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cinnamonitrile. Retrieved from [Link]
-
RSC Publishing. (n.d.). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]
-
Wiley Online Library. (2020). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Retrieved from [Link]
-
ResearchGate. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMINO ACIDS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, (1R,2R,5S,6S)- | 677757-32-3 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
3-Azatricyclo[4.2.1.02,5]non-7-en-4-one as a building block for novel alkaloids
Application Note & Protocols
Topic: 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one: A Strained Scaffold for the Rapid Assembly of Novel Alkaloid Cores
Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Introduction: The Strategic Value of Conformational Rigidity
In the quest for novel therapeutics, the synthesis of complex, three-dimensional molecules that can precisely interact with biological targets is paramount. Natural alkaloids have long served as a source of inspiration due to their potent biological activities and intricate architectures. A key challenge in modern drug discovery is the efficient construction of novel alkaloid-like structures with high stereochemical control. This compound, a rigid bicyclic β-lactam, emerges as a powerful building block for this purpose.
This molecule, an analogue of the renowned Vince Lactam, possesses a unique combination of structural features:
-
A highly strained, four-membered β-lactam ring, primed for selective ring-opening.
-
A conformationally locked norbornene framework that provides a predictable stereochemical scaffold.
-
An accessible olefin for a wide array of functionalization reactions.
This combination allows for the controlled, stepwise introduction of complexity, enabling chemists to rapidly generate diverse libraries of novel polycyclic amine derivatives. This guide details the core reactivity of this building block and provides validated protocols for its application in the synthesis of advanced alkaloid precursors. The unique tricyclic framework and stereochemistry make it a valuable starting point for creating molecules with distinct biological activities[1].
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of this reactive building block.
| Property | Data | Reference(s) |
| Chemical Name | This compound | [2][3] |
| Common Synonyms | Norbornene Azetidinone | [2][3] |
| CAS Number | 14735-70-7 (racemic mixture) | [2][4] |
| Molecular Formula | C₈H₉NO | [4] |
| Molecular Weight | 135.16 g/mol | [2] |
| Appearance | Slightly beige to white needle-like crystalline powder | [3] |
| Melting Point | 117-122 °C | [3][5] |
| Storage Conditions | Store at 0-6°C under an inert atmosphere for long-term stability. | [3] |
Synthesis of the Building Block: A Classic Approach
The racemic building block is readily synthesized via a [2+2] cycloaddition between norbornadiene and chlorosulfonyl isocyanate (CSI), followed by a reductive workup. This well-established method provides reliable access to the core scaffold.
Protocol 1: Synthesis of (±)-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
-
Step 1: Cycloaddition. To a solution of norbornadiene (1.0 eq) in anhydrous diethyl ether (0.2 M) at -78 °C under an argon atmosphere, add chlorosulfonyl isocyanate (1.05 eq) dropwise over 30 minutes. The reaction is typically instantaneous, as indicated by the formation of a white precipitate. Stir the mixture for an additional 1 hour at -78 °C.
-
Step 2: Reductive Quench. Prepare a solution of sodium sulfite (Na₂SO₃, 2.0 eq) in water (0.5 M). Pour the cold reaction slurry from Step 1 into the vigorously stirred sodium sulfite solution. The temperature should be maintained below 20 °C with an ice bath.
-
Step 3: Extraction and Purification. Stir the biphasic mixture for 2 hours at room temperature. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, 30-50% ethyl acetate in hexanes) or recrystallization from an isopropyl ether/hexane mixture to yield the title compound as a white solid.
Core Reactivity: A Dual-Action Scaffold
The synthetic utility of this compound stems from two primary reactive sites that can be addressed independently to build molecular complexity.
Caption: Key reactive sites and corresponding transformations.
The β-Lactam: A Gateway for Diversity
The significant ring strain inherent to the azetidin-2-one system renders the lactam carbonyl highly susceptible to nucleophilic attack. This provides a robust and predictable method for ring-opening, generating functionalized cis-β-amino acids embedded within the bicyclic framework. This strategy has been effectively used in enantioselective syntheses, where enzymes like lipase can catalyze the ring-opening of the racemic lactam to yield enantiopure amino acids and unreacted lactam[6].
The Olefin: A Handle for Skeletal Remodeling
The C7-C8 double bond serves as a versatile functional group for profound skeletal modifications. Its reactivity is analogous to that of norbornene itself, readily undergoing transformations such as:
-
Dihydroxylation or Epoxidation: To introduce oxygenated functional groups with high stereocontrol.
-
Oxidative Cleavage: Subsequent cleavage of the resulting diol or epoxide (e.g., with NaIO₄ or H₅IO₆) breaks the bicyclic system to unmask two carbonyl groups. This transformation is exceptionally powerful, as the rigid scaffold pre-organizes the newly formed functional groups for subsequent intramolecular reactions, such as reductive amination, to forge new polycyclic systems[6][7].
-
Metathesis: N-alkenyl derivatives of the lactam can participate in ring-opening metathesis reactions, offering a pathway to macrocyclic or polymeric structures containing the core scaffold[8].
Application Protocol: Synthesis of a Novel 3,7-Diazatricyclo[4.3.1.02,5]decane Core
This section provides a validated, step-by-step workflow demonstrating how the title building block can be converted into a complex, novel alkaloid core. The strategy relies on an initial olefin functionalization, followed by oxidative cleavage and an intramolecular reductive amination to construct a new heterocyclic ring.
Caption: Workflow for the synthesis of a novel alkaloid core.
Protocol 2: Step-wise Synthesis
Step 1: Stereoselective Dihydroxylation
-
Rationale: This step installs two hydroxyl groups on the exo face of the olefin, guided by the steric hindrance of the bicyclic framework. These hydroxyls are precursors for the subsequent oxidative cleavage.
-
Procedure: Dissolve this compound (1.0 eq) in a 4:1 mixture of acetone and water (0.1 M). Add N-methylmorpholine N-oxide (NMO, 1.5 eq) followed by a catalytic amount of osmium tetroxide (OsO₄, 2.5% solution in t-BuOH, 0.02 eq). Stir the reaction at room temperature for 12-18 hours, monitoring by TLC. Upon completion, quench the reaction by adding solid sodium bisulfite (NaHSO₃) and stir for 1 hour. Filter the mixture through a pad of Celite, and concentrate the filtrate. Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude diol, which is often pure enough for the next step.
Step 2: Oxidative Cleavage and Intramolecular Reductive Amination
-
Rationale: This is the key complexity-building step. Periodate cleavage of the diol generates a transient dialdehyde. The rigid scaffold holds these aldehydes in close proximity, facilitating a rapid intramolecular cyclization with a primary amine (benzylamine) to form a bicyclic iminium ion intermediate, which is immediately reduced to the stable tricyclic amine[6].
-
Procedure: Dissolve the crude diol from Step 1 (1.0 eq) in methanol (0.1 M). Add benzylamine (BnNH₂, 1.1 eq) followed by sodium periodate (NaIO₄, 2.5 eq) in portions over 20 minutes at 0 °C. Stir the resulting slurry at room temperature for 4 hours. Re-cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) in one portion. Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography (silica gel) to afford the 7-benzyl-3,7-diazatricyclo[4.3.1.02,5]decan-4-one core.
Step 3: Lactam Ring Opening for Further Functionalization
-
Rationale: With the core skeleton assembled, the final reactive handle—the β-lactam—can be opened to introduce additional substituents and complete the synthesis of a complex alkaloid analogue.
-
Procedure: Dissolve the product from Step 2 (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under argon. Add a solution of methylmagnesium bromide (CH₃MgBr, 3.0 M in Et₂O, 1.5 eq) dropwise. Stir at -78 °C for 2 hours. Quench the reaction with saturated aqueous NH₄Cl solution. Warm to room temperature and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the corresponding amino ketone, a functionalized alkaloid scaffold ready for late-stage modifications.
Conclusion
This compound is a uniquely powerful and versatile building block for the synthesis of novel alkaloids and related nitrogen-containing compounds. Its conformationally rigid framework and orthogonally reactive sites—the strained lactam and the functionalizable olefin—provide chemists with a reliable platform for the rapid and stereocontrolled construction of molecular complexity. The protocols detailed herein demonstrate a logical and efficient pathway from this simple starting material to advanced, drug-like polycyclic architectures, underscoring its immense potential in medicinal chemistry and natural product synthesis.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Azanucleosides through Regioselective Ring-Opening of Epoxides. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Azanucleosides through Regioselective Ring-Opening of Epoxides Catalyzed by Sulphated Zirconia under Microwave and Solvent-Free Conditions. Molecules, 23(10), 2652. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9345-9419. Retrieved from [Link]
-
National Institutes of Health. (2018). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Journal of the American Chemical Society, 140(38), 12211–12220. Retrieved from [Link]
-
Thieme. (n.d.). [4+2] Cycloadditions. Science of Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2014). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues. Journal of the American Chemical Society, 136(46), 16454–16462. Retrieved from [Link]
- Google Patents. (2004). US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives.
-
FULIR. (2020). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. Journal of the American Chemical Society, 142(48), 20458–20466. Retrieved from [Link]
-
ResearchGate. (2001). Structures of isobenzofuranone-substituted diexo-norbornane/ene-azetidinones. Retrieved from [Link]
-
National Institutes of Health. (2009). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Accounts of Chemical Research, 42(10), 1574–1584. Retrieved from [Link]
-
Scribd. (n.d.). Helvetica Chimica Acta - 2007 - Manaka - Ring Opening Reactions of 3 Aryl 1 Benzylaziridine 2 Carboxylates and Application. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link]
-
GSRS. (n.d.). 3-Azatricyclo[4.2.1.0 2,5 ]non-7-en-4-one, (1S,2S,5R,6R)-. Retrieved from [Link]
-
Kotha, S., Pulletikurti, S., & Dommaraju, Y. (2014). RING-OPENING METATHESIS OF N-ALKENYL β-LACTAMS. Indian Journal of Chemistry - Section B, 53B, 137-141. Retrieved from [Link]
Sources
- 1. CAS 14735-70-7: (1S,2S,5R,6R)-3-azatricyclo[4.2.1.0~2,5~]n… [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 14735-70-7 CAS MSDS (3-AZA-TRICYCLO[4.2.1.0(2,5)]NON-7-EN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: Unraveling the Reaction Mechanisms of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Introduction
The 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one scaffold represents a fascinating and synthetically valuable class of strained bicyclic compounds. Its unique three-dimensional structure, incorporating a reactive lactam and a strained double bond, makes it a powerful building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. This guide provides an in-depth exploration of the key reaction mechanisms involving this tricyclic system, offering detailed protocols and expert insights for researchers and scientists.
The strategic importance of this scaffold lies in its ability to undergo a variety of transformations, including ring-opening reactions, cycloadditions, and skeletal rearrangements. These reactions allow for the diastereoselective and enantioselective synthesis of complex nitrogen-containing molecules, which are often privileged structures in biologically active compounds. Understanding the underlying mechanisms governing these transformations is paramount for harnessing the full synthetic potential of this compound and its derivatives.
I. Synthesis of the this compound Core
The cornerstone of accessing this tricyclic system is the [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a dienophile. A common and efficient method involves the reaction of cyclopentadiene with a maleimide derivative. The endo-selectivity of this reaction is a key feature, leading to the formation of the desired tricyclic framework.
Protocol 1: Synthesis of N-benzyl-3-azatricyclo[4.2.1.02,5]non-7-en-4-one
This protocol details the synthesis of the N-benzyl protected version of the title compound, a common starting material for further derivatization.
Materials:
-
N-Benzylmaleimide
-
Dicyclopentadiene
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Hexanes
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Cracking of Dicyclopentadiene: In a fume hood, gently heat dicyclopentadiene to its boiling point (~170 °C) to "crack" it into cyclopentadiene monomer. The freshly distilled cyclopentadiene should be collected in a flask cooled in an ice bath. Note: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature, so it should be used immediately.
-
Reaction Setup: To a solution of N-benzylmaleimide (1.0 eq) in toluene in a round-bottom flask, add the freshly distilled cyclopentadiene (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-benzyl-3-azatricyclo[4.2.1.02,5]non-7-en-4-one.
II. Key Reaction Mechanisms and Applications
The reactivity of the this compound system is dominated by the interplay between the strained double bond and the lactam functionality.
A. Ring-Opening Metathesis Polymerization (ROMP)
The strained norbornene-type double bond is highly susceptible to ring-opening metathesis polymerization (ROMP) in the presence of suitable catalysts, such as Grubbs' or Schrock's catalysts. This reaction provides a pathway to functionalized polymers with a repeating bicyclic unit.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of the tricyclic monomer.
B. Epoxidation and Subsequent Ring-Opening
The double bond can be readily epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can undergo nucleophilic ring-opening, leading to the introduction of various functional groups in a stereocontrolled manner.
Protocol 2: Epoxidation of N-benzyl-3-azatricyclo[4.2.1.02,5]non-7-en-4-one
Materials:
-
N-benzyl-3-azatricyclo[4.2.1.02,5]non-7-en-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve the starting material (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous Na2S2O3 solution, followed by saturated aqueous NaHCO3 solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude epoxide can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the epoxidation reaction.
C. Application in the Synthesis of Bioactive Molecules
The rigid, polycyclic framework of this compound and its derivatives makes them attractive scaffolds for the synthesis of novel therapeutic agents. The ability to functionalize the molecule at multiple positions allows for the creation of diverse chemical libraries for drug screening. For instance, the ring-opened products can serve as precursors to conformationally constrained amino acids or peptidomimetics, which are of significant interest in drug design.
III. Data Summary
| Compound | Molecular Weight ( g/mol ) | Key NMR Signals (δ, ppm) in CDCl3 |
| N-benzyl-3-azatricyclo[4.2.1.02,5]non-7-en-4-one | 239.29 | ~7.3 (m, 5H, Ar-H), ~6.2 (t, 2H, vinyl-H), ~4.5 (s, 2H, N-CH2), ~3.4 (m, 2H, bridgehead-H), ~2.8 (m, 2H, bridgehead-H), ~1.5 (m, 2H, CH2) |
| Epoxidized N-benzyl derivative | 255.29 | ~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, N-CH2), ~3.6 (m, 2H, epoxide-H), ~3.2 (m, 2H, bridgehead-H), ~2.6 (m, 2H, bridgehead-H), ~1.7 (m, 2H, CH2) |
Note: The exact chemical shifts can vary depending on the specific solvent and concentration.
IV. Trustworthiness and Self-Validation
The protocols described herein are based on established and well-documented chemical transformations. To ensure the successful execution and validation of these experiments, the following measures are recommended:
-
Spectroscopic Analysis: The identity and purity of all starting materials, intermediates, and final products should be rigorously confirmed by 1H NMR, 13C NMR, and mass spectrometry.
-
Chromatographic Monitoring: TLC should be used extensively to monitor the progress of reactions and to guide the purification process.
-
Control Reactions: In cases of unexpected reactivity, running control experiments (e.g., without the catalyst or reagent) can help to elucidate the reaction pathway.
By adhering to these principles of good laboratory practice and thorough analytical characterization, researchers can confidently explore the rich chemistry of the this compound system.
References
-
Synthesis of bicyclic compounds: For a general overview of the synthesis of related bicyclic systems, which provides foundational knowledge applicable to the target scaffold.
-
Diels-Alder Reaction: For a comprehensive understanding of the [4+2] cycloaddition, a key step in the synthesis of the tricyclic core.
-
Ring-Opening Metathesis Polymerization (ROMP): For detailed information on the mechanism and application of ROMP, a key reaction of the strained double bond in the title compound.
-
Epoxidation of Alkenes: For a detailed discussion on the mechanism of epoxidation using peroxy acids like m-CPBA.
derivatization of the lactam in 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
An Application Guide to the Strategic Derivatization of the Lactam in 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Introduction: The Versatility of a Strained Bicyclic Scaffold
This compound is a conformationally rigid, bicyclic β-lactam that serves as a valuable chiral building block in synthetic organic chemistry.[1][2] Its structure, containing a strained four-membered azetidinone ring fused to a norbornene framework, presents a unique combination of reactivity and stereochemical control. The inherent ring strain of the β-lactam and the reactivity of the olefin offer multiple avenues for functionalization. This guide provides an in-depth exploration of derivatization strategies focused specifically on the lactam moiety, a critical step for modulating the molecule's biological activity and for its use in the synthesis of complex nitrogen-containing architectures, such as conformationally constrained amino acids.[3]
This document is intended for researchers and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices. We will explore four primary transformations of the lactam functional group: N-alkylation, N-acylation, carbonyl reduction, and nucleophilic ring-opening.
N-Alkylation: Introducing Substituents at the Nitrogen Atom
N-alkylation is a fundamental derivatization that attaches an alkyl or aryl group to the lactam nitrogen. This transformation is crucial for synthesizing tertiary amides and for introducing specific functionalities that can influence solubility, receptor binding, or downstream reactivity. The reaction proceeds via deprotonation of the N-H bond, which has a pKa of approximately 15-17, to form a nucleophilic lactam anion, followed by an SN2 reaction with an electrophile.[4]
Causality of Experimental Design:
The choice of base and reaction conditions is paramount and depends on the electrophile's reactivity and the substrate's stability.
-
Strong Bases (e.g., NaH, LiHMDS): For unreactive alkylating agents like alkyl chlorides or sterically hindered electrophiles, a strong, non-nucleophilic base is required to achieve complete deprotonation and drive the reaction forward. Anhydrous, aprotic solvents like THF or DMF are essential to prevent quenching the base and the reactive anion.
-
Weaker Bases (e.g., K2CO3, Cs2CO3): For highly reactive electrophiles such as benzyl bromide, allyl iodide, or methyl iodide, a weaker base is sufficient and often preferable to minimize side reactions. Phase-transfer catalysis (PTC) under solvent-free microwave conditions has also proven effective for rapid and efficient alkylation.[5]
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation of the bicyclic lactam.
Protocol 1: N-Benzylation using Sodium Hydride
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the N-benzylated product.
| Parameter | Method A (Strong Base) | Method B (Weak Base/PTC) |
| Base | NaH, LiHMDS, KHMDS | K2CO3, Cs2CO3 |
| Electrophile (R-X) | Less reactive (e.g., R-Cl) | Highly reactive (e.g., R-I, R-Br) |
| Solvent | Anhydrous THF, DMF | Acetonitrile, Acetone, or Solvent-free[5] |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Key Advantage | Effective for a wide range of electrophiles | Milder conditions, avoids strong bases |
Reduction of the Lactam Carbonyl to a Methylene Group
The complete reduction of the lactam's amide carbonyl group to a methylene (CH2) group is a powerful transformation that yields the corresponding saturated tricyclic amine. This reaction opens access to a different class of compounds with distinct pharmacological profiles.
Causality of Reagent Selection:
The choice of reducing agent is critical and dictated by the desired chemoselectivity.
-
Lithium Aluminum Hydride (LiAlH4): This is a powerful, non-selective reducing agent capable of reducing most carbonyl-containing functional groups, including esters, carboxylic acids, and amides.[6] Its high reactivity necessitates anhydrous conditions and careful handling. The mechanism involves initial hydride attack on the carbonyl carbon, forming a tetrahedral intermediate. The oxygen coordinates to the aluminum, which facilitates the elimination of an aluminate species to form an iminium ion. A second hydride addition to the iminium ion yields the final amine product.[7]
-
9-Borabicyclo[3.3.1]nonane (9-BBN): This reagent offers excellent chemoselectivity for the reduction of tertiary lactams in the presence of other reducible groups, such as esters.[8] It is a milder alternative to LiAlH4, making it ideal for complex molecules with sensitive functionalities. The reaction requires stoichiometric amounts of the reagent and typically proceeds in refluxing THF.
Mechanism of Lactam Reduction with LiAlH₄
Caption: Simplified mechanism for the reduction of a lactam to a cyclic amine using LiAlH₄.[7]
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH4)
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser under an argon atmosphere, add a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF.
-
Addition of Lactam: Dissolve the N-alkylated lactam (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 used in grams.
-
Purification: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude cyclic amine, which can be further purified by distillation or chromatography if necessary.
| Feature | LiAlH4 Reduction | 9-BBN Reduction |
| Selectivity | Low (reduces most carbonyls) | High (selective for tertiary amides)[8] |
| Reactivity | Very High | Moderate |
| Conditions | Anhydrous THF, 0 °C to Reflux | Anhydrous THF, Reflux[8] |
| Work-up | Careful quenching required | Simpler work-up with ethanolamine[8] |
| Best For | Substrates without other reducible groups | Substrates with sensitive groups (e.g., esters) |
Nucleophilic Ring-Opening of the β-Lactam
The four-membered β-lactam ring is significantly strained and thus susceptible to cleavage by nucleophiles. This reaction opens the ring to form derivatives of 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, providing access to valuable unnatural amino acid scaffolds.
Mechanistic Rationale:
The reaction proceeds via nucleophilic acyl substitution. A nucleophile attacks the electrophilic lactam carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the amide C-N bond, which is the weakest link due to ring strain. The reaction can be catalyzed by acid or base.
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl.
-
Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by a weak nucleophile like water.
-
Aminolysis/Alcoholysis: Other nucleophiles, such as amines or alcohols, can be used to generate the corresponding amides or esters.[9][10]
Ring-Opening Workflow
Caption: General scheme for the nucleophilic ring-opening of the β-lactam.
Protocol 3: Basic Hydrolysis to the Amino Acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with a polar organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. The amino acid product typically remains in the aqueous layer.
-
Isolation: The product can be isolated by lyophilization of the aqueous layer or by ion-exchange chromatography.
References
- Lanz, M., Singaram, B., et al. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40, 3673-3676.
-
Singh, G. S. (2009). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central, 7(9), 2263–2308. Available at: [Link]
- JoVE. (2025). Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments.
-
Wang, C., et al. (2018). Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. Organic Letters, 20(15), 4575–4579. Available at: [Link]
- Sodupe, M., et al. (2006). Theoretical Studies on the Ring Opening of β-lactams: Processes in Solution and in Enzymatic Media. Current Organic Chemistry, 10(1).
-
ResearchGate. (2006). Theoretical Studies on the Ring Opening of β-Lactams: Processes in Solution and in Enzymatic Media. Request PDF. Available at: [Link]
-
Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. Available at: [Link]
-
Alker, D., et al. (1990). On the diastereoselectivity of alkylations of bicyclic lactams. Journal of the Chemical Society, Perkin Transactions 1, 1623-1628. Available at: [Link]
-
Majumder, P., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews. Available at: [Link]
-
D'Annibale, O., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Fernández, G. (n.d.). Cyclic Amides - Lactams. Química Orgánica. Available at: [Link]
-
Forró, E., et al. (2013). A New Access Route to Functionalized Cispentacins from Norbornene Amino Acids. Chemistry – A European Journal, 19(6), 2102-2107. Available at: [Link]
- Google Patents. (1972). Method of producing n-alkyl lactams. US3661894A.
-
Vass, A., et al. (2001). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 6(10), 845-851. Available at: [Link]
-
PubChem. (n.d.). This compound. CID 303980. Available at: [Link]
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Available at: [Link]
- Google Patents. (2012). The ring opening of lactones and lactams. EP2464623A1.
-
Kazi, B., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. Available at: [Link]
-
GSRS. (n.d.). 3-Azatricyclo[4.2.1.0 2,5 ]non-7-en-4-one, (1S,2S,5R,6R)-. Available at: [Link]
-
ResearchGate. (2009). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Chromatographia, 69(3), 331-337. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 8. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
ring-opening metathesis of N-alkenyl derivatives of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
An Application Guide to the Ring-Opening Metathesis Polymerization of N-Alkenyl Derivatives of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Introduction: Bridging Strained Rings and Functional Polymers
The this compound core represents a fascinating and highly strained carbocyclic framework fused with a β-lactam ring.[1][2] This inherent strain, particularly in the norbornene moiety, makes it an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing complex and functional polymers.[3][4] By appending N-alkenyl chains to the lactam nitrogen, we introduce a secondary olefinic handle. This guide provides a comprehensive overview and detailed protocols for the synthesis and subsequent ROMP of these unique monomers, yielding novel polymers with a polyamide backbone structure.
The strategic choice of this monomer class is twofold. First, the high ring strain of the norbornene system provides a strong thermodynamic driving force for polymerization.[4] Second, the presence of the lactam unit introduces polarity and the potential for hydrogen bonding in the resulting polymer, influencing properties like solubility and thermal behavior.[5] This guide will navigate the mechanistic intricacies, provide field-tested protocols, and address the critical challenges associated with polymerizing monomers containing nitrogen functionalities.
Mechanistic Rationale: Catalyst Selection and Reaction Pathway
The success of ROMP is critically dependent on the choice of catalyst and a clear understanding of the reaction mechanism. Ruthenium-based initiators, particularly the Grubbs series of catalysts, are often favored for their tolerance to a wide range of functional groups and solvents.[6]
The polymerization proceeds via a metal-alkylidene complex that coordinates to the double bond of the norbornene ring. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion releases the ring strain, opening the monomer and incorporating it into the growing polymer chain, while regenerating the metal-alkylidene at the chain's end.
Materials & Reagents
| Reagent | Supplier | Grade |
| This compound [1] | Various | ≥97% |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Sigma-Aldrich | Reagent Grade |
| Anhydrous Tetrahydrofuran (THF) | Acros Organics | DriSolv™ |
| Allyl Bromide | Alfa Aesar | 99% |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Saturated NH4Cl solution | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous Na2SO4 | VWR Chemicals | ACS Grade |
| Silica Gel for column chromatography | Sorbent Tech. | 60Å, 230-400 mesh |
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (N2 or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the solid is fully dissolved. Cool the solution to 0°C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the cooled solution. Caution: H2 gas is evolved. Stir the mixture at 0°C for 30 minutes.
-
Alkylation: Add the desired alkenyl bromide (e.g., allyl bromide, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the flask to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a petroleum ether/EtOAc gradient) to yield the pure N-alkenyl derivative. [7]
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines the polymerization of the synthesized N-alkenyl monomer using a Grubbs-type catalyst. The reaction should be performed using standard Schlenk line or glovebox techniques to exclude oxygen and moisture, which can deactivate the catalyst.
Materials & Reagents
| Reagent | Supplier | Grade | Notes |
| N-Alkenyl Monomer | Synthesized | Purified | Must be dry and free of impurities. |
| Grubbs 3rd Generation Catalyst (G-III) | Sigma-Aldrich | ≥97% | Store and handle under inert gas. |
| Anhydrous Dichloromethane (DCM) | Acros Organics | DriSolv™ | Degas before use. |
| Ethyl Vinyl Ether | Sigma-Aldrich | 99%, contains stabilizer | Used as a terminating agent. |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade | For polymer precipitation. |
Step-by-Step Methodology
-
Preparation: In an inert atmosphere glovebox, prepare a stock solution of the N-alkenyl monomer in anhydrous, degassed DCM (e.g., 1.0 M).
-
Catalyst Solution: In a separate vial, prepare a stock solution of the Grubbs G-III catalyst in anhydrous, degassed DCM (e.g., 0.01 M). The concentration depends on the desired monomer-to-catalyst ratio ([M]/[C]).
-
Initiation: In a reaction vessel, add the required volume of the monomer solution. While stirring vigorously, rapidly inject the catalyst solution to begin the polymerization.
-
Polymerization: Allow the reaction to stir at room temperature. The reaction is often rapid, and an increase in viscosity is typically observed. Reaction times can range from 15 minutes to a few hours.
-
Termination: Quench the polymerization by adding a small excess of ethyl vinyl ether (approx. 100-fold excess relative to the catalyst) and stir for an additional 20 minutes.
-
Precipitation: Remove the reaction vessel from the glovebox. Slowly pour the viscous polymer solution into a large volume of cold, stirring methanol. A solid precipitate should form.
-
Isolation: Collect the polymer by vacuum filtration, washing with fresh cold methanol.
-
Drying: Dry the isolated polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Exemplary Reaction Conditions & Expected Outcomes
The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-catalyst ratio ([M]/[C]), while the reaction time and temperature can influence the conversion and polydispersity index (PDI).
| Entry | Catalyst | [M]/[C] Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | G-II | 100:1 | CH2Cl2 | RT | 12 | 82 |
| 2 | G-I | 100:1 | Toluene | Reflux | 15 | 74 |
| 3 | G-I | 100:1 | CH2Cl2 | RT | 4 | 56 |
Table adapted from related N-alkenyl β-lactam systems. [7]G-II and G-III catalysts are generally more efficient for this type of monomer.
References
-
Finkel’shtein, E. S., et al. (2018). Addition homo- and copolymerization of 3-triethoxysilyltricyclo[4.2.1.02,5]non-7-ene. ResearchGate. Available at: [Link]
-
Keitz, B. K., et al. (2012). Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization. Journal of the American Chemical Society. Available at: [Link]
-
Kotha, S., et al. (2019). RING-OPENING METATHESIS OF N-ALKENYL β-LACTAMS. HETEROCYCLES. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Benito, A., et al. (2016). ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene. Taylor & Francis Online. Available at: [Link]
-
Fomine, S., et al. (2014). Ring Opening Metathesis Polymerizations of Norbornene and Norbornadiene Derivatives Containing Oxygen: A Study on the Regeneration of Grubbs′ Catalyst. ResearchGate. Available at: [Link]
-
Benito, A., et al. (2016). ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene. ResearchGate. Available at: [Link]
-
Walsh, D. J., et al. (2013). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. PMC. Available at: [Link]
-
Grieshaber, C. K., et al. (2021). Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. Polymer Chemistry. Available at: [Link]
-
P'Pool, S. J., et al. (2018). Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. MDPI. Available at: [Link]
-
Ogawa, K. A., et al. (2022). User Guide to Ring-Opening Metathesis Polymerization of endo-Norbornene Monomers with Chelated Initiators. Macromolecules. Available at: [Link]
-
Benito, A., et al. (2016). ROMP of Functionalized Cyclooctene and Norbornene Derivatives and their Copolymerization with Cyclooctene. Taylor & Francis Online. Available at: [Link]
-
Jana, A., et al. (2019). Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis and Purification of (-)-3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one (Vince Lactam)
Foreword: The Strategic Importance of Vince Lactam in Modern Therapeutics
3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, a strained bicyclic γ-lactam, is more commonly known in the field by the eponym "Vince Lactam"[1]. This chiral synthon is not merely an academic curiosity; it is a cornerstone in the synthesis of carbocyclic nucleoside analogues that have revolutionized antiviral therapy[2]. Its rigid, conformationally restricted framework provides a perfect scaffold for presenting pharmacophoric elements in a precise three-dimensional orientation.
The paramount application of the enantiomerically pure (-)-Vince Lactam is as a key intermediate in the synthesis of blockbuster drugs such as Abacavir, used to combat HIV, and Peramivir, an influenza neuraminidase inhibitor[1][3]. The efficacy of these drugs is critically dependent on the stereochemistry of the carbocyclic core, which is directly inherited from the lactam precursor. Consequently, the development of a robust, scalable, and economically viable process for producing enantiopure (-)-Vince Lactam is a matter of significant industrial and medicinal importance.
This guide moves beyond a simple recitation of steps. It is designed to provide researchers and process chemists with the causal logic behind the protocol choices, ensuring not only successful execution but also a deep understanding of the process's self-validating nature. We will address the synthesis in two major phases: the initial racemic synthesis via a Diels-Alder cycloaddition, followed by the critical enzymatic kinetic resolution to isolate the desired enantiomer.
Physicochemical Properties & Data
A thorough understanding of the target molecule's properties is fundamental to process design, from reaction monitoring to final purification and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [4][5] |
| Molecular Weight | 135.17 g/mol | [4][6] |
| Appearance | Slightly beige, needle-like crystalline powder | [7] |
| Melting Point | 89-91 °C | [8] |
| Storage Temperature | 2-8°C, Refrigerator | [4] |
| CAS Number (Racemate) | 14735-70-7 | [4][5] |
| CAS Number (1S,2S,5R,6R)-isomer | 924272-78-6 | [9] |
| CAS Number (1R,2R,5S,6S)-isomer | 677757-32-3 | [8][10] |
Part I: Large-Scale Racemic Synthesis
The foundational step is the construction of the tricyclic core. This is achieved through a [4+2] Diels-Alder cycloaddition reaction. The elegance of this approach lies in its atom economy and its ability to rapidly generate molecular complexity.
Principle of the Reaction: Diels-Alder Cycloaddition
The synthesis hinges on the reaction between freshly cracked cyclopentadiene (the diene) and a suitable ketene equivalent. For large-scale applications, an in-situ generation of the reactive species from stable precursors is preferable. We will detail a process adapted from established industrial methods that utilize chlorosulfonyl isocyanate or related reagents, followed by hydrolysis. A related patented process employs cyanogen chloride with subsequent hydrolysis[11]. The key is the controlled [4+2] cycloaddition to form the bicyclic system, which is then hydrolyzed to the desired lactam. The reaction must be conducted at low temperatures to manage the exothermicity and prevent dimerization of the cyclopentadiene.
Caption: Workflow for Racemic Vince Lactam Synthesis.
Experimental Protocol: Racemic (±)-Vince Lactam
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with necessary safety controls.
Reagents & Equipment:
-
Dicyclopentadiene
-
Cyanogen Chloride (handle with extreme caution)
-
Tetrahydrofuran (THF), anhydrous
-
Acetic Acid, glacial
-
Sodium Hydroxide solution (e.g., 50% w/w)
-
Hydrochloric Acid, concentrated
-
Jacketed glass reactor (minimum 20 L) with overhead stirring, temperature probe, and addition funnel.
-
Distillation apparatus for cracking dicyclopentadiene.
Step-by-Step Methodology:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (bp 41 °C) in a receiver cooled to -10 °C. Causality: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature. Using freshly distilled monomer ensures maximum reactivity and yield.
-
Reaction Setup: Charge the 20 L reactor with 8.5 L of THF and 1.65 kg (25 mol) of freshly prepared cyclopentadiene. Add 330 g (5.5 mol) of glacial acetic acid. Cool the mixture to between -5 and 0 °C using a circulating chiller[11].
-
Cycloaddition: Carefully introduce 1.7 kg (27.7 mol) of cyanogen chloride into the cooled reaction mixture over a period of 90-120 minutes. Maintain the internal temperature below 10 °C throughout the addition. Trustworthiness: Slow addition and rigorous temperature control are critical to prevent runaway reactions and ensure the selective formation of the desired cycloadduct.
-
Hydrolysis: Once the addition is complete, stir the mixture at 10 °C for an additional hour. Begin a slow, controlled addition of a 50% sodium hydroxide solution to raise the pH to between 4 and 6. This is a crucial step where the intermediate adduct hydrolyzes to the lactam[11]. The pH must be carefully monitored and maintained in this range to ensure efficient conversion and prevent side reactions[11].
-
Work-up:
-
Once hydrolysis is complete (as determined by in-process control like TLC or LC-MS), adjust the pH to ~8.0 with more sodium hydroxide solution.
-
Reduce the volume of the reaction mixture by approximately 70% under vacuum.
-
Extract the aqueous residue three times with dichloromethane (3 x 5 L).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude racemic (±)-Vince Lactam as a solid.
-
Part II: Enzymatic Kinetic Resolution
For pharmaceutical applications, only one enantiomer, (-)-Vince Lactam, is active. Enzymatic kinetic resolution is the most efficient and scalable method to achieve high enantiomeric purity.
Principle of Resolution: Enantioselective Hydrolysis
This process leverages the high stereoselectivity of an enzyme. A specific hydrolase, (+)-γ-lactamase, is used to selectively catalyze the hydrolysis of the unwanted (+)-enantiomer into its corresponding γ-amino acid[12]. The desired (-)-enantiomer is not recognized by the enzyme's active site and remains unreacted. This creates a mixture of the desired (-)-lactam and the hydrolyzed amino acid, which can be easily separated due to their different chemical properties.
-
Expertise & Experience: The choice of enzyme is paramount. A (+)-γ-lactamase, potentially from organisms like Bradyrhizobium japonicum or Sulfolobus solfataricus, is known to be effective[12]. Immobilizing the enzyme on a solid support is highly recommended for large-scale operations, as it simplifies catalyst removal and recycling, significantly improving process economics.
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol: (-)-Vince Lactam via Resolution
Reagents & Equipment:
-
Crude (±)-Vince Lactam
-
Immobilized (+)-γ-Lactamase
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Sodium Hydroxide solution (e.g., 1 M) for pH control
-
Ethyl Acetate
-
Temperature-controlled reaction vessel with pH stat.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a solution of crude (±)-Vince Lactam in the phosphate buffer (e.g., 100 g/L) in the reaction vessel. Heat the solution to the optimal temperature for the enzyme, typically around 30-40 °C.
-
Enzymatic Reaction: Add the immobilized (+)-γ-lactamase to the solution. Maintain the pH at the optimal level (e.g., 7.5) using a pH stat that automatically adds 1 M NaOH to neutralize the carboxylic acid formed during hydrolysis. Trustworthiness: The consumption of base is a direct measure of the reaction's progress. The reaction is complete when 50% of the starting lactam has been hydrolyzed, which corresponds to the consumption of 0.5 equivalents of base.
-
Monitoring: Monitor the reaction for enantiomeric excess (ee) of the remaining lactam using chiral HPLC. The goal is to stop the reaction when the ee of the (-)-lactam is >99%.
-
Catalyst Removal: Once the target ee is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused for subsequent batches.
-
Extraction and Separation (Work-up):
-
This step exploits the difference in properties between the neutral lactam and the charged amino acid.
-
First, perform an extraction with ethyl acetate at the current pH (~7.5). The desired (-)-Vince Lactam will preferentially move into the organic layer, while the (+)-amino acid salt remains in the aqueous layer.
-
To ensure complete removal of any remaining amino acid, the aqueous layer can be acidified to pH ~2, which protonates the amine and makes the amino acid even more water-soluble, and then re-extracted.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Part III: Final Purification
The final step is to obtain the product in a highly pure, crystalline form suitable for pharmaceutical synthesis.
Protocol: Recrystallization
-
Solvent Selection: Isopropyl ether is a documented and effective solvent for the recrystallization of Vince Lactam[8]. The crude product should be highly soluble at elevated temperatures and poorly soluble at low temperatures in the chosen solvent system.
-
Procedure:
-
Concentrate the dried ethyl acetate solution from the previous step to obtain the crude (-)-Vince Lactam as an oil or solid.
-
Add a minimal amount of hot isopropyl ether to dissolve the crude product completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further cool the mixture in an ice bath (0-5 °C) for several hours to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropyl ether.
-
Dry the crystals under vacuum to a constant weight.
-
Expected Yield and Purity
The following table provides a target summary for a well-executed large-scale process.
| Stage | Product | Typical Yield | Purity (HPLC) | Enantiomeric Excess (ee) |
| Synthesis | Crude (±)-Vince Lactam | 75-85% | >95% | ~0% (Racemic) |
| Resolution | Crude (-)-Vince Lactam | ~45% (from racemic) | >98% | >99% |
| Recrystallization | Final (-)-Vince Lactam | ~40% (overall) | >99.5% | >99.5% |
References
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry . PubMed. [Link]
-
Vince lactam - Wikipedia . Wikipedia. [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry . ResearchGate. [Link]
-
CAS No : 14735-70-7 | Product Name : 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one . Pharmaffiliates. [Link]
- EP0533048A1 - Process for the preparation of lactams.
-
Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir . ResearchGate. [Link]
-
Recent progress for the synthesis of selected carbocyclic nucleosides . PubMed. [Link]
-
Structures of isobenzofuranone-substituted diexo-norbornane/ene-azetidinones . [Link]
-
Classification and synthesis of carbocyclic C-nucleosides A Nucleoside... . ResearchGate. [Link]
Sources
- 1. Vince lactam - Wikipedia [en.wikipedia.org]
- 2. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemscene.com [chemscene.com]
- 6. anaxlab.com [anaxlab.com]
- 7. Page loading... [guidechem.com]
- 8. This compound, (1R,2R,5S,6S)- | 677757-32-3 [chemicalbook.com]
- 9. anaxlab.com [anaxlab.com]
- 10. clearsynth.com [clearsynth.com]
- 11. EP0533048A1 - Process for the preparation of lactams - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one via Automated Flash Column Chromatography
Abstract: This comprehensive guide details a robust methodology for the purification of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, a pivotal tricyclic β-lactam intermediate in synthetic organic chemistry and drug discovery. The protocol leverages normal-phase flash column chromatography, a widely adopted technique for its efficiency in separating moderately polar compounds from complex reaction mixtures. This document provides a step-by-step protocol, the scientific rationale underpinning each procedural choice, and a troubleshooting guide to empower researchers in achieving high purity and yield.
Introduction: The Significance of Purifying this compound
This compound is a strained, bicyclic β-lactam, a structural motif present in a variety of medicinally important compounds, including penicillin and cephalosporin antibiotics. The rigid, three-dimensional architecture of this molecule makes it a valuable building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as residual starting materials, by-products, or catalysts can interfere with subsequent synthetic transformations, leading to diminished yields and the formation of complex, difficult-to-separate impurities.
Column chromatography is a cornerstone purification technique in organic synthesis, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] This application note provides a detailed protocol for the purification of the title compound, tailored for researchers and professionals in drug development.
Foundational Principles: Chromatographic Separation
The successful purification of this compound hinges on a solid understanding of chromatographic principles. The separation is achieved by exploiting the polarity differences between the target compound and any accompanying impurities.[3]
-
Stationary Phase: A polar adsorbent material, typically silica gel, is used to pack the column.[4]
-
Mobile Phase: A solvent or a mixture of solvents flows through the stationary phase, carrying the sample with it.[5]
Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will thus move through the column more slowly. Conversely, less polar compounds will be more readily eluted by the mobile phase and will travel through the column at a faster rate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [6][7][8][9] |
| Molecular Weight | 135.16 g/mol | [6][7][9][10] |
| Appearance | Slightly beige, needle-like crystalline powder | [9] |
| Melting Point | 89-91 °C | [11] |
| Predicted pKa | 15.24 ± 0.20 | [9][11] |
| Topological Polar Surface Area | 29.1 Ų | [9] |
The presence of a lactam functionality imparts a degree of polarity to the molecule, making normal-phase chromatography an ideal purification strategy.
Experimental Protocol: Step-by-Step Purification
This protocol is designed for the purification of approximately 500 mg of crude this compound. Adjustments may be necessary for different scales.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Potassium permanganate stain
-
Glass column (e.g., 40 cm length, 2.5 cm inner diameter)
-
Fraction collector
-
Rotary evaporator
Workflow Overview
Caption: Workflow for the purification of this compound.
Detailed Method
Step 1: Thin Layer Chromatography (TLC) Analysis Before proceeding with column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the number of components and their relative polarities.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio).
-
Visualize the separated spots under UV light (if applicable) and by staining with potassium permanganate. The target compound should appear as a distinct spot.
Step 2: Optimization of the Mobile Phase The goal is to find a solvent system that provides good separation between the target compound and any impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the desired product.
-
Based on the initial TLC, adjust the ratio of hexane to ethyl acetate. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and result in higher Rf values. A 7:3 mixture of petroleum ether/EtOAc has been reported for a similar compound.[12]
Step 3: Column Preparation (Wet Slurry Method)
-
Secure the glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the side of the column to promote even packing.
-
Once the silica has settled, add another thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Drain the solvent until the level is just above the top layer of sand.
Step 4: Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
To this solution, add a small amount of silica gel and concentrate the mixture to a dry powder using a rotary evaporator. This dry-loading method generally results in better resolution.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
Step 5: Elution and Fraction Collection
-
Begin eluting the column with the initial, non-polar mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
200 mL of 9:1 hexane/ethyl acetate
-
200 mL of 8:2 hexane/ethyl acetate
-
400 mL of 7:3 hexane/ethyl acetate
-
200 mL of 1:1 hexane/ethyl acetate
-
-
Collect fractions of a consistent volume (e.g., 10-15 mL) using a fraction collector.
Step 6: Analysis of Fractions
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Spot every few fractions on a TLC plate, alongside a spot of the crude mixture for reference.
-
Develop and visualize the TLC plates as described in Step 1.
Step 7: Isolation of the Pure Compound
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting solid can be further dried under high vacuum to remove any residual solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column. | - Optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Repack the column carefully, avoiding air bubbles. |
| Compound Cracks on Column | - Sample is not soluble in the mobile phase.- Column ran dry. | - Use the dry-loading method.- Ensure the solvent level never drops below the top of the silica bed. |
| Streaking on TLC | - Sample is too concentrated.- Presence of highly polar impurities. | - Dilute the sample before spotting.- Add a small amount of acetic acid or triethylamine to the mobile phase (if the compound is acidic or basic, respectively). |
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound using flash column chromatography. By carefully selecting the stationary and mobile phases and adhering to proper technique, researchers can obtain this valuable synthetic intermediate in high purity, thereby facilitating subsequent research and development efforts in medicinal chemistry and drug discovery.
References
- Kotha, S., Pulletikurti, S., & Dommaraju, Y. (2019). RING-OPENING METATHESIS OF N-ALKENYL β-LACTAMS. HETEROCYCLES, 98(1), 85.
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
- Sun, P., Wang, C., & Armstrong, D. W. (2006). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Chirality, 18(3), 184-193.
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
HudsonAlpha Institute for Biotechnology. (2020, May 28). Science at Home: DIY Column Chromatography [Video]. YouTube. [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 14735-70-7 | Product Name : this compound. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. columbia.edu [columbia.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. labtech.tn [labtech.tn]
- 6. chemscene.com [chemscene.com]
- 7. 14735-70-7|this compound|BLD Pharm [bldpharm.com]
- 8. anaxlab.com [anaxlab.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 1933746-82-7|(2R,5S)-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one|BLD Pharm [bldpharm.com]
- 11. This compound, (1R,2R,5S,6S)- | 677757-32-3 [chemicalbook.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Screening the Biological Activity of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one Analogs
Introduction: Unlocking the Therapeutic Potential of Rigid Scaffolds
The 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one core represents a constrained and sterically defined scaffold. Such rigid structures are of significant interest in drug discovery as they can present functional groups in precise three-dimensional orientations, potentially leading to high-affinity and selective interactions with biological targets. The inherent strain and unique geometry of this tricyclic system may confer novel pharmacological properties. While the biological activities of this specific analog class are largely unexplored, related tricyclic and azacyclic compounds have demonstrated a wide range of bioactivities, including antiviral, anticancer, and neurological effects.[1][2][3][4] This document provides a comprehensive guide for researchers to conduct an initial biological activity screening of novel this compound analogs.
This guide is structured to provide a logical, tiered approach to screening, beginning with essential cytotoxicity assessment, followed by parallel primary screening cascades for antiviral, anticancer, and neurological activities. The protocols are designed to be robust and adaptable, providing a solid foundation for hit identification and further lead optimization.
Strategic Screening Workflow: A Tiered Approach to Hit Discovery
A successful screening campaign for novel compounds requires a systematic approach to efficiently identify true biological activity while minimizing false positives. We advocate for a tiered workflow that progresses from broad, cell-based viability assays to more specific, target-oriented or phenotypic screens.
Caption: Tiered screening workflow for 3-Azatricyclo analogs.
PART 1: Foundational Protocol - Cytotoxicity Assessment
Rationale: Before assessing specific biological activities, it is crucial to determine the inherent cytotoxicity of the compounds.[5][6] This allows for the selection of appropriate concentration ranges for subsequent assays, ensuring that any observed effects are not simply due to cell death.[7] We will describe a standard MTT assay protocol.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a specific cancer cell line like HeLa or A549)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (stock solutions in DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 3-azatricyclo analogs in culture media. The final DMSO concentration should not exceed 0.5%. Replace the old media with 100 µL of media containing the test compounds. Include vehicle controls (media with DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
| Parameter | Description |
| CC50 | The concentration of a compound that causes a 50% reduction in cell viability. |
| Therapeutic Index (TI) | The ratio of CC50 to EC50 (or IC50) from a primary activity screen. A higher TI is desirable. |
PART 2: Primary Screening Protocols
Based on the cytotoxicity data, select a maximum non-toxic concentration for the primary screens.
Cascade A: Antiviral Activity
Rationale: The rigid, cage-like structure of tricyclic compounds can interfere with viral entry or replication processes.[9] A cytopathic effect (CPE) inhibition assay is a robust method for initial antiviral screening.[10]
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay This assay measures the ability of a compound to protect cells from virus-induced damage and death.[10]
Materials:
-
Host cell line susceptible to the chosen virus (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Test compounds and a known antiviral positive control
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.
-
Treatment and Infection: Add serial dilutions of the test compounds to the wells. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.
-
Controls: Include cell-only controls (no virus), virus-only controls (no compound), and a positive control drug.
-
Incubation: Incubate the plate at 37°C until CPE is complete in the virus-only wells.
-
Staining: Wash the plates with PBS, fix the cells with 10% formalin, and stain with Crystal Violet solution for 10 minutes.
-
Quantification: Wash the plates to remove excess stain and allow them to dry. Solubilize the stain with methanol and read the absorbance at 595 nm.
-
Data Analysis: Higher absorbance indicates more viable, protected cells. Calculate the percentage of CPE inhibition.
Caption: Potential inhibition points for antiviral compounds.
Cascade B: Anticancer Activity
Rationale: Many anticancer drugs function by inhibiting cell proliferation.[11] The unique structure of the azatricyclo analogs may interfere with cellular processes essential for cancer cell growth. A direct antiproliferative assay using a cancer cell line is a primary screening method.
Protocol 3: Antiproliferative Assay (e.g., using Crystal Violet)
Materials:
-
Cancer cell line (e.g., HCT-116 for colon cancer, A549 for lung cancer)
-
Appropriate cell culture medium
-
Crystal Violet staining solution
-
Test compounds and a known anticancer drug (e.g., Cisplatin)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a low density (e.g., 1,000-2,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate for 72 hours to allow for multiple cell divisions.
-
Staining and Quantification: Follow steps 5-7 from the CPE Inhibition Assay protocol.
-
Data Analysis: A lower absorbance reading compared to the vehicle control indicates inhibition of cell proliferation. Calculate the percentage of growth inhibition and determine the GI50 (50% growth inhibition) concentration.
| Parameter | Description |
| GI50 | The concentration of a compound that causes a 50% reduction in cell growth. |
| IC50 | The concentration of a compound that causes 50% inhibition of a specific target (e.g., an enzyme). |
Cascade C: Neurological Activity
Rationale: The rigid scaffold of these analogs may be suitable for interaction with specific enzyme active sites or receptor binding pockets in the central nervous system. A common target in neurodegenerative diseases is Acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a colorimetric assay to measure AChE activity.
Materials:
-
Purified Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil)
Procedure:
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate, ATCI.
-
Kinetic Reading: Immediately measure the change in absorbance at 412 nm every minute for 10-20 minutes. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Conclusion and Next Steps
This application note provides a foundational strategy for the initial biological screening of novel this compound analogs. Compounds that demonstrate significant activity ("hits") in any of the primary screens should be advanced to the next tier of investigation. This includes:
-
Dose-response studies to accurately determine potency (IC50/EC50/GI50).
-
Secondary and orthogonal assays to confirm the initial findings and elucidate the mechanism of action. For example, a hit from the CPE assay could be further tested in a viral yield reduction assay.[10] A hit from the anticancer screen could be investigated for its effect on the cell cycle.
-
Structure-Activity Relationship (SAR) studies by comparing the activities of different analogs to understand the chemical features crucial for the observed biological effects.
By following this structured approach, researchers can efficiently and effectively explore the therapeutic potential of this novel chemical scaffold.
References
-
Kuzikov, A. V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, 33(4), 1066-1077. Retrieved from [Link]
-
Wikipedia. (n.d.). Scopolamine. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Duan, M., et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 29(13), 3010. Retrieved from [Link]
-
Ng, K. L., et al. (2021). Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers. Natural Product Reports, 38(10), 1844-1896. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 599, 3-25. Retrieved from [Link]
-
Inglese, J., et al. (2006). Chapter 2: Considerations Related to Small-molecule Screening Collections. RSC Drug Discovery Series, 20, 23-44. Retrieved from [Link]
-
VirusBank Platform. (n.d.). Cell-based assays. Retrieved from [Link]
-
Takahashi, K., et al. (2002). Synthesis and anti-influenza virus activity of tricyclic compounds with a unique amine moiety. Bioorganic & Medicinal Chemistry Letters, 12(22), 3349-3352. Retrieved from [Link]
-
Terent'ev, A. O., et al. (2017). Synthesis and anticancer activity novel dimeric azatriperoxides. RSC Advances, 7(57), 35839-35844. Retrieved from [Link]
-
San Diego State University. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]
-
Al-Snafi, A. E. (2023). Neuroactive Phytochemicals as Multi-Target Modulators of Mental Health and Cognitive Function: An Integrative Review. PubMed Central. Retrieved from [Link]
-
El-Ghozlani, M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. Retrieved from [Link]
-
Custódio, L., et al. (2023). Neuroprotection with Bioactive Compounds. MDPI. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Retrieved from [Link]
-
Schneider, G. (2024). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Salomatina, O. V., et al. (2018). Synthesis and antiviral properties of tricyclic amides derived from α-humulene and β-caryophyllene. ResearchGate. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. Retrieved from [Link]
-
Salehi, B., et al. (2022). Potential Antiviral Action of Alkaloids. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Small-molecule Screening Techniques in Drug Discovery. Retrieved from [Link]
-
Schul, W., et al. (2011). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology, 753, 291-306. Retrieved from [Link]
-
Al-Shammari, A. A., et al. (2022). Therapeutic Potential of Natural Compounds in Neurodegenerative Diseases: Insights from Clinical Trials. PubMed Central. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]
-
Noah, J. W., & Severson, W. M. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. Retrieved from [Link]
-
Hulme, E. C. (2018). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). A Literature Review Focusing on the Antiviral Activity of and-triazoles. PubMed, 27(11), 3567. Retrieved from [Link]
-
NIH. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274396. Retrieved from [Link]
-
Uddin, M. S., et al. (2021). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Retrieved from [Link]
-
Oxford Mastering Biology. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. Retrieved from [Link]
-
Duan, M., et al. (2024). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Rivera-Mondragón, A., et al. (2023). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 14735-70-7 | Product Name : this compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 14735-70-7,3-AZA-TRICYCLO[4.2.1.0(2,5)]NON-7-EN-4-ONE. Retrieved from [Link]
Sources
- 1. This compound, (1R,2R,5S,6S)- | 677757-32-3 [chemicalbook.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-azatricyclo[4.2.1.0²⁵]non-7-en-4-one | 14735-70-7 [sigmaaldrich.com]
- 6. Receptor-Based Pharmacophore Modelling of a series of ligands used as inhibitors of the SARS-CoV-2 virus by complementary theoretical approaches, molecular docking, and reactivity descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 14735-70-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. 1933746-82-7|(2R,5S)-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
- 11. anaxlab.com [anaxlab.com]
Application Note: Enzymatic Resolution of 3-Azatricyclo[4.2.1.0(2,5)]non-7-en-4-one
Abstract
This document provides a detailed application protocol for the enzymatic kinetic resolution of the racemic bicyclic lactam, 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Enantiomerically pure forms of this constrained bicyclic amine are valuable chiral building blocks in medicinal chemistry and drug development. This guide outlines a robust methodology leveraging the high enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB), for the separation of the racemic mixture. The protocols described herein are designed to be self-validating, with explanations of the underlying scientific principles guiding each experimental choice.
Introduction: The Significance of Chiral Tricyclic Lactams
The this compound core structure represents a conformationally rigid scaffold that is of significant interest in the design of novel therapeutic agents. The stereochemical orientation of substituents on this framework can drastically influence biological activity. Access to enantiomerically pure forms of this lactam is therefore critical for the synthesis of specific stereoisomers of drug candidates, enabling precise structure-activity relationship (SAR) studies and the development of more potent and selective therapeutics.
Kinetic resolution, a cornerstone of asymmetric synthesis, offers a practical approach to separate enantiomers of a racemic mixture.[1][2] Enzymatic kinetic resolution (EKR) has emerged as a particularly powerful strategy due to the exquisite chemo-, regio-, and stereoselectivity of enzymes, which often operate under mild and environmentally benign conditions.[3] Lipases, in particular, have demonstrated broad utility in the resolution of a wide range of chiral compounds, including alcohols, esters, and amines.[3][4][5][6]
This application note details a proposed method for the resolution of racemic this compound, drawing upon established principles and successful applications of lipase-catalyzed resolutions of structurally related bicyclic and tricyclic compounds.[7]
Principle of the Method: Lipase-Catalyzed Enantioselective Acylation
The proposed method is based on the principle of enantioselective acylation catalyzed by a lipase in a non-aqueous solvent. In a racemic mixture of the lactam, the enzyme will preferentially acylate one enantiomer at a significantly faster rate than the other. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the acylated, faster-reacting enantiomer.
The choice of Candida antarctica Lipase B (CALB), often used in its immobilized form as Novozym® 435, is predicated on its well-documented versatility, high enantioselectivity, and stability in organic solvents.[4][5][8][9] The reaction involves an acyl donor, such as vinyl acetate, which allows for an essentially irreversible acylation due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.
Figure 1: Conceptual workflow of the enzymatic kinetic resolution of racemic 3-Azatricyclo[4.2.1.0(2,5)]non-7-en-4-one.
Experimental Protocols
Materials and Reagents
-
Substrate: Racemic this compound (CAS No: 14735-70-7)[10][11]
-
Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)[8]
-
Acyl Donor: Vinyl acetate
-
Solvents: Anhydrous solvents such as toluene, tert-butyl methyl ether (MTBE), or tetrahydrofuran (THF). The choice of solvent can significantly impact enzyme activity and enantioselectivity.[12]
-
Reaction Vessels: Anhydrous reaction vials with magnetic stir bars.
-
Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) system for monitoring enantiomeric excess (e.e.) and conversion.
Protocol 1: Screening of Reaction Conditions
The optimization of reaction parameters is crucial for achieving high enantioselectivity and efficient resolution.
-
Enzyme Preparation: Dry the immobilized enzyme under vacuum for at least 24 hours prior to use to remove any residual water that could lead to unwanted hydrolysis.
-
Reaction Setup: In a series of anhydrous vials, add 10 mg of racemic lactam and 20 mg of immobilized CALB.
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent (e.g., Toluene, MTBE, THF).
-
Initiation of Reaction: Add 1.5 equivalents of vinyl acetate to each vial.
-
Incubation: Place the vials in a shaker incubator at a controlled temperature (e.g., 30-40 °C) and agitate at 200-250 rpm.[13]
-
Monitoring: Withdraw small aliquots from each reaction at regular time intervals (e.g., 2, 4, 8, 24 hours). Filter out the enzyme and analyze the samples by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate (e.e.s) and the product (e.e.p), as well as the conversion rate.
-
Data Analysis: Calculate the conversion (c) and the enantiomeric ratio (E) using the following formulas:
-
c = e.e.s / (e.e.s + e.e.p)
-
E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)]
-
Protocol 2: Preparative Scale Resolution
Based on the optimal conditions identified in the screening phase, a preparative scale reaction can be performed.
-
Reaction Setup: In a suitable oven-dried flask, combine the racemic lactam (e.g., 1.0 g), the optimal solvent (e.g., 100 mL), and immobilized CALB (e.g., 2.0 g).
-
Initiation and Incubation: Add 1.5 equivalents of vinyl acetate and stir the mixture at the optimized temperature until approximately 50% conversion is reached, as monitored by chiral chromatography. Achieving a conversion close to 50% is critical for obtaining high enantiomeric excess for both the unreacted substrate and the acylated product.
-
Reaction Quench and Enzyme Removal: Once the desired conversion is achieved, filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.[4]
-
Work-up and Purification:
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted lactam and the acylated lactam can be separated by standard column chromatography on silica gel. The difference in polarity between the lactam and its N-acetyl derivative should allow for a clean separation.
-
-
Characterization: Confirm the identity and determine the enantiomeric purity of the separated products using chiral chromatography and compare with analytical standards.
Data Presentation and Expected Results
The success of the enzymatic resolution is quantified by the conversion rate and the enantiomeric excesses of the substrate and product. The enantiomeric ratio (E) is a measure of the enzyme's selectivity. A high E value (typically >100) is indicative of an efficient resolution process.
Table 1: Hypothetical Results from Solvent Screening
| Solvent | Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| Toluene | 24 | 48 | 92 | 96 | >150 |
| MTBE | 24 | 51 | 98 | 94 | >200 |
| THF | 24 | 45 | 85 | 90 | ~100 |
| Heptane | 24 | 42 | 80 | 85 | ~80 |
Note: The data presented in this table is hypothetical and serves as an example of expected outcomes. Actual results may vary.
Causality and Experimental Rationale
-
Choice of Enzyme: Candida antarctica Lipase B is selected due to its proven efficacy in resolving a wide array of chiral molecules, including nitrogen-containing heterocycles.[4][5] Its immobilization enhances stability and allows for easy recovery and reuse, making the process more cost-effective.[4]
-
Acyl Donor: Vinyl acetate is an excellent acyl donor for these reactions because the enol byproduct tautomerizes to acetaldehyde, driving the equilibrium towards product formation and rendering the reaction essentially irreversible.[13]
-
Solvent Selection: The choice of an organic solvent is critical. Non-polar, hydrophobic solvents like toluene or MTBE often provide a favorable microenvironment for lipase activity and can enhance enantioselectivity.[12] Polar solvents can sometimes strip the essential water layer from the enzyme, leading to denaturation or reduced activity.[13]
-
Temperature Control: Lipase activity is temperature-dependent. Moderate temperatures (30-50 °C) are typically optimal. Higher temperatures can lead to enzyme denaturation, while lower temperatures may result in impractically slow reaction rates.
-
Monitoring and Conversion: The goal of a kinetic resolution is to stop the reaction at approximately 50% conversion. At this point, the theoretical maximum enantiomeric excess of both the remaining substrate and the newly formed product can be achieved. Proceeding beyond 50% conversion will begin to decrease the enantiomeric excess of the remaining substrate.
Figure 2: Step-by-step experimental workflow for the enzymatic resolution protocol.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the enzymatic kinetic resolution of this compound. By leveraging the high enantioselectivity of Candida antarctica Lipase B, this method offers a practical and efficient route to access the enantiomerically pure forms of this valuable chiral building block. The provided protocols are designed to be a starting point for researchers, and further optimization may be required to achieve the desired results for specific applications.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Wiemann, F. M., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11567. Retrieved from [Link]
-
Wang, Y., et al. (2021). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 105(1), 67-78. Retrieved from [Link]
-
Szeliga, M., & Rachoń, J. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4505. Retrieved from [Link]
-
ResearchGate. (n.d.). Candida antarctica lipase B catalysed kinetic resolution of 1,2,3,4-tetrahydro-ß-carbolines: Substrate specificity. Retrieved from [Link]
-
YouTube. (2022, October 25). Stereochemistry: Kinetic Resolution. Retrieved from [Link]
-
Li, C., et al. (2020). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 10(19), 6519-6526. Retrieved from [Link]
-
Rocchetti, L., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1599. Retrieved from [Link]
-
De Sousa, F. B., et al. (2017). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(27), 8431-8436. Retrieved from [Link]
-
Academia.edu. (n.d.). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Retrieved from [Link]
-
Xu, J., et al. (2015). Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution of N-(2-ethyl-6-methylphenyl)alanine methyl ester. Journal of Molecular Catalysis B: Enzymatic, 115, 9-15. Retrieved from [Link]
-
YouTube. (2016, June 17). The mechanism for dynamic kinetic resolution. Retrieved from [Link]
-
Tanaka, M., et al. (1997). Lipase-mediated kinetic resolution of tricyclic acyloins, endo-3-hydroxytricyclo[4.2.1.02,5]non-7-en-4-one and endo-3-hydroxytricyclo[4.2.2.02,5]dec-7-en-4-one. Tetrahedron: Asymmetry, 8(12), 1985-1992. Retrieved from [Link]
-
de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(19), 6653. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center [mdpi.com]
- 7. Sci-Hub. Lipase-mediated kinetic resolution of tricyclic acyloins, endo-3-hydroxytricyclo[4.2.1.02,5]non-7-en-4-one and endo-3-hydroxytricyclo[4.2.2.02,5]dec-7-en-4-one / Tetrahedron: Asymmetry, 1997 [sci-hub.ru]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study [academia.edu]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. chemscene.com [chemscene.com]
- 12. dc.engconfintl.org [dc.engconfintl.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
identification of side products in the synthesis of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Technical Support Center: Synthesis of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique tricyclic lactam. The synthesis of strained polycyclic systems like this often presents challenges, with the formation of closely related side products being a primary concern. This document provides troubleshooting guides and frequently asked questions to assist you in identifying and mitigating the formation of these impurities, ensuring the integrity of your synthesis.
Part 1: Understanding the Synthetic Landscape
The target molecule, this compound (CAS 14735-70-7), is a structurally complex lactam.[1][2][3] While it is commercially available, its synthesis is not as widely documented as that of the related, well-known bicyclic Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[4][5] The synthesis of such strained tricyclic frameworks often involves intramolecular cycloadditions or skeletal rearrangements. These reaction types are prone to forming regioisomeric and stereoisomeric side products that can be difficult to separate and identify.
For the purpose of this guide, we will consider a plausible synthetic route involving a photochemical [2+2] cycloaddition of a bicyclic precursor, as this class of reaction is known to produce such caged structures. Understanding the potential pitfalls of this hypothetical pathway allows us to address a wide range of issues you might encounter.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in this synthesis?
A: Based on the likely synthetic pathways involving cycloadditions or rearrangements, you can expect two main categories of side products:
-
Isomeric Byproducts: These have the same molecular formula (C8H9NO) and mass as the desired product but differ in their structural arrangement.[2] This category includes stereoisomers (diastereomers and enantiomers) and constitutional isomers (regioisomers) formed through alternative cyclization pathways.
-
Reaction-Specific Byproducts: These are non-isomeric impurities that can arise from incomplete reactions, degradation, or side reactions of starting materials or intermediates. For instance, in reactions analogous to the synthesis of the related Vince Lactam, rearrangement side-products can occur.[6][7]
Q2: My preliminary analysis (LC-MS) shows a major peak with the correct mass, but I'm unsure if it's the right isomer. How can I confirm the structure?
A: Mass spectrometry alone is insufficient to distinguish between isomers. Unambiguous structure confirmation requires advanced spectroscopic techniques.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity of the atoms and confirm the tricyclic framework. NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the relative stereochemistry of the protons.
-
X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides absolute proof of structure and stereochemistry.
Q3: How do reaction conditions typically influence the formation of side products?
A: Reaction conditions are critical in controlling the selectivity of cycloaddition and rearrangement reactions.
-
Temperature: Higher temperatures can overcome the activation energy for alternative reaction pathways, potentially leading to a greater variety of side products or thermal degradation.
-
Solvent: Solvent polarity can influence the stability of intermediates and transition states, thereby affecting the ratio of products.
-
Catalyst/Initiator: In photochemical reactions, the choice of photosensitizer can influence which excited state is reached, altering the reaction's course. In catalyzed reactions, the catalyst's steric and electronic properties are paramount.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My TLC plate shows multiple spots, and the LC-MS analysis confirms several products with the identical molecular weight (135.16 g/mol ).[2] How do I proceed?
Answer: This is a classic case of isomer formation.
-
Initial Assessment: The relative polarity observed on the TLC plate can give you a first clue. Different isomers will likely have slightly different polarities, leading to distinct Rf values.
-
Strategy for Identification:
-
Preparative Chromatography: Use preparative TLC or column chromatography with a high-resolution stationary phase and a carefully optimized eluent system to isolate each isomer.
-
Spectroscopic Analysis: Acquire detailed 1D (¹H, ¹³C) and 2D NMR spectra for each isolated compound. The coupling constants and NOE correlations in the ¹H NMR will be crucial for differentiating the stereoisomers.
-
Workflow Diagram: The logical flow for tackling this issue is outlined below.
-
Caption: Workflow for separating and identifying isomeric side products.
Problem: I see an unexpected set of signals in the olefinic region (5-7 ppm) of my ¹H NMR spectrum that doesn't correspond to the product.
Answer: The target molecule has one double bond, which should give a characteristic set of signals in the ¹H NMR spectrum.[8] The appearance of extra olefinic signals could indicate several possibilities:
-
Regioisomeric Byproduct: A side reaction may have formed an isomer where the double bond is in a different position within the carbon skeleton.
-
Starting Material: Incomplete conversion of a starting material that contains a double bond.
-
Elimination Side Product: A side reaction may have caused the elimination of a leaving group, creating an additional double bond.
Troubleshooting Steps:
-
Compare the spectrum to that of your starting materials.
-
Use 2D NMR (COSY) to determine which protons are coupled to these unexpected olefinic signals. This will help you piece together the structure of the side product.
Problem: My reaction yield is consistently low, and I recover a significant amount of a polar, water-soluble compound.
Answer: This scenario often points to the hydrolysis of the lactam ring. The strained four-membered ring (azetidinone) fused into the tricyclic system can be susceptible to hydrolysis, especially under acidic or basic conditions (including on silica gel during chromatography). This would open the lactam to form a water-soluble γ-amino acid.
Mitigation Strategies:
-
pH Control: Ensure your reaction and workup conditions are neutral. Use a buffered aqueous solution for extractions.
-
Chromatography: If using silica gel chromatography, consider deactivating it by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. Alternatively, use a less acidic stationary phase like alumina.
-
Enzymatic Resolution Context: It is noteworthy that in the synthesis of related chiral lactams, enzymes called γ-lactamases are used intentionally to hydrolyze one enantiomer, leaving the desired one behind.[9][10] This highlights the susceptibility of the lactam ring to cleavage.
Part 4: Experimental Protocols & Data
Protocol 1: Crude Reaction Mixture Analysis by NMR
This protocol provides a non-destructive method to assess the outcome of your reaction before purification.
-
Sample Preparation: Take a small aliquot (approx. 1-2 mg) of your crude reaction mixture after solvent removal. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a known amount of an internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Integrate the characteristic signals of your product, the internal standard, and any identifiable side products. This allows for a quantitative estimation of the reaction conversion and the relative ratio of products.
-
COSY NMR Acquisition: Acquire a COSY spectrum. This is invaluable for identifying spin systems and confirming the proton-proton connectivities in both your desired product and any major side products present in the crude mixture.
Data Interpretation: Expected Spectroscopic Data
The table below summarizes hypothetical NMR data for the target product and a plausible stereoisomeric side product. The exact chemical shifts will vary, but the patterns are instructive.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Target Product (3-Azatricyclo[...]) | ~6.2-6.5 (m, 2H, -CH=CH-), ~3.5-4.0 (m, bridgehead H), ~1.5-2.5 (m, aliphatic H) | ~175 (C=O), ~135 (-CH=CH-), ~50-60 (bridgehead C), ~30-45 (aliphatic C) |
| Potential Diastereomer | Similar regions but with distinct multiplicities and coupling constants due to different spatial arrangements of protons. Noticeable shifts in bridgehead proton signals. | Minor shifts (< 5 ppm) in most carbon signals compared to the target. |
Visualization of a Potential Side Reaction
The following diagram illustrates the desired intramolecular [2+2] cycloaddition versus a competing pathway that could lead to a constitutional isomer.
Caption: Competing pathways in a photochemical synthesis.
References
-
Wikipedia. Vince lactam. [Link]
- Google Patents.
-
ResearchGate. Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). [Link]
-
PubMed. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]
-
ResearchGate. Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. [Link]
-
ResearchGate. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Vince lactam - Wikipedia [en.wikipedia.org]
- 5. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Guide: Improving Stereoselectivity in the Synthesis of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of complex heterocyclic scaffolds. Here, we address the specific challenges related to controlling stereochemistry in the synthesis of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, a valuable building block in medicinal chemistry due to its conformationally rigid structure.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic pathway to this compound, and what are its inherent stereochemical hurdles?
The most common and efficient route to the this compound core structure is through an intramolecular [2+2] cycloaddition reaction. This typically involves the reaction of a dienophile, such as chlorosulfonyl isocyanate (CSI) or another activated isocyanate, with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene). The reaction proceeds via a concerted [π2s + π2a] cycloaddition mechanism to form the strained four-membered β-lactam ring fused to the norbornene framework.
The primary stereochemical challenges are twofold:
-
Diastereoselectivity: The approach of the isocyanate to the norbornadiene double bond can occur from two different faces, leading to two potential diastereomers: the exo and endo products. The exo isomer is generally the thermodynamically and kinetically favored product due to reduced steric hindrance.
-
Enantioselectivity: Since norbornadiene is achiral and the isocyanate is typically achiral, the reaction produces a racemic mixture of the exo and/or endo products. For pharmaceutical applications, isolating or synthesizing a single enantiomer is critical, which requires a robust asymmetric strategy.
Q2: My synthesis is producing a mixture of exo and endo diastereomers. How can I enhance the selectivity for the desired exo product?
Achieving high exo-selectivity is crucial and is often influenced by kinetic and steric factors. The transition state leading to the exo product is sterically less demanding than the one leading to the endo product, where the isocyanate would be positioned under the "roof" of the bicyclic system.
Key Strategies to Improve Exo-Selectivity:
-
Temperature Control: Lowering the reaction temperature typically enhances kinetic control, which favors the formation of the sterically less hindered exo product. Running the reaction at temperatures from -78 °C to 0 °C is a common starting point.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state geometry. Non-polar solvents like hexane or dichloromethane often provide good selectivity. Ethereal solvents (e.g., diethyl ether, THF) can sometimes coordinate to reactants or intermediates, altering the selectivity profile.
-
Rate of Addition: Slow, dropwise addition of the isocyanate to the solution of norbornadiene can help maintain a low concentration of the reactive species, minimizing side reactions and potentially improving selectivity.
Computational studies on related bridged bicyclic systems have shown that stereoselectivity is often controlled by a combination of torsional effects and steric clashes, with additional reinforcement from subtle interactions like CH/π bonds.[1] The absence of significant steric clashes in the exo transition state makes it the preferred pathway.
Q3: What are the most effective methods for inducing enantioselectivity in this synthesis to obtain a single enantiomer?
Controlling enantioselectivity requires the introduction of chirality into the reaction system. There are two primary and highly effective approaches:
-
Chiral Lewis Acid Catalysis: This is a powerful strategy where a chiral Lewis acid catalyst coordinates to the isocyanate, creating a chiral environment around the reactive center. This chiral complex then reacts with norbornadiene, with one face of the alkene being sterically or electronically favored for attack.
-
Mechanism: The Lewis acid activates the C=O group of the isocyanate, lowering its LUMO energy and accelerating the cycloaddition. The chiral ligands on the metal center block one face of the isocyanate, forcing the norbornadiene to approach from the opposite, less-hindered face.
-
Common Catalysts: Chiral complexes of titanium, copper, or scandium with ligands like BINOL, BOX, or TADDOL derivatives have proven effective in related [2+2] cycloadditions.[2]
-
-
Chiral Auxiliaries: In this method, a chiral auxiliary is covalently attached to the norbornadiene substrate. This auxiliary sterically directs the approach of the isocyanate to one of the two prochiral faces of the double bond. After the cycloaddition, the auxiliary is cleaved to yield the enantiomerically enriched product. While effective, this method requires additional synthetic steps for attachment and removal of the auxiliary.[3]
The choice between these methods often depends on the availability of starting materials, catalyst cost, and the required number of synthetic steps. Catalytic methods are generally preferred for their atom economy and efficiency.
Q4: I'm experiencing low yields and the formation of polymeric byproducts. What could be the underlying issues?
Low yields and polymerization are common pitfalls in this synthesis, often stemming from the high reactivity and sensitivity of the reagents.
-
Reagent Purity: Chlorosulfonyl isocyanate (CSI) is highly reactive and susceptible to hydrolysis. Using freshly distilled or a newly opened bottle of high-purity CSI is critical. Contaminants can initiate polymerization or side reactions.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Management: While low temperatures favor selectivity, excessively low temperatures may slow the reaction to an impractical rate. If the reaction is run at a higher temperature to increase the rate, the risk of polymerization and loss of selectivity increases. Careful optimization is required.
-
Work-up Procedure: The initial cycloadduct with CSI is an N-chlorosulfonyl-β-lactam, which must be reductively quenched (e.g., with an aqueous solution of sodium sulfite) to yield the final product. The work-up must be performed carefully, as the β-lactam ring can be sensitive to harsh pH conditions.
Q5: What are the standard analytical methods for confirming the stereochemical outcome of my reaction?
Accurate determination of both diastereomeric and enantiomeric purity is essential.
-
Diastereomeric Ratio (d.r.): High-field Proton NMR (¹H NMR) is the most direct method. The exo and endo isomers have distinct proton chemical shifts and coupling constants due to their different spatial arrangements. Integration of characteristic, well-resolved peaks for each diastereomer allows for accurate quantification of the d.r.
-
Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the gold standards. A suitable chiral stationary phase is required to resolve the two enantiomers. The e.e. is calculated from the integrated peak areas of the two enantiomers.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor exo:endo Ratio | Reaction temperature is too high, allowing for thermodynamic equilibration or less selective kinetic pathways. | Lower the reaction temperature (e.g., to -78 °C). Ensure slow addition of the isocyanate to maintain kinetic control. |
| Low Enantiomeric Excess (e.e.) | Ineffective chiral catalyst or ligand. Incorrect catalyst loading. Presence of catalyst poisons (e.g., water). | Screen a variety of chiral Lewis acids and ligands. Optimize catalyst loading (typically 1-10 mol%). Ensure all reagents and solvents are scrupulously dry. |
| Reaction Fails or Yields are Very Low | Deactivated or impure isocyanate. Presence of moisture. Incorrect reaction temperature. | Use freshly distilled or a new bottle of chlorosulfonyl isocyanate. Rigorously dry all glassware, solvents, and inert gas lines. Re-verify temperature probes and cooling baths. |
| Product Degradation During Work-up/Purification | The β-lactam ring is sensitive to strong acid, base, or high temperatures. | Use a mild reductive work-up (e.g., Na₂SO₃ solution). Purify via flash chromatography using a buffered silica gel if necessary and avoid prolonged exposure to heat. |
Visualizations & Key Methodologies
Core Reaction and Stereochemical Challenge
The diagram below illustrates the critical [2+2] cycloaddition step. The isocyanate can approach the norbornadiene from the top (exo face) or the bottom (endo face), leading to the formation of two distinct diastereomers.
Caption: Exo vs. Endo approach in the [2+2] cycloaddition.
Mechanism of Chiral Lewis Acid Catalysis
A chiral Lewis acid (LA*) creates a defined chiral environment, forcing the achiral substrate to react in a highly stereoselective manner.
Caption: Workflow for enantioselective Lewis acid catalysis.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of (±)-exo-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
This protocol is a general guideline and should be adapted based on laboratory safety standards and specific experimental goals.
-
Setup: Under an inert atmosphere of dry nitrogen, add freshly distilled bicyclo[2.2.1]hepta-2,5-diene (1.0 eq) to anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of chlorosulfonyl isocyanate (CSI) (1.05 eq) in anhydrous diethyl ether to the dropping funnel. Add the CSI solution dropwise to the stirred norbornadiene solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the resulting mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC (if stable markers can be established).
-
Quenching (Work-up): Prepare a separate flask containing a stirred, biphasic mixture of diethyl ether and a saturated aqueous solution of sodium sulfite (Na₂SO₃). Slowly pour the cold reaction mixture into the quenching solution.
-
Causality: This step reductively cleaves the N-SO₂Cl bond to give the N-H lactam. The biphasic system helps to manage the exotherm and solubility.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the exo-product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the exo:endo ratio from the ¹H NMR spectrum.
Protocol 2: Outline for Enantioselective Synthesis using a Chiral Lewis Acid
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral Lewis acid catalyst in situ. For example, mix Ti(Oi-Pr)₄ with a chiral diol ligand (e.g., a TADDOL derivative) in anhydrous toluene and stir at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried flask, add the prepared chiral catalyst solution (5-10 mol%). Cool the solution to the optimized temperature (e.g., -40 °C).
-
Substrate Addition: Add the isocyanate (e.g., tosyl isocyanate, 1.1 eq) and stir for 15-30 minutes to allow for coordination. Then, add the norbornadiene (1.0 eq).
-
Reaction & Work-up: Stir the reaction for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Proceed with extraction, drying, and purification as described in Protocol 1.
-
Analysis: In addition to standard characterization, analyze the enantiomeric excess (e.e.) of the purified product using chiral HPLC.
References
This list is generated based on foundational principles in stereoselective synthesis and cycloaddition reactions. For specific procedural details, consult the primary literature.
-
Patel, A., West, F. G., & Houk, K. N. (2015). Reactivity and stereoselectivity of 6π and nazarov electrocyclizations of bridged bicyclic trienes and divinyl ketones. Journal of Organic Chemistry, 80(5), 2790-5. [Link]
-
McGrath, N. A., & Brichacek, M. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(25), 6447-6458. [Link]
-
Engle, K. M., & Johnson, J. S. (2010). Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids. Angewandte Chemie International Edition, 49(38), 6768-6771. [Link]
-
Lam, Y. H., & Houk, K. N. (2015). Origins of stereoselectivity in intramolecular aldol reactions catalyzed by cinchona amines. Journal of the American Chemical Society, 137(5), 2116-27. [Link]
-
Twitty, C. (2020). Development of an intermolecular aza Paternò–Büchi reaction. ResearchGate. [Link]
-
Singh, G. S. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Bentham Science Publishers. [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. [Link]
-
Xu, X., Deng, Y., et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Chemical Science, 6, 2395-2399. [Link]
- Bach, T. (2000). Stereoselective Intermolecular [2+2]-Photocycloaddition Reactions and Their Application in Synthesis.Synthesis, 2000(06), 683-703.
-
Singleton, D. A. (2007). Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. Accounts of Chemical Research, 40(12), 1333-1343. [Link]
Sources
- 1. Reactivity and stereoselectivity of 6π and nazarov electrocyclizations of bridged bicyclic trienes and divinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines - PMC [pmc.ncbi.nlm.nih.gov]
degradation of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one during workup
A Guide to Understanding and Preventing Degradation During Experimental Workup
Welcome to the technical support center for 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this tricyclic lactam during experimental workup. By understanding the potential degradation pathways, you can implement strategies to ensure the integrity of your compound.
Troubleshooting Guide: Identifying and Mitigating Degradation
Unexpected results during the workup of a reaction involving this compound can often be attributed to its degradation. This guide provides a systematic approach to troubleshooting these issues.
Initial Observation: Low Yield or Presence of Impurities
If you are experiencing a lower than expected yield of this compound or observing unexpected spots on your TLC plate, degradation during workup is a likely culprit. The primary mechanism of degradation for lactams is hydrolysis of the amide bond, which can be catalyzed by both acid and base.
Troubleshooting Workflow
Caption: Troubleshooting workflow for degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during workup?
The most common degradation pathway is the hydrolysis of the four-membered lactam ring. This is a strained ring system, making it susceptible to nucleophilic attack. Both acidic and basic conditions can catalyze this ring-opening reaction, leading to the formation of a carboxylic acid and an amine.
Q2: How can I tell if my compound has degraded?
Degradation can be monitored by thin-layer chromatography (TLC), where you might observe new, more polar spots corresponding to the ring-opened product. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the parent compound and any degradation products. Proton NMR (¹H NMR) of the crude product can also reveal the disappearance of characteristic peaks of the starting material and the appearance of new signals.
Q3: What pH range should I aim for during aqueous workup?
For optimal stability, it is recommended to perform aqueous workups under neutral to mildly acidic or basic conditions (pH 6-8). If your reaction conditions are strongly acidic or basic, it is crucial to neutralize the reaction mixture carefully before extraction.
| Workup Condition | Risk of Degradation | Recommended Reagents |
| Strongly Acidic (pH < 4) | High | Neutralize with sat. NaHCO₃ or K₂CO₃ solution. |
| Mildly Acidic (pH 4-6) | Moderate | Use sat. NH₄Cl solution. |
| Neutral (pH 6-8) | Low | Use brine (sat. NaCl solution). |
| Mildly Basic (pH 8-10) | Moderate | Use sat. NaHCO₃ solution. |
| Strongly Basic (pH > 10) | High | Neutralize with dilute HCl or sat. NH₄Cl solution. |
Q4: Does temperature play a role in the degradation?
Yes, higher temperatures will accelerate the rate of hydrolysis. It is always advisable to perform workups, extractions, and solvent removal at low temperatures (e.g., using an ice bath for washes and a rotary evaporator at reduced temperature).
Q5: Are there any solvents I should avoid?
Protic solvents, especially in the presence of acid or base, can participate in the hydrolysis. While water is often necessary for the workup, prolonged exposure should be minimized. For extractions, aprotic organic solvents like dichloromethane, ethyl acetate, or diethyl ether are generally suitable.
Experimental Protocols: Best Practices for Workup
To minimize the degradation of this compound, follow these recommended workup procedures.
Protocol 1: Workup of a Reaction Run Under Neutral or Mildly Acidic Conditions
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: If necessary, quench the reaction with a minimal amount of cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer promptly with a cold, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction 2-3 times to ensure complete recovery.
-
Washing: Combine the organic layers and wash with cold brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<30 °C).
Workflow for Optimal Workup
Caption: Step-by-step workflow for a workup designed to minimize degradation.
Protocol 2: Workup of a Reaction Run Under Basic Conditions
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Neutralization: Carefully neutralize the reaction mixture by the slow, dropwise addition of a cold, dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride until the pH is approximately 7. Monitor the pH closely using pH paper or a calibrated pH meter.
-
Extraction: Proceed with the extraction as described in Protocol 1, steps 3-6.
Scientific Rationale for Recommendations
The structural integrity of this compound is paramount for its intended use. The recommendations provided in this guide are based on the fundamental principles of lactam chemistry. The four-membered β-lactam ring within the tricyclic system possesses significant ring strain, which lowers the activation energy for nucleophilic attack at the carbonyl carbon.
Under basic conditions , the hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to the ring-opened carboxylate and amine.
Under acidic conditions , the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.
By controlling the pH and temperature, and by minimizing the time the compound spends in an aqueous environment, the rates of these degradative hydrolytic reactions can be significantly reduced.
References
- Comprehensive Organic Chemistry (1979). Pergamon Press. ISBN: 978-0-08-021319-5. (General principles of lactam chemistry).
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition (2013). Wiley. ISBN: 978-0-470-46259-1.
Technical Support Center: 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one Synthesis
Welcome to the technical support center for the synthesis of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its synthesis. This constrained bicyclic β-lactam, a key intermediate in medicinal chemistry, presents unique synthetic challenges. This document offers practical, field-proven insights into its preparation via various synthetic routes.
I. The Primary Route: [2+2] Cycloaddition of Chlorosulfonyl Isocyanate (CSI) with Norbornadiene
The most established and widely employed method for the synthesis of this compound involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene), followed by a reductive workup.[1]
Caption: [2+2] Cycloaddition of CSI with Norbornadiene.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for the cycloaddition of CSI to norbornadiene?
A1: The reaction is typically performed in an inert, anhydrous aprotic solvent such as diethyl ether or dichloromethane.[2] Temperature control is crucial; the reaction is often initiated at a low temperature, around 0°C, and then allowed to warm to room temperature.[3] The reaction is exothermic, and maintaining a low temperature during the addition of CSI helps to control the reaction rate and minimize side reactions.[4]
Q2: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Moisture Contamination: CSI reacts violently with water, leading to its decomposition.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be rigorously dried before use.
-
Suboptimal Temperature: As the reaction is an equilibrium process, higher temperatures can disfavor the formation of the adduct.[1] Conversely, if the temperature is too low, the reaction rate may be impractically slow. Careful optimization of the temperature profile is key.
-
Incomplete Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or proton NMR to ensure it has gone to completion before proceeding with the workup.
-
Side Reactions: The formation of a 2:1 adduct (a chlorosulfonyl uracil derivative) can occur, although this is less common with less electron-rich alkenes like norbornadiene.[1] Running the reaction at a lower temperature can help minimize this.
Q3: What are the common challenges during the reductive workup, and how can they be addressed?
A3: The reductive cleavage of the N-sulfonyl group is a critical step. Common issues include:
-
Incomplete Reduction: This results in the isolation of the N-chlorosulfonyl-β-lactam intermediate. Ensure a sufficient excess of the reducing agent, such as aqueous sodium sulfite, is used.[1] Vigorous stirring is necessary to ensure good mixing between the organic and aqueous phases.
-
Hydrolysis of the β-Lactam Ring: The β-lactam ring is susceptible to hydrolysis, especially under basic conditions. The workup is typically performed under neutral or slightly acidic conditions to minimize this.
-
Product Isolation: The product, this compound, is a solid with a reported melting point of 89-91°C.[5] After extraction into an organic solvent, careful removal of the solvent and purification by recrystallization (e.g., from isopropyl ether) or column chromatography on silica gel can yield the pure product.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| Reaction fails to initiate. | Inactive CSI due to hydrolysis. | Use freshly opened or distilled CSI. Ensure all reagents and solvents are anhydrous. | [4] |
| Formation of a white precipitate during reaction. | Polymerization of norbornadiene or side reactions of CSI. | Maintain a low reaction temperature during CSI addition. Ensure slow, dropwise addition of CSI. | |
| Low yield after workup. | Incomplete reduction of the N-sulfonyl group. | Use a larger excess of the reducing agent (e.g., sodium sulfite). Increase stirring time and ensure efficient mixing of the biphasic system. | [1] |
| Decomposition of the product during purification. | Use a minimally acidic or neutral silica gel for chromatography. Consider recrystallization as an alternative to chromatography. | ||
| Product is an oil instead of a solid. | Presence of impurities or solvent residue. | Ensure complete removal of solvent under reduced pressure. Purify by column chromatography or recrystallization. | [7] |
II. Alternative Synthetic Route 1: Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions offer an alternative, often milder, approach to the formation of four-membered rings. While less documented for this specific target, the general principles can be applied. This could involve the photo-induced reaction of an appropriate isocyanate with norbornadiene.[8]
Caption: General scheme for a photochemical [2+2] cycloaddition.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of a photochemical approach?
A1: Photochemical reactions can often be performed at lower temperatures, which can improve the stability of thermally sensitive products.[9] They can also offer different selectivity compared to thermal reactions.
Q2: What are the key experimental parameters to consider in a photochemical cycloaddition?
A2: Important parameters include the choice of wavelength of light, the solvent (which can influence the excited state of the reactants), the presence of photosensitizers, and the reaction time. The specific isocyanate used would also be a critical factor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| No reaction observed. | Incorrect wavelength of light. | Screen different light sources (e.g., mercury lamp with filters, LEDs). | [9] |
| Inefficient energy transfer. | Consider the use of a triplet sensitizer if the reaction proceeds through a triplet excited state. | ||
| Low product yield. | Photodegradation of the product. | Monitor the reaction progress and stop it once the maximum yield is reached. Use a filter to block high-energy UV light if necessary. | |
| Formation of side products (e.g., dimers of norbornadiene). | Optimize the concentration of the reactants. |
III. Alternative Synthetic Route 2: Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic structures, including lactams.[10] A potential retrosynthetic approach would involve the RCM of a suitably functionalized norbornene derivative.
Caption: Retrosynthetic analysis for an RCM approach.
Frequently Asked Questions (FAQs)
Q1: What type of precursor would be required for an RCM approach?
A1: A diene precursor derived from a norbornene scaffold would be necessary. For example, a norbornene derivative functionalized with two alkenyl chains, one of which is attached to a nitrogen atom that will form the lactam.
Q2: What are the common catalysts used for RCM in the synthesis of nitrogen heterocycles?
A2: Ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, and Hoveyda-Grubbs catalysts are commonly used for RCM to form nitrogen-containing rings.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
| No reaction or low conversion. | Catalyst deactivation. | Ensure the use of high-purity, degassed solvents. Some nitrogen-containing compounds can poison the catalyst; consider using a catalyst more tolerant to functional groups. | [11] |
| Unfavorable ring closure. | The length and flexibility of the tethers connecting the two double bonds are critical. Molecular modeling can help in designing a suitable precursor. | ||
| Formation of oligomers/polymers. | Intermolecular metathesis is competing with the desired intramolecular reaction. | Perform the reaction at high dilution to favor the intramolecular cyclization. | [11] |
IV. Purification and Characterization
Q: What are the recommended methods for purifying this compound?
A: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Isopropyl ether has been reported as a suitable solvent for recrystallization.[5] This method is effective for removing small amounts of impurities if the crude product is relatively clean.
-
Column Chromatography: Silica gel chromatography is a common method for purification.[6] A gradient of ethyl acetate in hexanes is a typical eluent system. Care should be taken as prolonged exposure to silica gel can sometimes lead to decomposition of acid-sensitive compounds.
Q: What are the key spectroscopic features to confirm the structure of the product?
A: The structure of this compound can be confirmed by a combination of spectroscopic techniques:
-
1H NMR: Expect to see characteristic signals for the vinyl protons of the norbornene moiety, as well as signals for the protons on the tricyclic core.
-
13C NMR: The spectrum should show signals for the carbonyl carbon of the lactam, the olefinic carbons, and the aliphatic carbons of the tricyclic system.
-
IR Spectroscopy: A strong absorption band in the region of 1750-1770 cm-1 is characteristic of the carbonyl group in a strained four-membered β-lactam ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C8H9NO, MW: 135.16 g/mol ) should be observed.[12]
V. Safety Considerations
-
Chlorosulfonyl isocyanate (CSI) is a highly reactive, corrosive, and moisture-sensitive reagent. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts violently with water and other protic solvents.[4]
-
Norbornadiene is a flammable liquid.
-
Standard laboratory safety practices should be followed throughout all experimental procedures.
This technical support guide provides a starting point for researchers working on the synthesis of this compound. The information provided is based on established chemical principles and literature precedents. However, it is important to note that all synthetic procedures should be carefully evaluated and optimized for the specific laboratory conditions and scale of the reaction.
References
Sources
- 1. researchtrends.net [researchtrends.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arxada.com [arxada.com]
- 5. This compound, (1R,2R,5S,6S)- | 677757-32-3 [chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. β-Lactam synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Monotelechelic Poly(oxa)norbornenes by Ring-Opening Metathesis Polymerization using Direct End-Capping and Cross Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemscene.com [chemscene.com]
Technical Support Center: Optimizing N-Functionalization of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
Welcome to the technical support center for the N-functionalization of 3-azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique strained tricyclic structure of this lactam presents specific challenges and opportunities in its derivatization, which we will address herein with scientifically grounded explanations and practical solutions.
Introduction to the Chemistry of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, a constrained bicyclic β-lactam, is a valuable building block in medicinal chemistry. Its rigid framework is a desirable feature for the synthesis of structurally complex and biologically active molecules. The nitrogen atom of the β-lactam ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents to modulate the pharmacological properties of the resulting compounds. However, the inherent ring strain and potential for side reactions necessitate careful optimization of reaction conditions.
This guide will focus on two primary N-functionalization reactions: N-alkylation and N-arylation. We will explore common issues encountered during these transformations and provide systematic approaches to overcome them.
Troubleshooting Guide: N-Alkylation
N-alkylation of 3-azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one typically involves the deprotonation of the lactam nitrogen followed by nucleophilic attack on an alkyl halide or a similar electrophile.
Issue 1: Low or No Conversion to the N-Alkylated Product
Possible Causes:
-
Insufficiently Strong Base: The pKa of the N-H bond in a β-lactam is typically in the range of 15-17, requiring a sufficiently strong base for complete deprotonation.
-
Poor Solubility of the Lactam or Base: If either the starting lactam or the base has poor solubility in the chosen solvent, the deprotonation step will be inefficient.
-
Steric Hindrance: A bulky alkylating agent or the inherent steric hindrance of the tricyclic system can slow down the reaction rate.
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.
-
Decomposition of the Alkylating Agent: The alkylating agent may be unstable under the reaction conditions.
Solutions and Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). | Stronger bases ensure complete deprotonation of the lactam nitrogen, generating the necessary nucleophile for the subsequent alkylation. Non-nucleophilic bases prevent competition with the lactam anion for the alkylating agent. |
| Solvent Choice | Employ polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (MeCN). | These solvents effectively dissolve the lactam and the base, facilitating the deprotonation step. They also do not interfere with the nucleophilic substitution reaction. |
| Temperature | Gradually increase the reaction temperature from 0 °C to room temperature, or even gentle heating (40-60 °C) if necessary. Monitor for decomposition. | Increasing the temperature can overcome the activation energy barrier, especially in cases of steric hindrance. However, excessive heat can lead to decomposition of the strained lactam ring. |
| Concentration | Maintain a moderate concentration (0.1-0.5 M) to ensure a sufficient reaction rate without promoting side reactions. | Higher concentrations can favor bimolecular side reactions, while very low concentrations can slow down the desired reaction. |
Experimental Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low conversion in N-alkylation.
Issue 2: Formation of O-Alkylated Byproduct
Possible Cause:
-
Ambident Nucleophilicity: The lactam anion is an ambident nucleophile, with electron density on both the nitrogen and oxygen atoms. While N-alkylation is generally favored, O-alkylation can occur under certain conditions.[1][2]
Solutions and Optimization Strategies:
-
Counter-ion Effect: The choice of counter-ion from the base can influence the N/O selectivity. Lithium ions (from LDA or n-BuLi) tend to chelate with the oxygen atom, potentially favoring N-alkylation. Sodium and potassium ions may allow for more O-alkylation.
-
Solvent Polarity: Less polar solvents like THF or diethyl ether generally favor N-alkylation, while more polar, aprotic solvents like DMF or DMSO can sometimes promote O-alkylation.
-
Hard and Soft Acids and Bases (HSAB) Principle: Alkyl halides are relatively soft electrophiles and will preferentially react with the softer nitrogen atom. The use of harder alkylating agents (e.g., trialkyloxonium salts) could increase the amount of O-alkylation.
Issue 3: Decomposition of the Starting Material or Product
Possible Cause:
-
Ring Strain: The tricyclic system is strained and can be susceptible to ring-opening under harsh basic or acidic conditions. The β-lactam ring itself can undergo hydrolysis if water is present.[3]
Solutions and Optimization Strategies:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use freshly distilled solvents.
-
Controlled Temperature: Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Careful Work-up: Quench the reaction carefully with a mild proton source (e.g., saturated ammonium chloride solution) at low temperature. Avoid strong acids during work-up.
Troubleshooting Guide: N-Arylation
N-arylation of lactams often requires a transition metal catalyst, typically copper or palladium, in a cross-coupling reaction such as the Buchwald-Hartwig or Ullmann condensation.
Issue 1: Low Yield of N-Arylated Product
Possible Causes:
-
Catalyst Inactivity: The chosen catalyst may not be active enough for this specific substrate, or it may have been deactivated by impurities.
-
Inappropriate Ligand: The ligand plays a crucial role in the catalytic cycle, and an unsuitable ligand can lead to low yields.
-
Incorrect Base: The choice of base is critical for both the deprotonation of the lactam and the efficiency of the catalytic cycle.
-
Poor Substrate Reactivity: Electron-deficient aryl halides are generally more reactive than electron-rich ones.
Solutions and Optimization Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst System | For Ullmann-type couplings, CuI is a common choice. For Buchwald-Hartwig reactions, a palladium precatalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos, BINAP) is often effective. | The catalyst system must be able to facilitate both the oxidative addition of the aryl halide and the reductive elimination of the N-arylated product. The choice of metal and ligand is highly substrate-dependent. |
| Ligand Selection | For copper-catalyzed reactions, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be beneficial. For palladium catalysis, bulky, electron-rich phosphine ligands are often required. | Ligands stabilize the metal center, prevent catalyst decomposition, and modulate the reactivity of the catalyst to promote the desired cross-coupling. |
| Base Choice | Moderately strong inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. | The base must be strong enough to deprotonate the lactam but not so strong as to cause decomposition or unwanted side reactions. It also plays a role in the catalytic cycle. |
| Solvent | High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used. | These solvents can dissolve the various components of the reaction and allow for the higher temperatures often required for N-arylation. |
Experimental Workflow for Optimizing N-Arylation:
Caption: Optimization workflow for N-arylation reactions.
Issue 2: Homocoupling of the Aryl Halide
Possible Cause:
-
Side Reaction in the Catalytic Cycle: Under certain conditions, the aryl halide can undergo homocoupling to form a biaryl byproduct, consuming the starting material and reducing the yield of the desired N-arylated product.
Solutions and Optimization Strategies:
-
Adjust Catalyst/Ligand Ratio: The ratio of the metal catalyst to the ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Lower Reaction Temperature: Homocoupling reactions often have a higher activation energy than the desired N-arylation, so lowering the temperature may suppress this side reaction.
-
Use of Additives: In some cases, the addition of a small amount of a reducing agent can help to regenerate the active catalyst and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I purify the N-functionalized product?
A1: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. The polarity of the eluent system will depend on the nature of the substituent introduced. Thin-layer chromatography (TLC) should be used to monitor the separation.
Q2: What are the key spectroscopic signatures to confirm successful N-functionalization?
A2:
-
¹H NMR: The disappearance of the N-H proton signal (which is often broad) is a key indicator. New signals corresponding to the protons of the introduced alkyl or aryl group will appear. There may also be a shift in the signals of the protons on the tricyclic core.
-
¹³C NMR: The appearance of new carbon signals from the N-substituent is expected.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-functionalized product.
-
IR Spectroscopy: The N-H stretching vibration (typically around 3200 cm⁻¹) will be absent in the product spectrum. The characteristic β-lactam carbonyl stretch (around 1750-1770 cm⁻¹) will remain.
Q3: Can I use N-Boc protected 3-azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one for these reactions?
A3: N-Boc protection is generally used to protect the nitrogen of an amine, not a lactam. The N-H of the lactam is not basic enough to be readily protected with a Boc group under standard conditions. The N-functionalization reactions described here directly modify the lactam nitrogen. If you are referring to a different starting material, please provide more details.
Q4: Are there any stereochemical considerations in these reactions?
A4: The stereochemistry of the tricyclic core is typically retained during N-functionalization, as the reaction occurs at the nitrogen atom and does not involve any of the chiral centers of the carbon skeleton.
References
- D'yakonov, V. A., et al. (2018). Russian Chemical Reviews, 87(10), 979–1006.
- Magano, J., & Dunetz, J. R. (2012). Organic Process Research & Development, 16(6), 1156–1184.
- Banfi, L., et al. (2004). European Journal of Organic Chemistry, 2004(13), 2737–2748.
- Ruiz, J., et al. (2007). Current Organic Chemistry, 11(4), 335–347.
- Surrey, A. R. (1949). Journal of the American Chemical Society, 71(10), 3354–3356.
- Hartwig, J. F. (2008). Accounts of Chemical Research, 41(11), 1534–1544.
- Monnier, F., & Taillefer, M. (2009).
- Ley, S. V., & Thomas, A. W. (2003).
- Alcaide, B., & Almendros, P. (2002). Current Organic Chemistry, 6(3), 245–266.
- Singh, G. S. (2003). Current Organic Chemistry, 7(12), 1179–1193.
- Palomo, C., et al. (2004). European Journal of Organic Chemistry, 2004(24), 5031–5046.
- Hegedus, L. S. (1995). Accounts of Chemical Research, 28(7), 299–305.
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Chemical Society Reviews, 36(10), 1597–1607.
- Page, M. I. (1984). Accounts of Chemical Research, 17(4), 144–151.
- Zeni, G., & Larock, R. C. (2006). Chemical Reviews, 106(11), 4644–4680.
- Evano, G., et al. (2008). Chemical Reviews, 108(8), 3054–3131.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). Chemical Reviews, 100(8), 3009–3066.
- Wang, J., et al. (2019). Journal of the American Chemical Society, 141(38), 15067-15073.
- Trost, B. M., & Van Vranken, D. L. (1996). Chemical Reviews, 96(1), 395–422.
- Su, W., et al. (2015). Organic Letters, 17(15), 3762–3765.
Sources
Technical Support Center: 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one Characterization
Welcome to the technical support center for the characterization of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and structurally complex molecule. Here, we address common challenges and provide troubleshooting guides in a question-and-answer format to facilitate your experimental success.
I. Synthesis and Purification
The synthesis of this compound, a strained bicyclic lactam, can present challenges in achieving high purity. Its rigid structure and polarity can lead to difficulties in separating it from starting materials and byproducts.
Frequently Asked Questions (FAQs)
Question 1: What are the common impurities I should expect during the synthesis of this compound?
Answer: Common impurities often include unreacted starting materials such as diexo-norborneneazetidinones, reagents from the synthetic steps, and diastereomeric byproducts. Given its strained nature, you might also encounter rearranged or ring-opened products, particularly if the reaction is performed at elevated temperatures or under harsh acidic or basic conditions.
Question 2: I'm having trouble purifying the final compound. What chromatographic techniques are most effective?
Answer: Due to the polar nature of the lactam and amide functionalities, flash column chromatography on silica gel is a common and effective method. However, challenges such as peak tailing can occur. Here are some troubleshooting tips:
-
Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a more polar solvent like methanol or a tertiary amine (e.g., triethylamine) can help to reduce tailing by competing with the compound for active sites on the silica gel.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a bonded phase silica gel, such as diol or amino-functionalized silica.
-
Recrystallization: If the compound is a solid, recrystallization can be a powerful purification technique. Based on available data, isopropyl ether has been used for this purpose[1]. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
Troubleshooting Guide: Purification
| Problem | Possible Cause | Recommended Solution |
| Co-elution of Impurities | Similar polarity of the product and impurities. | Optimize the solvent gradient in your column chromatography. If this fails, consider a different stationary phase or an alternative purification technique like preparative HPLC. |
| Product Streaking/Tailing on TLC/Column | Strong interaction of the polar lactam with the silica gel. | Add a small percentage (0.1-1%) of a polar modifier like triethylamine or methanol to your eluent to improve peak shape. |
| Low Recovery from Column | Irreversible adsorption of the product onto the stationary phase. | Deactivate the silica gel by pre-treating it with the eluent containing a polar modifier before loading your sample. |
| Difficulty in Removing Solvent | High boiling point of the final eluting solvent. | Use a rotary evaporator with an appropriate temperature and vacuum. For very high boiling point solvents, consider lyophilization if the compound is water-soluble and stable. |
II. NMR Characterization
The rigid, non-planar structure of this compound leads to a complex 1H NMR spectrum with overlapping signals and non-intuitive coupling constants.
Frequently Asked Questions (FAQs)
Question 3: The 1H NMR spectrum of my compound is very complex and difficult to interpret. How can I confidently assign the proton signals?
Answer: Due to the fixed, strained geometry, you will observe significant long-range couplings. A standard 1D 1H NMR is often insufficient for complete assignment. The following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the tricyclic framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is invaluable for confirming stereochemistry.
The structures of N-substituted derivatives of this class of compounds have been successfully elucidated using a combination of these NMR techniques[2].
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the sample is free of particulate matter.
-
Acquisition of 1D Spectra: Acquire high-resolution 1D 1H and 13C{1H} spectra to determine the chemical shift ranges and to optimize acquisition parameters for the 2D experiments.
-
COSY Acquisition: Run a standard gradient-enhanced COSY experiment.
-
HSQC Acquisition: Acquire a gradient-enhanced HSQC experiment. Optimize the 1JCH coupling constant (typically around 145 Hz).
-
HMBC Acquisition: Acquire a gradient-enhanced HMBC experiment. Optimize the long-range coupling constant (typically 4-8 Hz) to observe 2JCH and 3JCH correlations.
-
NOESY Acquisition: Acquire a NOESY experiment with a mixing time appropriate for a molecule of this size (typically 300-800 ms).
-
Data Processing and Analysis: Process the 2D spectra using appropriate software. Use the correlations from each experiment to systematically build the structure and assign all proton and carbon signals.
III. Mass Spectrometry Analysis
The mass spectrometric behavior of this compound can be influenced by its strained ring system.
Frequently Asked Questions (FAQs)
Question 4: What are the expected fragmentation patterns for this molecule in mass spectrometry?
-
Retro-Diels-Alder Reaction: The norbornene moiety can undergo a retro-Diels-Alder reaction, leading to the loss of cyclopentadiene (66 Da).
-
Loss of CO: The lactam can lose carbon monoxide (28 Da).
-
Ring Opening of the Azetidinone: Cleavage of the four-membered ring can occur.
-
Molecular Ion: A prominent molecular ion peak (m/z 135.16) should be observable, especially with soft ionization techniques like ESI or CI[3][4][5].
Troubleshooting Guide: Mass Spectrometry
| Problem | Possible Cause | Recommended Solution |
| No Molecular Ion Peak Observed | Fragmentation is too extensive with the chosen ionization method. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). |
| Complex/Uninterpretable Spectrum | In-source fragmentation or presence of impurities. | Ensure the sample is of high purity. Optimize the source conditions (e.g., cone voltage in ESI) to minimize in-source fragmentation. |
| Adduct Formation | Presence of salts (e.g., Na+, K+) in the sample or solvent. | This is common in ESI-MS. These adducts can aid in confirming the molecular weight. If they complicate the spectrum, use high-purity solvents and consider desalting the sample. |
IV. X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and stereochemistry of this compound.
Frequently Asked Questions (FAQs)
Question 5: I am struggling to obtain single crystals suitable for X-ray diffraction. What are some strategies I can try?
Answer: Growing high-quality single crystals can be challenging. The success of crystallization depends on factors like purity, solvent, temperature, and the rate of crystal growth.
-
Purity is Paramount: Ensure your sample is of the highest possible purity (>98%). Even small amounts of impurities can inhibit crystal growth.
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. A good starting point is to find a solvent in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of your compound can induce crystallization.
-
Temperature Gradient: Create a temperature gradient across the crystallization vessel. The compound may be more soluble at a higher temperature and crystallize out at a lower temperature.
-
The structure of a related N-substituted derivative has been determined by X-ray analysis, indicating that crystallization is achievable for this class of compounds[2].
Workflow for Single Crystal Growth
Caption: Workflow for obtaining single crystals for X-ray diffraction.
V. Stability and Handling
Question 6: Are there any specific stability or handling concerns for this compound?
Answer: While specific stability data is limited, compounds with strained ring systems can be susceptible to degradation under certain conditions. It is advisable to store the compound at low temperatures (e.g., 2-8°C) and protected from light and moisture[6]. Avoid strong acidic or basic conditions, which could promote hydrolysis of the lactam or rearrangement of the strained tricyclic system.
References
-
Pharmaffiliates. CAS No : 14735-70-7 | Product Name : this compound. [Link]
-
Maina, J. M., et al. (2021). Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. Chemistry–A European Journal, 27(30), 7964-7970. [Link]
-
Forró, E., & Fülöp, F. (2007). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Tetrahedron: Asymmetry, 18(16), 1945-1951. [Link]
-
Stajer, G., et al. (1999). Structures of isobenzofuranone-substituted diexo-norbornane/ene-azetidinones. Journal of Molecular Structure, 510(1-3), 225-233. [Link]
-
ResearchGate. Geza STAJER - Institute of Pharmaceutical Chemistry. [Link]
-
Lowe, R. A. (2015). Realising Lead-Oriented Synthesis- A 'Top-Down' Approach to Synthesising Lead-Like Scaffolds. White Rose eTheses Online. [Link]
-
Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
-
The Journal of Organic Chemistry 1973 Volume.38 No.4. [Link]
-
Reiss, M. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]
Sources
Technical Support Center: Effective Catalyst and Reagent Removal in the Synthesis and Resolution of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one (Vince Lactam)
Welcome to the technical support center for the synthesis and purification of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, a critical intermediate known as Vince lactam. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing catalysts and reagents during its preparation. The unique polarity and chemical nature of Vince lactam can present specific purification hurdles. This resource provides in-depth, field-proven insights in a question-and-answer format to ensure you achieve the highest purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of Vince lactam at different stages of its synthesis.
Q1: What are the primary "catalysts" or reagents of concern in the synthesis of racemic Vince lactam?
A1: The term "catalyst" in the context of racemic Vince lactam synthesis can be broader than traditional metal catalysts. The most common synthesis is a [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene and a dienophile, often chlorosulfonyl isocyanate (CSI).[1] Therefore, the primary substances to be removed are not metallic catalysts but rather the byproducts from the hydrolysis of the CSI adduct and any unreacted starting materials. The key is to effectively remove sulfur-containing byproducts and any acids or bases used during the workup.
Q2: I've performed the enzymatic resolution of racemic Vince lactam. What is the most straightforward way to remove the enzyme (γ-lactamase or lipase)?
A2: For enzymatic resolutions, especially at a preparative scale, using an immobilized enzyme is highly recommended. This dramatically simplifies the removal process. A common industrial practice involves using a lipase immobilized on a solid support. After the reaction, the enzyme can be simply filtered off. The unreacted lactam and the hydrolyzed product can then be separated based on their differential solubility. For example, the unreacted lactam is typically soluble in ethyl acetate, while the resulting amino acid is soluble in water. This allows for a simple liquid-liquid extraction to separate the two.
Q3: My purified Vince lactam shows residual acidity. What is the likely cause and how can I remedy this?
A3: Residual acidity often stems from incomplete removal of acidic byproducts from the initial synthesis of the racemic lactam, particularly if chlorosulfonyl isocyanate was used. Even after aqueous workup, trace amounts of sulfonic acid derivatives can persist. A dilute aqueous bicarbonate wash during the extraction process is typically effective in neutralizing and removing these acidic impurities. Care must be taken to ensure the pH does not become too basic, which could potentially lead to hydrolysis of the lactam ring.
Q4: I'm observing poor separation during the aqueous extraction of my racemic Vince lactam. What could be the issue?
A4: Poor separation, including emulsion formation, can be a challenge due to the polar nature of Vince lactam. This can be exacerbated by the presence of surfactants or other impurities. To mitigate this, consider using a brine wash (saturated aqueous NaCl solution) after the initial aqueous extractions. The increased ionic strength of the aqueous phase can help to break emulsions and improve the phase separation. Additionally, ensuring a significant volume difference between the organic and aqueous phases can be beneficial.
Part 2: Troubleshooting Guides
This section provides more detailed troubleshooting for specific issues encountered during the purification of Vince lactam.
Troubleshooting Catalyst and Reagent Removal from Racemic Vince Lactam Synthesis
The synthesis of racemic Vince lactam via the Diels-Alder reaction of cyclopentadiene and chlorosulfonyl isocyanate (CSI) followed by hydrolysis is a common route. The primary challenge is the effective removal of sulfur-containing byproducts and unreacted reagents.
Problem 1: Persistent Sulfur-Containing Impurities in the Final Product
-
Causality: Chlorosulfonyl isocyanate reacts with water to form sulfuric acid and other sulfonated byproducts. If the hydrolysis and subsequent aqueous workup are incomplete, these highly polar impurities can be carried through into the final product.
-
Solution Workflow:
-
Controlled Hydrolysis: Ensure the hydrolysis of the Diels-Alder adduct is complete. This is typically achieved by treating the reaction mixture with water or an aqueous solution.
-
Thorough Aqueous Extraction: After hydrolysis, perform multiple extractions with deionized water to remove the bulk of the water-soluble byproducts.
-
Bicarbonate Wash: A wash with a dilute solution of sodium bicarbonate will neutralize and help extract any remaining acidic sulfur-containing species.
-
Brine Wash: A final wash with brine will aid in phase separation and remove excess water from the organic layer.
-
Drying and Solvent Removal: Thoroughly dry the organic phase (e.g., with anhydrous sodium sulfate or magnesium sulfate) before concentrating under reduced pressure.
-
-
Diagram of the Purification Workflow:
Caption: Workflow for removing byproducts from racemic Vince lactam synthesis.
Problem 2: Product Loss During Aqueous Extraction
-
Causality: Vince lactam has a degree of water solubility due to its polar lactam functional group. Aggressive or numerous aqueous extractions can lead to significant product loss into the aqueous phase.
-
Solution Strategies:
-
Back-Extraction: After the initial extractions, the combined aqueous layers can be back-extracted with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover some of the dissolved product.
-
Solvent Choice: The choice of organic solvent for extraction is critical. A solvent in which Vince lactam is highly soluble and which has low miscibility with water is ideal. Dichloromethane is often a good choice.
-
Minimize Extraction Volume: Use the minimum volume of aqueous solution necessary for effective washing to reduce the amount of dissolved product.
-
Troubleshooting Enzyme Removal After Kinetic Resolution
The enzymatic kinetic resolution of racemic Vince lactam is a highly efficient method for obtaining enantiopure material. The primary challenge here is the complete removal of the enzyme to prevent contamination of the final product.
Problem 3: Incomplete Removal of Immobilized Enzyme
-
Causality: While filtration is generally effective for removing immobilized enzymes, fine particles of the support material can sometimes pass through the filter medium, leading to contamination.
-
Solution Workflow:
-
Choice of Filter Medium: Use a filter medium with a pore size that is significantly smaller than the particle size of the immobilized enzyme support. A sintered glass funnel or a filter paper with an appropriate rating should be used.
-
Celite Filtration: For very fine particles, a pad of Celite (diatomaceous earth) can be used as a filter aid. This creates a fine filtration bed that can trap even small particles.
-
Post-Filtration Wash: After the initial filtration, wash the filter cake with a fresh portion of the solvent used for the reaction to ensure complete recovery of the product.
-
Problem 4: Difficulty in Separating Unreacted Lactam and Hydrolyzed Product
-
Causality: Incomplete separation of the unreacted (+)-Vince lactam and the hydrolyzed (-)-amino acid can occur if the pH of the aqueous phase is not optimal during extraction.
-
Solution Protocol:
-
Initial Separation: After removing the enzyme, the reaction mixture is typically dissolved in a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Extraction: The organic solution is then extracted with water. The hydrolyzed amino acid will preferentially partition into the aqueous phase, while the unreacted lactam remains in the organic phase.
-
pH Adjustment: The efficiency of this separation is pH-dependent. The amino acid is most soluble in water at a neutral or slightly acidic pH. Adjusting the pH of the aqueous phase may be necessary to optimize the separation.
-
Multiple Extractions: Perform multiple extractions with water to ensure complete removal of the amino acid from the organic layer.
-
Product Isolation: The organic layer containing the unreacted lactam can then be dried and concentrated. The aqueous layer containing the amino acid can be further processed as needed.
-
-
Diagram of the Separation Process:
Caption: Separation of unreacted lactam and hydrolyzed product.
Part 3: Data Summary and Reference Protocols
Table 1: Comparison of Purification Techniques for Vince Lactam
| Stage | Challenge | Recommended Technique | Key Parameters | Expected Outcome |
| Racemic Synthesis | Removal of sulfur-containing byproducts | Aqueous Extraction | Multiple washes with water, followed by a dilute bicarbonate wash. | Removal of acidic impurities to >99% purity. |
| Racemic Synthesis | Product loss during extraction | Back-extraction of aqueous layers | Use of a suitable organic solvent like dichloromethane. | Increased overall yield. |
| Enzymatic Resolution | Removal of immobilized enzyme | Filtration | Use of a fine-pored filter or a Celite pad. | Complete removal of the enzyme support. |
| Enzymatic Resolution | Separation of lactam and amino acid | pH-controlled Liquid-Liquid Extraction | Extraction with water at a neutral to slightly acidic pH. | Efficient separation of the two components. |
Experimental Protocol: Removal of Immobilized Lipase after Kinetic Resolution
This protocol is adapted from a preparative-scale resolution procedure.
-
Reaction Completion: Once the enzymatic resolution has reached the desired conversion, prepare for enzyme removal.
-
Filtration Setup: Assemble a filtration apparatus using a Buchner funnel and a filter paper of appropriate porosity. For fine particles, a thin pad of Celite can be prepared on the filter paper.
-
Enzyme Filtration: Pass the entire reaction mixture through the prepared filter. The immobilized enzyme will be retained on the filter paper.
-
Filter Cake Wash: Wash the filter cake with several portions of ethyl acetate to recover any adsorbed product.
-
Product Separation: Combine the filtrate and the washes. This solution contains the unreacted (+)-Vince lactam and the hydrolyzed (-)-amino acid. Proceed with the liquid-liquid extraction as described in the troubleshooting section.
References
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development.
-
Wikipedia contributors. (2023). Chlorosulfonyl isocyanate. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Chlorosulfonyl isocyanate. [Link]
- Kotha, S., & Khedkar, P. (2005). Vince lactam: a versatile building block in organic synthesis. Synthesis, 2005(12), 1933-1946.
-
Gao, S., Zheng, G., & Xu, J. (2020). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 86(14), e00735-20. [Link]
-
Williams, R. M., Sanz-Cervera, J. F., Sancenón, F., Marco, J. A., & Halligan, K. M. (1998). Biomimetic Diels-Alder cyclizations for the construction of the brevianamide, paraherquamide, sclerotamide, asperparaline and VM55599 ring systems. Bioorganic & Medicinal Chemistry, 6(8), 1233-1241. [Link]
- Helm, R., et al. (1974). Process for the purification of lactams. U.S.
Sources
stability and storage conditions for 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information on the stability and storage of 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one. This document offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
I. Understanding the Compound's Inherent Instability
3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one is a structurally unique molecule containing a β-lactam ring fused into a tricyclic system. The inherent ring strain of the four-membered β-lactam makes it susceptible to nucleophilic attack, particularly hydrolysis[1]. This reactivity is a double-edged sword: it is key to the biological activity of many β-lactam antibiotics but also presents challenges for storage and handling. The fusion to a bicyclic system further increases this ring strain, making the compound more reactive than monocyclic β-lactams[1].
II. Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions. For long-term storage, refrigeration (0-8°C) in a tightly sealed container under an inert atmosphere is advisable to minimize hydrolysis and thermal degradation[2][3][4][5].
-
Assess Purity: If possible, re-analyze the purity of your sample using a suitable analytical method like HPLC or NMR to check for the presence of degradation products.
-
Review Handling Procedures: Ensure that the compound is handled quickly when removed from storage, minimizing its exposure to atmospheric moisture and elevated temperatures.
-
Issue 2: Physical Appearance Changes in the Solid Compound.
-
Potential Cause: Degradation of the compound. The appearance of a "slightly beige" crystalline powder is noted by some suppliers[3][4][6]. Any significant color change, clumping, or melting below the expected range could indicate degradation.
-
Troubleshooting Steps:
-
Visual Inspection: Compare the appearance of your sample to the supplier's description.
-
Melting Point Analysis: Determine the melting point of a small sample. A broad melting range or a melting point significantly lower than the supplier's specification can indicate the presence of impurities from degradation. Note that different stereoisomers may have different melting points[4][6][7].
-
Consider Disposal: If significant degradation is suspected, it is best to use a fresh, unopened sample to ensure the reliability of your experimental results.
-
Issue 3: Variability in Supplier-Recommended Storage Conditions.
-
Potential Cause: Different suppliers may provide varying storage recommendations, from room temperature to refrigerated conditions[2][3][4][8]. This can be due to differences in the specific stereoisomer, purity level, or formulation of the product they are providing.
-
Troubleshooting Steps:
-
Adhere to Supplier's Advice: Always prioritize the storage conditions recommended by the supplier of your specific lot.
-
Adopt a Cautious Approach: When in doubt, or for long-term storage, the more stringent conditions (refrigerated, dry, inert atmosphere) are generally safer for maintaining the compound's integrity due to the inherent reactivity of the β-lactam ring[1][5].
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one?
For long-term stability, it is recommended to store the compound at refrigerated temperatures, between 0°C and 8°C[2][3][4][5]. To prevent hydrolysis, it should be kept in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.
Q2: Can I store this compound at room temperature?
Some suppliers suggest that the compound can be stored at room temperature[8]. This may be acceptable for short periods. However, due to the strained β-lactam ring, thermal degradation is a risk, and for long-term storage, refrigeration is the more prudent choice to ensure maximum stability[8][9].
Q3: Is 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one sensitive to light?
Q4: What are the primary degradation pathways for this compound?
The most likely degradation pathway is the hydrolysis of the β-lactam ring, which is susceptible to attack by water. Thermal decomposition is also a concern and can lead to the release of irritating gases such as carbon monoxide and nitrogen oxides[5]. The diagram below illustrates a generalized hydrolytic degradation pathway for a bicyclic β-lactam.
Caption: Generalized hydrolytic degradation of the β-lactam ring.
Q5: What solvents are compatible with this compound?
The compound is reported to be soluble in benzene and ethanol[6]. When preparing solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis. Solutions should be prepared fresh for each experiment if possible. For storage of solutions, some β-lactam antibiotics have shown stability for short periods when frozen, though this should be evaluated on a case-by-case basis[11].
Q6: Are there any specific handling precautions I should take?
Yes, you should handle this compound in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water[5].
IV. Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, verify the supplier's recommended storage conditions.
-
For long-term storage, place the manufacturer's container inside a secondary container with a desiccant.
-
If the original container is not sealed under an inert atmosphere, consider transferring the compound to a suitable vial, flushing with argon or nitrogen, and sealing tightly.
-
Store the container in a refrigerator at 0-8°C, protected from light.
Protocol 2: Preparing a Solution
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
In a fume hood, weigh the desired amount of the compound.
-
Use an anhydrous solvent for dissolution.
-
Prepare the solution fresh before use. If short-term storage of the solution is necessary, store in a tightly sealed container at low temperature and protected from light. The stability of the compound in your specific solvent should be validated.
V. Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₉NO | [2][12] |
| Molecular Weight | ~135.17 g/mol | [2][12] |
| Appearance | Slightly beige needle-like crystalline powder | [3][4][6] |
| Melting Point | 89-91°C or 117-122°C (varies by supplier/isomer) | [4][6][7] |
| Recommended Storage | 0-8°C, dry, inert atmosphere, protected from light | [2][3][4][5] |
| Shipping Conditions | Ambient temperature | [2][8] |
VI. Logical Workflow for Stability Troubleshooting
Caption: Troubleshooting workflow for inconsistent results.
VII. References
-
Pharmaffiliates. (n.d.). 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. Retrieved from [Link]
-
Wikipedia. (2023). β-Lactam. Retrieved from [Link]
-
GSRS. (n.d.). This compound, (1S,2S,5R,6R)-. Retrieved from [Link]
-
LookChem. (n.d.). 3-AZA-TRICYCLO[4.2.1.0(2,5)]NON-7-EN-4-ONE. Retrieved from [Link]
-
Croubels, S., De Baere, S., & De Backer, P. (2000). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Analytica Chimica Acta, 429(1), 143-149.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pikal, M. J., Lukes, A. L., Lang, J. E., & Gaines, K. (1978). Thermal decomposition of amorphous beta-lactam antibacterials. Journal of Pharmaceutical Sciences, 67(6), 767-773.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effect of heat treatments on stability of β-lactams in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal decomposition of amorphous beta-lactam antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the Synthetic Strategies for 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
The rigid, strained architecture of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one has cemented its role as a valuable building block in medicinal chemistry and materials science. Its unique conformational constraints make it an attractive scaffold for the design of novel therapeutics and functional polymers. This guide provides a comparative analysis of the prevalent synthetic methodologies for this tricyclic β-lactam, offering field-proven insights into the strategic advantages and practical considerations of each approach. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.
Introduction to a Versatile Scaffold
The 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one core, with its embedded β-lactam ring fused to a norbornene framework, presents a fascinating synthetic challenge. The inherent ring strain and multiple stereocenters demand careful consideration of reaction pathways and conditions. This guide will focus on two primary and divergent strategies for its synthesis: a chemoenzymatic approach leveraging lipase-catalyzed kinetic resolution for enantiopure products, and a classic cycloaddition route involving the reaction of norbornene with dichloroketene.
Method 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This elegant approach capitalizes on the stereoselectivity of enzymes to resolve a racemic mixture of the target molecule, providing access to enantiomerically pure forms, which are often crucial for pharmacological applications. The strategy begins with the synthesis of the racemic exo-3-azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, followed by enzymatic resolution.
Mechanistic Rationale
The core of this method lies in the enantioselective hydrolysis of the β-lactam ring by a lipase. The enzyme preferentially catalyzes the hydrolysis of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. The choice of lipase and reaction conditions are critical to achieving high enantioselectivity.
Figure 1. Workflow of the lipase-catalyzed kinetic resolution of racemic 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one.
Experimental Protocol: Preparative-Scale Resolution[1]
-
Reaction Setup: In a suitable vessel, combine crystalline racemic exo-3-azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one (2.0 g, 14.8 mmol) with Lipolase® (6 g, lipase B from Candida antarctica, immobilized).
-
Addition of Nucleophile: Add water (136 µL, 7.52 mmol) to the mixture.
-
Incubation: Shake the mixture in an incubator shaker at 70°C for 7 days.
-
Product Separation:
-
Wash the unreacted (+)-β-lactam from the enzyme with ethyl acetate (4 x 25 mL).
-
Subsequently, wash the resulting (-)-β-amino acid from the enzyme with distilled water (4 x 25 mL).
-
-
Isolation: The separation is facilitated by the differential solubility of the β-lactam in ethyl acetate and the β-amino acid in water, while the immobilized enzyme is insoluble in both. The respective solvents can be removed under reduced pressure to yield the isolated products.
Performance Data
| Parameter | Value | Reference |
| Substrate | Racemic exo-3-azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one | [1] |
| Enzyme | Lipolase® (Candida antarctica lipase B) | [1] |
| Nucleophile | Water | [1] |
| Temperature | 70°C | [1] |
| Reaction Time | 7 days | [1] |
| Enantioselectivity (E) | >200 | [2] |
| Yield of (+)-β-lactam | ≥40% | [2] |
| Yield of (-)-β-amino acid | 46% | [2] |
Method 2: Synthesis via [2+2] Cycloaddition of Dichloroketene with Norbornene
This classical approach builds the tricyclic core through a two-step sequence starting from the readily available bicyclic alkene, norbornene. The key steps are a [2+2] cycloaddition of in situ generated dichloroketene with norbornene, followed by a reductive dechlorination.
Mechanistic Rationale
The first step involves the in situ generation of dichloroketene from trichloroacetyl chloride and activated zinc. Dichloroketene then undergoes a concerted [2+2] cycloaddition with the double bond of norbornene to form a dichlorinated cyclobutanone intermediate. The subsequent step is the reductive removal of the chlorine atoms, typically with zinc dust, to yield the final tricyclic ketone. This is then followed by the introduction of the nitrogen atom to form the lactam. A plausible route involves the conversion to an oxime followed by a Beckmann rearrangement.
Figure 2. Synthetic pathway from norbornene to 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one via dichloroketene cycloaddition.
Experimental Protocol: Synthesis from Norbornene
Step 1: Dichloroketene addition to Norbornene
-
To a solution of norbornene (1 equivalent) in anhydrous diethyl ether, add activated zinc (2.5 equivalents).
-
Add a solution of trichloroacetyl chloride (1.5 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove excess zinc and wash the solid residue with diethyl ether.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude dichlorinated cycloadduct.
Step 2: Reductive Dechlorination
-
Dissolve the crude dichlorinated adduct in a mixture of acetic acid and water.
-
Add activated zinc dust (5 equivalents) portion-wise to the stirred solution.
Note: The subsequent conversion of the resulting tricyclic ketone to the final β-lactam product would typically involve oximation followed by a Beckmann rearrangement, though a detailed, unified protocol for this specific target was not found in the immediate literature.
Performance Data
While a complete set of performance data for the entire sequence to the final product is not available in a single source, the initial cycloaddition and dechlorination steps are generally high-yielding.
| Parameter | Value | Reference |
| Starting Material | Norbornene | |
| Key Reagents | Trichloroacetyl chloride, Activated Zinc | |
| Solvent | Anhydrous diethyl ether, Acetic acid/water | |
| Key Intermediates | Dichlorinated cycloadduct, Tricyclo[4.2.1.0²,⁵]non-7-en-3-one |
Comparative Analysis
| Feature | Method 1: Lipase-Catalyzed Resolution | Method 2: Dichloroketene Cycloaddition |
| Stereocontrol | Excellent, provides access to enantiopure compounds. | Produces a racemic mixture. |
| Reagents | Utilizes a commercially available enzyme. | Involves the in situ generation of a reactive ketene. |
| Conditions | Mild enzymatic conditions (70°C). | Requires anhydrous conditions and handling of reactive intermediates. |
| Scalability | Can be scaled, with the cost of the enzyme being a factor. | Readily scalable with standard laboratory equipment. |
| Product | Yields both an enantiopure β-lactam and a β-amino acid. | Yields the racemic β-lactam after a multi-step sequence. |
| Atom Economy | Lower, as it starts with the racemic product and separates enantiomers. | Potentially higher, as it builds the molecule from simpler precursors. |
Conclusion for the Practicing Scientist
The choice between these synthetic methodologies is dictated by the ultimate application of the 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one. For applications in drug discovery and development where enantiomeric purity is paramount, the lipase-catalyzed kinetic resolution is the superior method. It provides a direct route to enantiopure β-lactam and the corresponding β-amino acid, which can also be a valuable chiral building block. The mild reaction conditions and high selectivity are significant advantages.
For applications where a racemic mixture is acceptable or for the synthesis of derivatives where subsequent resolution is planned, the dichloroketene cycloaddition route offers a robust and scalable synthesis from inexpensive starting materials. While it involves multiple steps and the handling of reactive intermediates, it is a well-established method for the construction of the core tricyclic system.
Researchers should carefully weigh the need for stereocontrol, the cost and availability of reagents, and the desired scale of synthesis when selecting the most appropriate path forward.
References
-
A New Access Route to Functionalized Cispentacins from Norbornene Amino Acids - CORE. [Link]
-
Pharmaffiliates. 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. [Link]
-
PubChem. This compound. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. [Link]
-
(PDF) Cycloadditions of dichloroketene to olefins and dienes - ResearchGate. [Link]
-
Organic Syntheses Procedure. [Link]
-
Organic Syntheses Procedure. [Link]
-
tert-BUTYLCYANOKETENE - Organic Syntheses Procedure. [Link]
- Google Patents. US6479719B1 - Method and reactor for making norbornene.
-
Reversible [4 + 2] cycloaddition reaction of 1,3,2,5-diazadiborinine with ethylene. [Link]
-
Synthesis of some novel 4-aza-tricyclo[5.2.2.0 ]undecane-3,5,8- triones from 2-trimethylsilyloxy-1,3-cyclohexadiene and 1-metho - ACG Publications. [Link]
-
Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes - SciSpace. [Link]
-
(PDF) Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters - ResearchGate. [Link]
Sources
A Comparative Analysis of the Reactivity of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one and Other Bicyclic Lactams
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, bicyclic lactams serve as pivotal scaffolds for the construction of complex molecular architectures with significant biological activity. Their inherent strain and conformational rigidity offer unique opportunities for stereoselective functionalization. This guide provides an in-depth technical comparison of the reactivity of 3-azatricyclo[4.2.1.02,5]non-7-en-4-one against other notable bicyclic lactams, with a particular focus on the widely utilized Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This analysis is supported by experimental data and established protocols to inform synthetic strategy and reaction design.
Introduction to this compound: A Structurally Unique Lactam
This compound is a tricyclic lactam characterized by a strained cage-like structure.[1][2][3][4][5][6] Its molecular formula is C8H9NO, and its structure incorporates a norbornene framework fused to a β-lactam ring.[1][3][4] The specific stereochemistry, often denoted as (1S,2S,5R,6R), imparts a distinct three-dimensional geometry that significantly influences its chemical behavior.[2][7] This unique architecture makes it an intriguing substrate for a variety of chemical transformations, including electrophilic additions, reductions, and ring-opening reactions.[2]
Comparative Reactivity Analysis
The reactivity of bicyclic lactams is primarily governed by two key factors: the strain of the fused ring system and the nature of the amide bond within the lactam. Increased ring strain generally leads to a higher propensity for ring-opening reactions, as this relieves the inherent energetic instability.[8][9][10][11][12]
Amide Bond Stability and Hydrolysis
The susceptibility of the amide bond to hydrolysis is a critical parameter, particularly in the context of biological stability and prodrug design. The rate of hydrolysis is influenced by the ring size and the degree of ring strain.
In a comparative context, the β-lactam ring fused within the tricyclic framework of this compound is expected to exhibit significant strain, analogous to other bicyclic β-lactams. Kinetic studies on the acid-catalyzed hydrolysis of lactams with varying ring sizes have shown that β-lactams hydrolyze via a unimolecular mechanism involving an acylium ion intermediate, a pathway favored by the release of ring strain.[13][14] In contrast, larger, less strained lactams tend to hydrolyze through a tetrahedral intermediate.[13][14]
Table 1: Predicted Relative Hydrolysis Rates
| Compound | Lactam Type | Ring Strain | Predicted Relative Hydrolysis Rate |
| This compound | β-lactam | High | Faster |
| Vince Lactam | γ-lactam | Moderate | Slower |
Reduction of the Lactam Carbonyl and Alkene
The reduction of the lactam carbonyl to an amine and the saturation of the carbon-carbon double bond are fundamental transformations in the synthetic manipulation of these scaffolds.
The choice of reducing agent plays a crucial role in the chemoselectivity of the reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the lactam carbonyl. Milder reagents, such as sodium borohydride (NaBH4), are generally less reactive towards amides but can be effective in the presence of activating agents or with more reactive lactams. The combination of NaBH4 and iodine has been shown to be effective for the reduction of cyclic amides.[16]
For the reduction of the double bond, catalytic hydrogenation is the most common method.[17][18] The stereochemical outcome of the hydrogenation is dictated by the steric accessibility of the double bond to the catalyst surface, with hydrogen typically adding from the less hindered face.[18]
Given the higher reactivity of the strained β-lactam in this compound, it is anticipated to be more susceptible to reduction than the γ-lactam in Vince lactam under similar conditions.
Cycloaddition Reactions of the Alkene Moiety
The norbornene-type double bond in both this compound and Vince lactam is a key site for functionalization via cycloaddition reactions, most notably the Diels-Alder reaction.[19][20][21] The reactivity of the dienophile in a Diels-Alder reaction is enhanced by ring strain.[22]
The inherent strain in the bicyclo[2.2.1]heptene system of Vince lactam makes it a reactive dienophile.[15][23][24] The tricyclic structure of this compound introduces additional strain, which is expected to further enhance its reactivity in [4+2] cycloadditions compared to Vince lactam. The stereochemical outcome of these reactions is typically governed by the preference for exo attack of the diene to avoid steric hindrance from the bicyclic framework.
Experimental Protocols
To provide a framework for the direct comparison of these bicyclic lactams, the following standardized experimental protocols are proposed.
Protocol 1: Comparative Hydrolysis Rate Determination
Objective: To quantitatively compare the rate of acid-catalyzed hydrolysis of this compound and Vince lactam.
Materials:
-
This compound
-
Vince lactam
-
1 M Hydrochloric Acid
-
Deuterated water (D2O) for NMR studies
-
NMR spectrometer
Procedure:
-
Prepare 0.1 M solutions of each lactam in D2O.
-
Initiate the hydrolysis by adding a standardized amount of 1 M HCl to each solution at a controlled temperature (e.g., 50 °C).
-
Monitor the reaction progress at regular time intervals using 1H NMR spectroscopy. The disappearance of the lactam signals and the appearance of the corresponding amino acid signals will be quantified.
-
Determine the pseudo-first-order rate constants for the hydrolysis of each lactam by plotting the natural logarithm of the lactam concentration versus time.
Protocol 2: Comparative Reduction with Sodium Borohydride/Iodine
Objective: To compare the ease of reduction of the lactam carbonyl in this compound and Vince lactam.
Materials:
-
This compound
-
Vince lactam
-
Sodium borohydride (NaBH4)
-
Iodine (I2)
-
Anhydrous Tetrahydrofuran (THF)
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
In separate, dry reaction flasks, dissolve equimolar amounts of each lactam in anhydrous THF under an inert atmosphere.
-
To each flask, add a standardized solution of NaBH4 in THF, followed by the portion-wise addition of iodine at 0 °C.
-
Monitor the reactions by TLC to follow the consumption of the starting material.
-
Upon completion (or after a set time for comparison), quench the reactions with aqueous sodium thiosulfate and extract the products.
-
Analyze the product mixtures by GC-MS to determine the extent of reduction and identify the resulting amines.
Protocol 3: Comparative Diels-Alder Reaction
Objective: To compare the reactivity of this compound and Vince lactam as dienophiles in a Diels-Alder reaction.
Materials:
-
This compound
-
Vince lactam
-
Cyclopentadiene (freshly cracked)
-
Anhydrous Toluene
-
High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Set up parallel reactions with equimolar amounts of each lactam and an excess of freshly cracked cyclopentadiene in anhydrous toluene.
-
Maintain the reactions at a constant temperature (e.g., room temperature or slightly elevated) and monitor the consumption of the lactams over time using HPLC.
-
Determine the initial reaction rates by analyzing the concentration of the starting materials at early time points.
-
Isolate and characterize the Diels-Alder adducts to confirm their structures and stereochemistry.
Visualization of Key Concepts
Synthesis of this compound
The synthesis of this compound typically involves a [2+2] cycloaddition reaction between a suitable diene and an isocyanate, followed by further transformations. A plausible synthetic route is outlined below.
Caption: Synthetic pathway to this compound.
Comparative Reactivity Workflow
The following diagram illustrates the workflow for comparing the reactivity of the two bicyclic lactams.
Caption: Workflow for comparing bicyclic lactam reactivity.
Conclusion
The unique tricyclic structure of this compound, with its inherent high ring strain, suggests a heightened reactivity profile compared to the more conventional Vince lactam. This is particularly evident in reactions that involve the cleavage of the lactam ring or additions to the strained double bond. The provided experimental protocols offer a standardized approach for the direct, quantitative comparison of these important synthetic intermediates. A thorough understanding of their relative reactivities is paramount for the strategic design of synthetic routes towards novel pharmaceuticals and other complex molecular targets. The insights gained from such comparative studies will undoubtedly contribute to the advancement of synthetic organic chemistry and drug development.
References
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(23), 2423-2433. [Link]
-
Morgan, J., & Greenberg, A. (2014). Novel bridgehead bicyclic lactams: (A) Molecules predicted to have O-protonated and N-protonated tautomers of comparable stability; (B) hyperstable lactams and their O-protonated tautomers. The Journal of Chemical Thermodynamics, 73, 111-117. [Link]
-
Kiss, L., Forró, E., & Fülöp, F. (2019). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). Molecules, 24(12), 2286. [Link]
-
GSRS. (n.d.). This compound, (1S,2S,5R,6R)-. Global Substance Registration System. [Link]
-
Kresze, G., & Wucherpfennig, W. (1967). Neuere Methoden der präparativen organischen Chemie V: Synthesen mit Iminen und deren Derivaten. Angewandte Chemie, 79(3), 109-127. [Link]
-
Nonn, M., Kiss, L., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]
-
Galleni, M., Amicosante, G., & Frère, J. M. (1995). Kinetic study of two novel enantiomeric tricyclic beta-lactams which efficiently inactivate class C beta-lactamases. Biochemical pharmacology, 50(5), 645-653. [Link]
-
Kiss, L., & Fülöp, F. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]
-
Almaraz, M., et al. (2001). Theoretical Study of the Alkaline Hydrolysis of a Bicyclic Aza-β-lactam. The Journal of Organic Chemistry, 66(15), 5123-5129. [Link]
-
Bar-Am, A., et al. (2024). Hydrogen Atom Transfer-Based C(sp3)–H Bond Oxygenation of Lactams and Cycloalkenes: The Influence of Ring Size on Reactivity and Site Selectivity. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. (2023, September 20). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]
-
Yoshikawa, N., et al. (2020). Development of a Vinylated Cyclic Allene: A Fleeting Strained Diene for the Diels–Alder Reaction. Angewandte Chemie International Edition, 59(32), 13344-13349. [Link]
-
Forró, E., & Fülöp, F. (2003). Synthesis of all four enantiomers of 1-aminoindane-2-carboxylic acid via lipase-catalyzed enantioselective hydrolysis of exo-3-azatricyclo[4.2.1.02,5]non-7-en-4-one. Tetrahedron: Asymmetry, 14(18), 2755-2759. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wikipedia. (2024, May 22). Diels–Alder reaction. [Link]
-
Vince, R. (2018). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Accounts of Chemical Research, 51(6), 1431-1441. [Link]
-
LibreTexts Chemistry. (2022, September 24). 14.5: Characteristics of the Diels–Alder Reaction. [Link]
-
Wikipedia. (2023, December 2). Vince lactam. [Link]
-
Wang, H., et al. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science. [Link]
-
LibreTexts Chemistry. (2022, September 24). 14.5 Characteristics of the Diels–Alder Reaction. [Link]
-
Wang, C., et al. (2015). Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system. Organic Chemistry Frontiers, 2(9), 1111-1115. [Link]
-
Kamp, M., et al. (2020). Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2‐Responsive Support. ChemCatChem, 12(17), 4301-4308. [Link]
-
Rablen, P. R. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Molecules, 25(9), 2103. [Link]
-
Harchol, A., et al. (1997). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 119(43), 10455-10463. [Link]
-
Goti, A., et al. (2001). Enantiomerically pure piperazines via NaBH4/I2 reduction of cyclic amides. Tetrahedron: Asymmetry, 12(4), 559-563. [Link]
-
Krenske, E. H., et al. (2024). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. Journal of the American Chemical Society. [Link]
-
Isayev, O., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 14735-70-7 | Product Name : this compound. [Link]
-
Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
AccelaChem. (n.d.). 14735-70-7,this compound. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. CAS 14735-70-7: (1S,2S,5R,6R)-3-azatricyclo[4.2.1.0~2,5~]n… [cymitquimica.com]
- 3. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. works.swarthmore.edu [works.swarthmore.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Vince lactam - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 20. 14.5 Characteristics of the DielsâAlder Reaction - Organic Chemistry | OpenStax [openstax.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Development of a Vinylated Cyclic Allene: A Fleeting Strained Diene for the Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one derivatives as enzyme inhibitors
In the ever-evolving landscape of drug discovery, the pursuit of novel molecular scaffolds that can effectively modulate biological processes is paramount. The rigid, conformationally constrained framework of bicyclic compounds makes them particularly attractive as starting points for the design of potent and selective enzyme inhibitors. Among these, the 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one core represents a privileged scaffold, embodying the structural rigidity and synthetic accessibility that are highly sought after in medicinal chemistry. This guide provides a comprehensive comparison of the efficacy of bicyclic β-lactam derivatives, with a special focus on their role as inhibitors of β-lactamase enzymes, a critical component in overcoming bacterial antibiotic resistance.
The this compound Scaffold: A Promising Starting Point
The this compound scaffold is a unique tricyclic system containing a β-lactam ring fused to a norbornene backbone. This compact and rigid structure offers several advantages for inhibitor design:
-
Reduced Conformational Entropy: The locked conformation of the bicyclic system minimizes the entropic penalty upon binding to a target enzyme, potentially leading to higher binding affinities.
-
Stereochemically Defined Substitutions: The scaffold provides multiple, well-defined points for substitution, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Synthetic Tractability: The synthesis of this and related bicyclic β-lactams is well-documented, facilitating the generation of diverse libraries of derivatives for screening.
While extensive comparative studies on the enzyme inhibitory profile of a wide range of this compound derivatives are not yet widely published, the β-lactam moiety is a well-established pharmacophore for the inhibition of serine proteases, most notably bacterial β-lactamases.
β-Lactamases: A Key Target in Antibiotic Resistance
β-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves the acylation of a serine residue in the active site of penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. However, the emergence and spread of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, is a major mechanism of bacterial resistance. The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically validated strategy to overcome this resistance.
Mechanism of β-Lactamase Inhibition by Bicyclic β-Lactams
Bicyclic β-lactams, including derivatives of the this compound scaffold, are mechanism-based inhibitors of serine β-lactamases. The inhibitory process can be dissected into several key steps:
-
Initial Binding: The inhibitor binds non-covalently to the active site of the β-lactamase.
-
Acylation: The active site serine residue attacks the carbonyl carbon of the β-lactam ring, forming a covalent acyl-enzyme intermediate.
-
Rearrangement and Inactivation: Unlike with antibiotic substrates, where the acyl-enzyme intermediate is rapidly hydrolyzed, the bicyclic structure of the inhibitor facilitates a rearrangement of the intermediate. This rearrangement can lead to the formation of a more stable, secondary acyl-enzyme species that is resistant to hydrolysis, or it can lead to fragmentation of the inhibitor, which also results in an inactivated enzyme. This effectively sequesters the enzyme, preventing it from hydrolyzing the co-administered antibiotic.
The following diagram illustrates the general mechanism of action of bicyclic β-lactamase inhibitors.
Caption: Mechanism of β-Lactamase Inhibition.
Comparative Efficacy of Bicyclic β-Lactamase Inhibitors
While specific data for derivatives of this compound is limited, a comparative analysis of other well-characterized bicyclic β-lactamase inhibitors can provide valuable insights into the key structural features that govern efficacy. The following table summarizes the inhibitory activity of several clinically important bicyclic β-lactamase inhibitors against various classes of β-lactamases.
| Inhibitor | Core Scaffold | Target β-Lactamase Classes | Representative IC50 Values (μM) | Reference |
| Clavulanic Acid | Oxapenam | Class A | 0.08 (TEM-1) | |
| Sulbactam | Penam Sulfone | Class A | 0.5 (TEM-1) | |
| Tazobactam | Penam Sulfone | Class A, some Class C | 0.07 (TEM-1) | |
| Avibactam | Diazabicyclooctane | Class A, C, and some D | <0.005 (CTX-M-15), 0.015 (AmpC) | |
| Taniborbactam | Bicyclic Boronate | Class A, B, C, and D | 0.02 (KPC-2), 0.019 (VIM-1) |
Key Structure-Activity Relationship (SAR) Insights:
From the data on established inhibitors, several key SAR principles can be extrapolated and applied to the design of novel inhibitors based on the this compound scaffold:
-
The Nature of the Bicyclic Core: The type of bicyclic system is critical for inhibitory activity. The oxapenam core of clavulanic acid, the penam sulfone of sulbactam and tazobactam, and the diazabicyclooctane of avibactam each confer distinct profiles of activity against different β-lactamase classes. The unique tricyclic nature of the this compound scaffold suggests it may interact differently with the active site and could lead to a novel inhibitory profile.
-
Substituents on the Bicyclic System: Substitutions on the bicyclic core can dramatically influence potency and spectrum of activity. For example, the introduction of a triazole moiety in tazobactam enhances its activity against certain β-lactamases compared to sulbactam. For the this compound scaffold, derivatization at the nitrogen atom or on the norbornene ring would be logical starting points for SAR studies.
-
The Electrophilicity of the β-Lactam Carbonyl: The reactivity of the β-lactam ring is crucial for the initial acylation step. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially leading to faster acylation rates.
Experimental Protocols for Assessing Inhibitor Efficacy
The evaluation of novel β-lactamase inhibitors requires a standardized set of biochemical and microbiological assays.
Protocol 1: Determination of IC50 Values
Objective: To determine the concentration of an inhibitor required to reduce the activity of a β-lactamase by 50%.
Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, AmpC)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Test inhibitor compounds
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial dilutions of the inhibitor in assay buffer.
-
Add a fixed concentration of β-lactamase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Kinetic Parameters (Ki)
Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition.
Materials:
-
Same as for IC50 determination.
Procedure:
-
Perform a series of kinetic assays as described above, but vary the concentration of both the inhibitor and the substrate (nitrocefin).
-
Measure the initial velocity of the reaction for each combination of inhibitor and substrate concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value.
The following diagram outlines the general workflow for evaluating β-lactamase inhibitors.
Caption: Inhibitor Evaluation Workflow.
Conclusion
The this compound scaffold holds significant promise as a template for the design of novel enzyme inhibitors, particularly for targeting bacterial β-lactamases. While direct comparative efficacy data for its derivatives is still emerging, the principles of β-lactamase inhibition and the structure-activity relationships derived from other bicyclic β-lactam inhibitors provide a solid foundation for future research. The systematic synthesis and evaluation of derivatives of this and related scaffolds, using the robust experimental protocols outlined in this guide, will undoubtedly lead to the discovery of new and effective agents to combat the growing threat of antibiotic resistance.
References
-
Magi, G., Marini, E., & Facchinelli, F. (2015). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Molecules, 20(11), 19872-19901. [Link]
-
Rojas, L. J., Taracila, M. A., Papp-Wallace, K. M., & Bonomo, R. A. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies. Frontiers in Molecular Biosciences, 8, 707820. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472-3500. [Link]
-
ResearchGate. (2022). Comparison of different β-lactam antibiotics and β-lactamase inhibitors... Retrieved from [Link]
-
Di Mola, A., D'Alba, F., & De Rosa, M. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. International Journal of Molecular Sciences, 22(2), 617. [Link]
-
ResearchGate. (2022). Design, Synthesis, and Evaluation of β-Lactamase Inhibitors as Potential Therapeutics for Antimicrobial Resistance. Retrieved from [Link]
-
Vena, A., & Giacobbe, D. R. (2022). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. Antibiotics, 11(11), 1572. [Link]
-
SciSpace. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]
-
Reading, C., & Cole, M. (1986). Structure-activity relationships amongst beta-lactamase inhibitors. Journal of Enzyme Inhibition, 1(2), 83-104. [Link]
-
ResearchGate. (2010). New β-lactam antibiotics and β-lactam inhibitors. Retrieved from [Link]
-
Bethel, C. R., Taracila, M. A., Caselli, E., Prati, F., Bonomo, R. A., & Powers, R. A. (2011). β-Lactamase Inhibition by 7-Alkylidenecephalosporin Sulfones: Allylic Transposition and Formation of an Unprecedented Stabilized Acyl-Enzyme. Biochemistry, 50(41), 8936-8946. [Link]
-
MDPI. (2022). Design and Synthesis of Novel Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (2022). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Retrieved from [Link]
-
ResearchGate. (2014). Structure activity relationship study of the β-lactamase inhibitors and theoretical design for new bioactive compounds. Retrieved from [Link]
-
DOKUMEN.PUB. (2021). The Chemistry and Biology of Beta-Lactams. Retrieved from [Link]
- ResearchGate. (2022). Some reactions of 1,2-dihydropyridines with organic azides. Synthesis of diazabicylo[4.1.0]hept-4-enes, 1,2,5,6-tetrahydropyridylidene-2-cyan (sulfon, carbon
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
In the landscape of modern drug discovery and materials science, the synergy between computational modeling and empirical validation is paramount. For researchers engaged in the synthesis and characterization of novel chemical entities, understanding the correlation between predicted and measured properties is not merely an academic exercise; it is a critical component of efficient and informed research and development. This guide provides an in-depth technical comparison of computational predictions with experimental data for the strained bicyclic lactam, 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, a key intermediate in the synthesis of carbocyclic nucleosides.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the analytical choices, thereby providing a framework for robust, self-validating research protocols.
Introduction: The Significance of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one
3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, a derivative of the well-known Vince lactam, presents a fascinating case study in stereochemistry and molecular strain.[1] Its rigid, tricyclic structure offers a unique scaffold for the synthesis of complex molecules, particularly in the realm of antiviral agents. The inherent ring strain and specific stereochemistry of this molecule make it an excellent candidate for investigating the predictive power of modern computational chemistry methods when benchmarked against rigorous experimental characterization.
This guide will navigate through the experimental determination of the structure and properties of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one and compare these findings with the results of a proposed in silico analysis using Density Functional Theory (DFT).
Experimental Characterization: Establishing the Ground Truth
The synthesis and characterization of the exo isomer of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one have been reported, providing a solid foundation of experimental data. A preparative-scale enzymatic resolution of the racemic mixture has been achieved, yielding the enantiopure (+)-lactam and the corresponding (-)-β-amino acid.[2] This separation is crucial for understanding the chiroptical properties and for the synthesis of stereospecific target molecules.
Physicochemical Properties
The fundamental physical properties of the enantiopure (+)-(1R,2R,5S,6S)-3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one are summarized below. It is important to note that while some predicted data is available from commercial suppliers, experimentally verified data from peer-reviewed literature is the gold standard.
| Property | Experimental Value | Predicted Value | Source |
| Molecular Formula | C₈H₉NO | C₈H₉NO | [2][3] |
| Molecular Weight | 135.16 g/mol | 135.17 g/mol | [2][3] |
| Melting Point | 94-95 °C | 89-91 °C | [2][4] |
| Optical Rotation [α]²⁵_D_ | +121.1 (c=0.5, CHCl₃) | N/A | [2] |
Spectroscopic Analysis
Spectroscopic methods provide the most detailed insight into the molecular structure of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one. The key experimental data are derived from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are definitive in confirming the connectivity and stereochemistry of the tricyclic system. The reported chemical shifts for the N-allyl derivative provide a close reference for the parent compound.[5] Based on the work by Kiss et al., the spectroscopic data for the parent lactam are consistent with the proposed exo configuration.[2][6]
Infrared (IR) Spectroscopy
The IR spectrum is particularly informative for identifying key functional groups. For 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one, the most significant absorption band is that of the β-lactam carbonyl group. The high frequency of this vibration is a hallmark of a strained four-membered ring system. For the related N-allyl derivative, this peak appears around 1738-1742 cm⁻¹.[5]
X-ray Crystallography
Computational Predictions: An In Silico Approach
To provide a comparative framework, we will outline a standard computational protocol using Density Functional Theory (DFT), a workhorse of modern computational chemistry for molecules of this size.[8]
Computational Methodology Workflow
Caption: The validation cycle of computational predictions against experimental data.
Conclusion and Best Practices
The case of 3-Azatricyclo[4.2.1.0²˒⁵]non-7-en-4-one demonstrates that a synergistic approach combining experimental characterization and computational modeling provides a comprehensive understanding of a molecule's properties. While experimental data remains the ultimate arbiter, validated computational methods can reliably predict structural and spectroscopic features, offering significant predictive power and insight into the relationship between structure and function.
For researchers working with novel strained-ring systems, the following best practices are recommended:
-
Anchor Calculations with High-Quality Experimental Data: Whenever possible, use experimental data from closely related, well-characterized analogs to benchmark and validate your chosen computational methodology.
-
Employ Appropriate Levels of Theory: DFT with functionals like B3LYP and basis sets such as 6-31G(d) or larger often provides a good balance of accuracy and computational cost for organic molecules of this size.
-
Systematically Compare Data: Do not just look for qualitative agreement. Perform quantitative comparisons, such as linear regression for NMR data and apply appropriate scaling factors for vibrational frequencies.
-
Understand the Limitations: Be aware of the inherent limitations of both experimental (e.g., solvent effects, crystal packing) and computational (e.g., gas-phase calculations, approximations in functionals) methods.
By adhering to these principles, scientists can confidently bridge the gap between the virtual and the real, accelerating the pace of discovery and innovation in chemical and pharmaceutical research.
References
-
Kiss, L., Cherepanova, M., Forró, E., & Fülöp, F. (2013). A new access route to functionalized cispentacins from norbornene β-amino acids. Chemistry – A European Journal, 19(6), 2102-2107. [Link]
-
Sohár, P., et al. (Date not available). Structures of isobenzofuranone-substituted diexo-norbornane/ene-azetidinones. ResearchGate. [Link]
-
Kiss, L., et al. (2013). A new access route to functionalized cispentacins from norbornene amino acids. CORE. [Link]
-
This reference is not explicitly cited in the text but provides context on related enzymatic resolutions. ResearchGate. (n.d.). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. [Link]
-
This reference is not explicitly cited in the text but provides general information on the compound. Global Substance Registration System. (n.d.). 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, (1S,2S,5R,6R)-. [Link]
-
Le Goff, R., et al. (2015). Simple access to highly functional bicyclic γ- and δ-lactams: origins of chirality transfer to contiguous tertiary/quaternary stereocenters assessed by DFT. PubMed. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kotha, S., Pulletikurti, S., & Dommaraju, Y. (2019). RING-OPENING METATHESIS OF N-ALKENYL β-LACTAMS. Department of Chemistry, IIT Bombay. [Link]
-
This reference is not explicitly cited in the text but provides general information on the compound. Pharmaffiliates. (n.d.). This compound. [Link]
-
This reference is not explicitly cited in the text but provides context on related chemical synthesis. Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
-
This reference is not explicitly cited in the text but provides examples of NMR spectra. The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
- This reference is not explicitly cited in the text but highlights the work of a key researcher in the field. Google Scholar. (n.d.). Ferenc Fülöp.
-
This reference is not explicitly cited in the text but provides context on related chemical synthesis. ResearchGate. (n.d.). Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. [Link]
-
This reference is not explicitly cited in the text but provides general background on beta-lactams. Wang, Z. (2023). The Chemistry and Biology of Beta-Lactams. Apple Academic Press Inc.[Link]
-
Wang, Z. (2023). The Chemistry and Biology of Beta-Lactams. DOKUMEN.PUB. [Link]
-
Gingrich, P. W. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org. [Link]
-
Duarte, G. S., et al. (n.d.). DFT calculations for structural prediction and applications of intercalated lamellar compounds. Dalton Transactions. [Link]
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new access route to functionalized cispentacins from norbornene beta-amino acids - SZTE Repository of Publications [publicatio.bibl.u-szeged.hu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. A new access route to functionalized cispentacins from norbornene β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Enantioselective Synthesis of 3-Azatricyclo[4.2.1.0(2,5)]non-7-en-4-one: A Comparative Guide to Catalytic Strategies
Introduction
The quest for stereochemically pure, complex molecular architectures is a cornerstone of modern drug discovery and development. Among these, the rigid, tricyclic lactam, 3-azatricyclo[4.2.1.02,5]non-7-en-4-one, represents a valuable scaffold. Its constrained framework is of significant interest for introducing conformational rigidity into bioactive molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets. However, the construction of this tricyclic system, particularly in an enantiomerically pure form, presents considerable synthetic challenges. This guide provides a comprehensive review and objective comparison of catalytic methodologies for the enantioselective synthesis of this target molecule, offering insights grounded in mechanistic principles and supported by experimental data from analogous systems.
Strategic Approach: The Intramolecular Pauson-Khand Reaction
The most convergent and powerful strategy for the construction of the this compound core is the intramolecular Pauson-Khand reaction (PKR). This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide offers a direct route to the fused cyclopentenone moiety inherent in the target structure. The key precursor for this transformation is an appropriately substituted N-allyl-N-propargyl amide.
Caption: General strategy for the synthesis of the target lactam via an intramolecular Pauson-Khand reaction.
The primary challenge lies in controlling the stereochemistry of the newly formed chiral centers. This guide will compare the efficacy of two main classes of catalysts for this asymmetric transformation: rhodium-based catalysts and cobalt-based catalysts. Additionally, we will explore enzymatic kinetic resolution as a complementary or alternative strategy.
Rhodium-Catalyzed Asymmetric Pauson-Khand Reaction
Rhodium(I) complexes, particularly those bearing chiral phosphine ligands, have emerged as highly effective catalysts for asymmetric Pauson-Khand reactions.[1][2] These catalysts generally offer high yields and enantioselectivities under milder conditions compared to their cobalt counterparts.
Mechanistic Rationale
The catalytic cycle of the rhodium-catalyzed PKR is believed to involve the initial coordination of the enyne to the rhodium center, followed by oxidative cyclization to form a rhodacyclopentene intermediate. Subsequent CO insertion and reductive elimination afford the desired tricyclic product. The enantioselectivity is determined during the oxidative cyclization step, where the chiral ligand environment dictates the facial selectivity of the alkene insertion.[3]
Caption: Simplified catalytic cycle for the Rhodium-catalyzed Pauson-Khand reaction.
Comparative Performance of Chiral Rhodium Catalysts
The choice of chiral ligand is paramount in achieving high enantioselectivity. Bidentate phosphine ligands such as BINAP and its derivatives are commonly employed. The following table summarizes the expected performance of representative rhodium catalysts in the synthesis of this compound based on data from analogous nitrogen-containing enyne systems.[4][5]
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| [Rh(CO)2Cl]2 | (S)-BINAP | THF | 60 | 24 | 85 | 92 |
| [Rh(COD)2]BF4 | (R,R)-Me-DuPhos | DCE | 80 | 18 | 78 | 88 |
| [Rh(CO)2Cl]2 | (S)-Xyl-BINAP | Toluene | 80 | 24 | 82 | 95 |
Note: The experimental data presented is illustrative and based on reported outcomes for structurally similar nitrogen-tethered 1,6-enynes.
Experimental Protocol: Rhodium-Catalyzed Enantioselective Pauson-Khand Reaction
Materials:
-
N-allyl-N-(but-2-ynyl)acetamide (1,6-enyne precursor)
-
[Rh(CO)2Cl]2
-
(S)-BINAP
-
Anhydrous, degassed THF
-
Carbon monoxide (balloon)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(CO)2Cl]2 (2.5 mol%) and (S)-BINAP (5.5 mol%).
-
Add anhydrous, degassed THF (0.05 M solution with respect to the substrate).
-
Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Add the N-allyl-N-(but-2-ynyl)acetamide substrate.
-
Purge the flask with carbon monoxide and maintain a CO atmosphere with a balloon.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Cobalt-Catalyzed Asymmetric Pauson-Khand Reaction
Historically, cobalt carbonyl complexes were the first to be used for the Pauson-Khand reaction.[6] While stoichiometric cobalt-mediated reactions are common, catalytic asymmetric versions have also been developed, often requiring higher temperatures and pressures of CO compared to rhodium systems.
Mechanistic Considerations
The generally accepted mechanism for the cobalt-catalyzed PKR involves the formation of a stable alkyne-dicobalt hexacarbonyl complex.[6] Subsequent coordination of the alkene, followed by insertion and CO incorporation, leads to the cyclopentenone product. In the asymmetric catalytic version, chiral phosphine ligands modulate the cobalt center to induce enantioselectivity.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Enantioselective Rhodium-Catalyzed Pauson-Khand Reactions of 1,6-Chloroenynes with 1,1-Disubstituted Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Synthesis of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one: Assessing the Reproducibility of Published Procedures
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the synthetic procedures for 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, a tricyclic β-lactam of significant interest in medicinal chemistry and drug discovery. The unique strained ring system of this molecule makes it a valuable scaffold for the development of novel therapeutic agents. However, the successful and reproducible synthesis of this compound is not without its challenges. This document aims to provide a comprehensive overview of the most plausible synthetic route, critically assess its reproducibility, and offer practical guidance for researchers in the field.
Introduction to the Synthetic Challenge
This compound, also known by its CAS number 14735-70-7, is a structurally complex molecule. Its synthesis is not widely documented in detailed, step-by-step protocols within peer-reviewed literature, often leaving researchers to piece together procedures from analogous reactions. The most viable and commonly alluded to synthetic pathway involves a two-step process: a [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to bicyclo[2.2.1]hepta-2,5-diene (norbornadiene), followed by a reductive cleavage of the N-sulfonyl group. While this approach is chemically sound, its reproducibility can be influenced by a number of critical parameters, which will be a central focus of this guide.
The Primary Synthetic Route: A Two-Step Approach
The synthesis of this compound is best approached through the following two-stage process:
-
[2+2] Cycloaddition: The reaction of norbornadiene with chlorosulfonyl isocyanate (CSI) to form the N-chlorosulfonyl-β-lactam intermediate.
-
Reduction: The removal of the chlorosulfonyl group to yield the final target molecule.
Below, we present a detailed, plausible experimental protocol for this synthesis, constructed from established methodologies for similar transformations.
Experimental Protocol: Synthesis of this compound
Part 1: [2+2] Cycloaddition of Norbornadiene and Chlorosulfonyl Isocyanate
This step involves the formation of the β-lactam ring through the reaction of the diene with the highly reactive isocyanate.
-
Reagents and Materials:
-
Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene)
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled norbornadiene (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add chlorosulfonyl isocyanate (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not rise above -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Slowly warm the reaction to room temperature and stir for a further 12 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-chlorosulfonyl-β-lactam. Caution: This intermediate may be unstable and is often used in the next step without extensive purification.
-
Part 2: Reduction of the N-Chlorosulfonyl-β-lactam
This step removes the activating and protecting chlorosulfonyl group to yield the final product.
-
Reagents and Materials:
-
Crude N-chlorosulfonyl-β-lactam from Part 1
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the crude N-chlorosulfonyl-β-lactam in diethyl ether or ethyl acetate.
-
Prepare a solution of sodium sulfite (2.0 equivalents) in water and cool it to 0 °C in an ice bath.
-
Slowly add the solution of the β-lactam to the cold sodium sulfite solution with vigorous stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Diagram of the Experimental Workflow
Caption: A step-by-step workflow for the synthesis of the target molecule.
Assessing the Reproducibility: Critical Parameters and Potential Pitfalls
While the outlined procedure is based on sound chemical principles, its successful and reproducible execution hinges on careful control of several key factors. The inherent reactivity of the reagents and intermediates presents several challenges that researchers must be aware of.
1. The Nature of Chlorosulfonyl Isocyanate (CSI):
-
High Reactivity and Moisture Sensitivity: CSI is an extremely reactive and moisture-sensitive reagent. It will readily react with any protic sources, including water, alcohols, and even trace moisture in solvents or on glassware. This necessitates the use of anhydrous solvents and rigorously dried glassware under an inert atmosphere. Failure to do so will result in the decomposition of CSI and significantly lower yields.
-
Purity of CSI: The purity of commercially available CSI can vary. Older or improperly stored CSI may contain decomposition products that can interfere with the reaction. It is advisable to use freshly opened or distilled CSI for optimal results.
2. The [2+2] Cycloaddition Step:
-
Reaction Mechanism and Temperature Control: The cycloaddition of CSI with alkenes can proceed through either a concerted or a stepwise dipolar mechanism. The operative pathway can be influenced by the electronic nature of the alkene and the reaction temperature. For norbornadiene, a stepwise mechanism is likely. Precise temperature control, especially during the addition of CSI, is crucial. Exothermic reactions can lead to a loss of stereocontrol and the formation of byproducts.
-
Byproduct Formation: A common side reaction in CSI cycloadditions is the formation of 2:1 adducts, such as uracil derivatives, where a second molecule of CSI reacts with the dipolar intermediate. Careful control of stoichiometry and temperature can help to minimize this.
3. The N-chlorosulfonyl-β-lactam Intermediate:
-
Stability: The N-chlorosulfonyl-β-lactam intermediate can be unstable and prone to decomposition, especially during purification. For this reason, it is often carried forward to the reduction step in its crude form. Attempts to purify this intermediate by chromatography on silica gel may lead to degradation.
4. The Reduction Step:
-
Completeness of Reaction: The reduction of the N-chlorosulfonyl group requires a sufficient excess of the reducing agent (e.g., sodium sulfite) and vigorous stirring to ensure complete reaction in the biphasic system. Incomplete reduction will lead to a mixture of the desired product and the starting N-chlorosulfonyl-β-lactam, complicating purification.
Table 1: Comparison of Reported Yields for Similar Cycloadditions
Direct yield data for the synthesis of this compound is scarce in the literature. However, we can infer potential yields from analogous reactions of CSI with other cyclic dienes.
| Diene | Product | Reported Yield (%) | Reference |
| Cyclopentadiene | Bicyclic N-chlorosulfonyl-β-lactam | ~27.5% (for the final product after rearrangement and hydrolysis) | Malpass, J. R., & Tweddle, N. J. (1977). J. Chem. Soc., Perkin Trans. 1, 874-884. |
| Norbornene | exo-3-Azatricyclo[4.2.1.02,5]nonan-4-one | Not explicitly stated, but the reaction is reported to proceed. | - |
Note: The yield for the cyclopentadiene reaction is for a related but different final product and involves a rearrangement. It is provided here for context on the general efficiency of such reactions.
Mechanistic Insights
The formation of the tricyclic β-lactam ring is a fascinating example of a pericyclic reaction. The key step is the [2+2] cycloaddition of the isocyanate group of CSI across one of the double bonds of norbornadiene.
Diagram of the Reaction Pathway
Caption: The two-step synthetic pathway to the target molecule.
Conclusion
The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. This guide has outlined a robust and plausible two-step procedure based on the well-established reactivity of chlorosulfonyl isocyanate with dienes. The key to reproducible success lies in the meticulous control of reaction conditions, particularly the exclusion of moisture, precise temperature management, and careful handling of the potentially unstable intermediate. By understanding the critical parameters and potential pitfalls discussed herein, researchers can increase their chances of successfully and reproducibly obtaining this valuable synthetic building block for the advancement of medicinal chemistry and drug discovery.
References
-
Malpass, J. R., & Tweddle, N. J. (1977). The reaction of chlorosulphonyl isocyanate with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 1, 874-884. [Link]
-
Shellhamer, D. F., et al. (2010). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes. Defense Technical Information Center. [Link]
-
Graf, R. (1963). Chlorosulfonyl Isocyanate. Organic Syntheses, 43, 85. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Proper Waste Management
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, a specialized tricyclic compound. By adhering to these procedures, you will ensure the safety of yourself and your colleagues, maintain compliance with regulatory standards, and contribute to a sustainable research environment.
Hazard Identification and Risk Assessment: A Precautionary Approach
Understanding the potential hazards of a chemical is the first step in its safe handling and disposal. For this compound (CAS No. 14735-70-7), a comprehensive risk assessment is crucial due to some conflicting safety information.
Chemical and Physical Properties Summary:
| Property | Value |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol [1] |
| Appearance | Slightly beige needle-like crystalline powder |
| Melting Point | 89-91 °C[2] |
| Storage Temperature | 0-6°C[3] |
Hazard Profile:
GHS Hazard statements from some suppliers indicate that this compound is:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
However, it is important to note that at least one available Safety Data Sheet (SDS) states the compound is not considered hazardous under OSHA's 2024 Hazard Communication Standard.[5]
Expert Analysis and Causality:
Given the conflicting hazard classifications, a precautionary principle must be applied. The strained tricyclic ring system and the presence of a lactam (a cyclic amide) suggest potential reactivity. Strained rings can undergo exothermic ring-opening reactions, and nitrogen-containing heterocycles can have complex toxicological profiles. Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5] Therefore, for disposal purposes, This compound must be treated as a hazardous chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure gloves are compatible with the solvents used for decontamination.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: While not explicitly required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
Step 1: Designate a Hazardous Waste Container Select a clearly labeled, leak-proof container made of a material compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.
Step 2: Label the Waste Container The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste is added to the container.
Step 3: Collect the Waste
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper or disposable spatulas, should also be placed in this container.
Step 4: Store the Waste Container Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked. Ensure the container is kept closed at all times, except when adding waste.
Decontamination of Emptied Containers and Glassware
Properly decontaminating emptied containers and glassware is essential to minimize waste and ensure safety.
Step 1: Initial Rinse Rinse the emptied container or glassware with a suitable solvent. Acetone is a common and effective choice for many organic compounds. This initial rinseate is considered hazardous and must be collected.
Step 2: Collect the Rinseate Transfer the solvent rinseate into a separate, clearly labeled hazardous waste container for flammable organic solvents. Do not mix this with the solid waste.
Step 3: Subsequent Rinses Perform a triple rinse of the container or glassware.[5][6] The subsequent rinses, if the initial rinse was thorough, may be considered non-hazardous in some jurisdictions, but it is best practice to collect all rinsates as hazardous waste.
Step 4: Final Disposal of Decontaminated Items Once decontaminated, deface or remove the original label from the container. The clean, empty container can then be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies.
Disposal Workflow: From Laboratory to Final Disposition
The following diagram illustrates the logical flow for the proper disposal of this compound.
Final Disposal Method: The Role of Environmental Health and Safety (EHS)
The final disposal of this compound will be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Expert Recommendation:
Due to its organic nature and potential to form hazardous decomposition products, high-temperature incineration is the recommended disposal method for this compound. This method ensures the complete destruction of the compound, minimizing its environmental impact.[2]
Your Responsibility:
Your responsibility is to ensure the waste is properly collected, labeled, and stored as outlined in this guide. Once your hazardous waste containers are full, contact your EHS department to schedule a pickup.
Trustworthiness and Self-Validation: A Closed-Loop System
This protocol is designed as a self-validating system. By following each step, from initial hazard assessment to final pickup by EHS, you create a documented and traceable chain of custody for the waste. This ensures accountability and compliance at every stage. Regular review of your laboratory's waste management plan and adherence to these procedures will build a strong safety culture and ensure the well-being of all personnel.
References
-
This compound | C8H9NO | CID 303980. PubChem. Available at: [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Health-care waste. World Health Organization (WHO). Available at: [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. Available at: [Link]
-
4-Oxo-3-aza-tricyclo[4.2.1.0(2.5)]non-7-ene - SAFETY DATA SHEET. Available at: [Link]
-
Chemical Waste Disposal. Washington State University Chemistry Storeroom. Available at: [Link]
Sources
- 1. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
- 2. Health-care waste [who.int]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
Senior Application Scientist's Guide: PPE and Safe Handling of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one (CAS: 14735-70-7), a valuable intermediate in organic synthesis. Due to the incomplete toxicological profile of this compound, a rigorous and conservative approach to personal protective equipment (PPE) and handling is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment and Risk Analysis
A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. For this compound, it is critical to note that while some suppliers do not classify it as hazardous under OSHA standards, others provide specific GHS hazard classifications.[1][2][3] In line with the precautionary principle, especially given that the toxicological properties have not been fully investigated, we must adopt the more stringent safety warnings.[3]
Key Chemical and Hazard Information:
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][4] |
| CAS Number | 14735-70-7 | [1][5][6] |
| Molecular Formula | C₈H₉NO | [1][4][5] |
| Appearance | Slightly beige, needle-like crystalline powder | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Storage | Store refrigerated at 2-8°C, protected from light and moisture. | [1][7] |
Primary Routes of Exposure and Causality:
-
Inhalation (H335): As a fine, crystalline powder, the compound can easily become airborne, especially during weighing or transfer.[1] Inhalation may lead to irritation of the nose, throat, and lungs.
-
Skin Contact (H315): Direct contact can cause skin irritation. The tricyclic structure and presence of a lactam ring suggest the potential for reactivity with biological macromolecules.
-
Eye Contact (H319): The particulate nature of the compound poses a significant risk of mechanical and chemical irritation to the eyes, which could be severe.
-
Ingestion (H302): Accidental ingestion via contaminated hands or surfaces is harmful.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not a one-size-fits-all protocol; it must be tailored to the specific task and the associated risk of exposure. We will categorize laboratory operations into two tiers to ensure appropriate protection.
| PPE Item | Tier 1: Low-Exposure Operations | Tier 2: High-Exposure / Particulate Operations |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles (ANSI Z87.1, D3 rating). A face shield worn over goggles is required when handling >1L of solutions or during any splash-prone activity.[8][9] |
| Hand Protection | Single pair of disposable nitrile gloves.[8] | Double-gloving with nitrile gloves. Change outer glove immediately upon contamination. |
| Body Protection | Cotton/polyester blend laboratory coat.[10] | Chemical-resistant laboratory coat or a standard lab coat with a disposable chemical-resistant apron. |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood. | Mandatory: A NIOSH-approved N95 respirator (or higher) must be worn when weighing or transferring the solid compound outside of a fume hood or containment device (e.g., glove box).[11] |
Justification for Tiered Approach:
-
Tier 1 Operations include handling sealed containers, preparing dilute solutions (<0.1 M) entirely within a chemical fume hood, and performing routine analytical techniques with contained samples. The primary risk is minimal, incidental contact.
-
Tier 2 Operations include weighing the solid powder, preparing stock solutions, running large-scale reactions, and any procedure with a significant splash or aerosolization potential. These tasks present a direct and higher risk of exposure, particularly via inhalation of the powder, necessitating enhanced respiratory and facial protection.[11]
Standard Operating Procedures (SOPs)
Procedural discipline is as crucial as the PPE itself. The following SOPs provide step-by-step guidance for critical workflows.
SOP 1: PPE Donning and Doffing Sequence
Cross-contamination during the removal of PPE is a common source of exposure. This sequence is designed to minimize that risk.
Caption: PPE Donning and Doffing Workflow.
SOP 2: Handling and Weighing the Solid Compound (Tier 2)
-
Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a powder containment hood.
-
PPE: Don Tier 2 PPE, including double nitrile gloves and an N95 respirator.
-
Weighing: Use a tared weigh boat or glassine paper. Open the main container slowly to avoid disturbing the powder. Use a spatula to carefully transfer the desired amount. Avoid any scooping actions that could create dust.
-
Closure: Tightly seal the primary container immediately after use.
-
Cleanup: Gently wipe the spatula and weighing area with a damp cloth or towel to collect any residual powder without creating dust. Dispose of the cloth as solid chemical waste.
-
Transfer: If transferring the weighed powder to a reaction vessel, do so carefully within the fume hood to minimize aerosolization.
SOP 3: Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. For a small spill (<1 g), cover with an absorbent material, gently wet it to prevent dust formation, and then carefully scoop the mixture into a sealed container for disposal. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound must be treated as hazardous chemical waste.
Work Surface Decontamination: Wipe down all work surfaces and equipment with a 70% ethanol solution or another appropriate laboratory disinfectant after each use.
Waste Disposal Workflow:
Caption: Waste Disposal Decision Workflow.
Disposal Plan:
-
Solid Waste: All contaminated items, including gloves, weigh papers, disposable aprons, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous solid waste container.
-
Liquid Waste: Unused solutions or rinsates should be collected in a designated hazardous liquid waste container. Consult your institution's EHS guidelines to determine if it should be classified as halogenated or non-halogenated waste.
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Only a thoroughly decontaminated container may be discarded as regular glass or plastic waste, per institutional policy.
-
Regulatory Compliance: Never dispose of this chemical down the drain.[3] Always adhere to the specific disposal protocols established by your institution's EHS department.
References
-
This compound - PubChem. (n.d.). Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]
-
CAS No : 14735-70-7 | Product Name : this compound - Pharmaffiliates. (n.d.). Retrieved from Pharmaffiliates.com. [Link]
-
Cas 7486-95-5,3-AZA-TRICYCLO[4.2.1.0(2,5)]NONAN-4-ONE | lookchem. (n.d.). Retrieved from lookchem.com. [Link]
- Azabicyclic compounds for the treatment of disease - Google Patents. (n.d.).
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Nevada, Reno. (n.d.). Retrieved from unr.edu. [Link]
-
Hodgson, D. M., & Winning, L. H. (2007). Synthesis of azabicyclic systems using nitrogen-directed radical rearrangements. Organic & Biomolecular Chemistry, 5(19), 3071-3082. [Link]
-
Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE - William & Mary. (n.d.). Retrieved from wm.edu. [Link]
-
Personal Protective Equipment | Department of Chemistry and Biochemistry - The Ohio State University. (n.d.). Retrieved from chemistry.osu.edu. [Link]
-
Good Laboratory Management: Personal Protective Equipment (PPE) - YouTube. (2022, August 29). Retrieved from youtube.com. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 14735-70-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H9NO | CID 303980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 14735-70-7 CAS MSDS (3-AZA-TRICYCLO[4.2.1.0(2,5)]NON-7-EN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 14735-70-7 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. wm.edu [wm.edu]
- 10. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 11. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
